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  • Product: 1-(3-Methoxyphenoxy)propan-2-ol
  • CAS: 382141-68-6

Core Science & Biosynthesis

Foundational

1-(3-Methoxyphenoxy)propan-2-ol chemical properties and structure

An In-Depth Technical Guide to 1-(3-Methoxyphenoxy)propan-2-ol: Properties, Structure, and Applications Executive Summary This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenoxy)propan-2-ol, a versa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Methoxyphenoxy)propan-2-ol: Properties, Structure, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenoxy)propan-2-ol, a versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. This document delineates the compound's fundamental chemical and physical properties, offers a detailed examination of its molecular structure, and presents a predictive spectroscopic profile. Furthermore, it outlines a robust synthetic methodology, discusses its chemical reactivity, and explores its applications as a building block in the synthesis of complex molecules, particularly pharmaceutical intermediates. This guide is intended to serve as a critical resource for scientists and technical professionals, providing the foundational knowledge necessary for the effective utilization and handling of this compound.

Identification and Nomenclature

Correctly identifying a chemical compound is the cornerstone of safe and effective research. 1-(3-Methoxyphenoxy)propan-2-ol is classified as a substituted aromatic ether and a secondary alcohol. Its key identifiers are summarized below.

IdentifierValueSource(s)
IUPAC Name 1-(3-Methoxyphenoxy)propan-2-ol[1][2]
CAS Number 382141-68-6[1][2]
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Synonyms 3-(2-Hydroxypropoxy)anisole
InChI Key GUOGSANXPRRCMX-UHFFFAOYSA-N[1]

Chemical Structure (2D): Chemical Structure of 1-(3-Methoxyphenoxy)propan-2-ol

Molecular Structure and Conformation

The structure of 1-(3-Methoxyphenoxy)propan-2-ol features a 3-methoxyphenyl group linked via an ether oxygen to the C1 position of a propan-2-ol moiety. This combination of a flexible ether linkage and a chiral center at C2 imparts specific conformational and stereochemical properties that are critical for its application in asymmetric synthesis. The secondary alcohol provides a key site for further chemical modification, while the aromatic ring's electronic properties are modulated by the meta-positioned methoxy group.

Caption: Key functional groups of 1-(3-Methoxyphenoxy)propan-2-ol.

Physicochemical Properties

The physical properties of a compound govern its behavior in various solvents and reaction conditions, influencing choices for purification and formulation. The data below, primarily from predictive models, provides a baseline for experimental design.

PropertyValueSource(s)
Physical State Colorless to light yellow/orange clear liquid[1]
pKa (Predicted)14.33 ± 0.20[1]
LogP (Predicted)1.45480[2]
Polar Surface Area 38.69 Ų[2]

Spectroscopic Profile (A Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

  • Aromatic Protons (4H): Complex multiplet signals expected in the δ 6.5-7.3 ppm range. The meta-substitution pattern will lead to a complex splitting pattern.

  • Hydroxyl Proton (1H): A broad singlet, typically in the δ 2-5 ppm range, whose position is dependent on concentration and solvent.

  • CH Proton (1H): A multiplet around δ 4.0-4.2 ppm, coupled to both the adjacent CH₂ and CH₃ groups.

  • CH₂ Protons (2H): Two diastereotopic protons adjacent to the chiral center, expected to appear as a multiplet (dd or AB quartet) around δ 3.8-4.0 ppm.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.[3]

  • Methyl Protons (3H): A doublet around δ 1.2 ppm, coupled to the single CH proton.[3]

¹³C NMR Spectroscopy

The molecule possesses 10 unique carbon atoms, which should result in 10 distinct signals in the ¹³C NMR spectrum:

  • Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range, including two quaternary carbons (C-O-ether and C-O-methyl).

  • CH Carbon: Signal expected around δ 68-72 ppm.

  • CH₂ Carbon: Signal expected around δ 70-75 ppm.

  • Methoxy Carbon: Signal expected around δ 55 ppm.

  • Methyl Carbon: Signal expected in the aliphatic region, around δ 20-25 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to its key functional groups:

Wavenumber (cm⁻¹) Vibration Expected Appearance
3550-3200 O-H stretch (alcohol) Strong, broad
3100-3000 C-H stretch (aromatic) Medium, sharp
2990-2850 C-H stretch (aliphatic) Medium to strong
1600, 1480 C=C stretch (aromatic ring) Medium, sharp
1250-1200 C-O stretch (aryl ether) Strong

| 1150-1050 | C-O stretch (secondary alcohol) | Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 182. Key fragmentation pathways would include:

  • Loss of a methyl group (CH₃): Resulting in an [M-15]⁺ fragment at m/z 167.

  • Loss of water (H₂O): Resulting in an [M-18]⁺ fragment at m/z 164.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the alcohol oxygen, yielding a fragment at m/z 45 ([CH₃CHOH]⁺), which is often a base peak for secondary alcohols.[5]

  • Cleavage of the ether bond: Fragmentation can lead to ions corresponding to the 3-methoxyphenoxy radical (m/z 123) or the propanol cation.

Synthesis and Reactivity

Synthetic Strategy: Williamson Ether Synthesis

The most logical and field-proven approach for synthesizing 1-(3-Methoxyphenoxy)propan-2-ol is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide or an epoxide. The causality for this choice rests on the high reliability and yields associated with this reaction for forming ether linkages. The protocol involves the deprotonation of 3-methoxyphenol to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a suitable three-carbon electrophile.

G start Start: 3-Methoxyphenol & Propylene Oxide step1 Step 1: Deprotonation Base (e.g., NaOH, K₂CO₃) in polar aprotic solvent (e.g., DMF, Acetone) start->step1 intermediate Intermediate: Sodium 3-methoxyphenoxide step1->intermediate step2 Step 2: Nucleophilic Attack Add Propylene Oxide Heat to 60-80°C intermediate->step2 workup Step 3: Aqueous Workup Neutralize, extract with organic solvent (e.g., Ethyl Acetate) step2->workup purify Step 4: Purification Distillation or Column Chromatography workup->purify end_product End Product: 1-(3-Methoxyphenoxy)propan-2-ol purify->end_product

Caption: Workflow for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol.

Experimental Protocol:

  • Deprotonation: To a solution of 3-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 3-methoxyphenoxide.

  • Nucleophilic Addition: To the resulting solution, add propylene oxide (1.2 eq) dropwise. The choice of propylene oxide as the electrophile directly introduces the desired propan-2-ol moiety.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into water. Neutralize with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield the final product. A similar synthetic approach is documented for related aryloxy propanol compounds.[6]

Chemical Reactivity

The reactivity of this molecule is governed by its principal functional groups:

  • Secondary Alcohol: Can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, or conversion to a leaving group for subsequent nucleophilic substitution.

  • Aromatic Ring: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. However, steric hindrance from the bulky phenoxy-propanol side chain may influence regioselectivity.

  • Ether Linkage: Generally stable under most conditions but can be cleaved by strong acids like HBr or HI.

Applications in Research and Development

1-(3-Methoxyphenoxy)propan-2-ol serves as a valuable building block in organic synthesis.[2] Its structure is particularly relevant in the pharmaceutical industry. The aryloxy propanolamine core is a well-known pharmacophore found in many beta-blocker drugs. By modifying the secondary alcohol (e.g., converting it to an amine), this compound can be used as a key intermediate in the synthesis of novel drug candidates. Its utility lies in its ability to introduce a specific substituted aromatic group and a chiral center, which is often critical for biological activity.

Safety and Handling

As a laboratory chemical, 1-(3-Methoxyphenoxy)propan-2-ol should be handled with appropriate care. While a specific safety data sheet is not widely available, data from analogous compounds suggest the following precautions.[7][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

  • Fire Safety: The compound is a liquid and may be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers such as carbon dioxide, dry chemical, or alcohol-resistant foam.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenoxy)-2-methyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

Abstract This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 1-(3-Methoxyphenoxy)propan-2-ol, a valuable building block in the development of pharmaceutical agents. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 1-(3-Methoxyphenoxy)propan-2-ol, a valuable building block in the development of pharmaceutical agents. While the initial inquiry specified guaiacol as the starting material, this guide will elucidate the chemical impracticality of this approach and instead detail a more viable two-step synthesis commencing with resorcinol. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and a framework for process optimization.

Introduction: The Synthetic Challenge and a Strategic Pivot

The target molecule, 1-(3-Methoxyphenoxy)propan-2-ol, features a 1,3-disubstituted aromatic ring. The initial proposed starting material, guaiacol (2-methoxyphenol), possesses a 1,2-substitution pattern. The direct conversion of guaiacol to a 1,3-substituted isomer such as 3-methoxyphenol is not a straightforward transformation in synthetic organic chemistry. Such a rearrangement would necessitate harsh conditions and likely result in low yields and a mixture of products, making it an inefficient and impractical route for targeted synthesis.

Therefore, a more logical and established approach begins with a commercially available starting material that already possesses the desired 1,3-substitution pattern: resorcinol (1,3-dihydroxybenzene). This guide will focus on the selective mono-methylation of resorcinol to yield the key intermediate, 3-methoxyphenol, followed by an etherification reaction to introduce the propan-2-ol side chain.

Synthetic Strategy Overview

The synthesis of 1-(3-Methoxyphenoxy)propan-2-ol from resorcinol is a two-stage process. The first stage involves the selective mono-methylation of resorcinol to produce 3-methoxyphenol. The second stage is a Williamson ether synthesis, where the phenoxide of 3-methoxyphenol reacts with a suitable three-carbon electrophile to form the target molecule.

Synthetic_Pathway Resorcinol Resorcinol Intermediate 3-Methoxyphenol Resorcinol->Intermediate Selective Mono-methylation Final_Product 1-(3-Methoxyphenoxy)propan-2-ol Intermediate->Final_Product Williamson Ether Synthesis

Caption: Overall synthetic pathway from resorcinol.

Stage 1: Synthesis of 3-Methoxyphenol from Resorcinol

The selective mono-methylation of resorcinol is a critical step that requires careful control of reaction conditions to minimize the formation of the di-methylated byproduct, 1,3-dimethoxybenzene.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. Resorcinol is first deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent, typically dimethyl sulfate, displacing a sulfate leaving group.

Experimental Protocol

A well-established method for the synthesis of 3-methoxyphenol involves the use of dimethyl sulfate as the methylating agent in the presence of a base.[1][2]

Materials:

  • Resorcinol

  • Dimethyl sulfate

  • Sodium hydroxide (10% aqueous solution)

  • Toluene

  • Water

  • Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)

  • Diethyl ether

  • Calcium chloride (anhydrous)

  • Sodium carbonate (dilute solution)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, dissolve resorcinol (1.0 mole) in a toluene-water solvent system.

  • Add tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • With vigorous stirring, slowly add a 10% aqueous solution of sodium hydroxide (1.25 moles).

  • Carefully add dimethyl sulfate (1.0 mole) dropwise, ensuring the reaction temperature is maintained below 40°C with external cooling.[2]

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[2]

  • Cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer several times with diethyl ether.

  • Combine the organic phases and wash with a dilute sodium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The crude 3-methoxyphenol can be purified by fractional distillation.

Optimization and Key Considerations
  • Stoichiometry: Precise control of the stoichiometry of the methylating agent is crucial to favor mono-methylation.

  • Temperature: Maintaining a low temperature during the addition of dimethyl sulfate helps to control the reaction rate and selectivity.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst like TBAB can improve the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the methylating agent resides.[1]

Table 1: Optimized Reaction Conditions for 3-Methoxyphenol Synthesis [1]

ParameterOptimized Condition
Solvent SystemToluene-Water
CatalystTBAB
Reactant Ratio (Resorcinol:Dimethyl Sulfate)1:1.2
Reaction Temperature80°C
Reaction Time8 hours
Yield 66%
Product Purity >96%

Stage 2: Williamson Ether Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[3][4][5][6][7] In this stage, the hydroxyl group of 3-methoxyphenol is converted into a nucleophile that subsequently attacks an electrophilic propylene derivative.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism.[3][4][5] First, a base is used to deprotonate the phenolic hydroxyl group of 3-methoxyphenol, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of a propylene oxide or a similar reagent, leading to the formation of the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Protonation 3-Methoxyphenol 3-Methoxyphenol Phenoxide 3-Methoxyphenoxide 3-Methoxyphenol->Phenoxide + Base Base Base Final_Product_Alkoxide Alkoxide Intermediate Phenoxide->Final_Product_Alkoxide + Propylene Oxide (SN2) Propylene_Oxide Propylene Oxide Final_Product 1-(3-Methoxyphenoxy)propan-2-ol Final_Product_Alkoxide->Final_Product Protonation (Workup)

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials:

  • 3-Methoxyphenol

  • Propylene oxide

  • Sodium hydroxide or Potassium carbonate

  • An appropriate solvent (e.g., ethanol, acetone, or DMF)

  • Water

  • An organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-methoxyphenol in a suitable solvent, add a base such as sodium hydroxide or potassium carbonate to generate the phenoxide.

  • Heat the mixture to a temperature appropriate for the chosen solvent (e.g., reflux for ethanol).

  • Slowly add propylene oxide to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and an organic solvent for extraction.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Choice of Electrophile and Reaction Conditions

The choice of the electrophile is critical. Propylene oxide is a common choice, though alternatives like 1-chloropropan-2-ol or 1-bromopropan-2-ol can also be used. The reaction with propylene oxide is typically base-catalyzed.[8] The choice of solvent can also influence the reaction rate, with polar aprotic solvents like DMF or DMSO often accelerating SN2 reactions.[7]

Characterization and Analysis

The identity and purity of the intermediate, 3-methoxyphenol, and the final product, 1-(3-Methoxyphenoxy)propan-2-ol, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 1-(3-Methoxyphenoxy)propan-2-ol is efficiently achieved through a two-step process starting from resorcinol. This method, involving a selective mono-methylation followed by a Williamson ether synthesis, offers a reliable and scalable route to this important pharmaceutical intermediate. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the consistent and high-purity synthesis of the target molecule.

References

  • CN1944367A - Synthetic method for guaiacol - Google P
  • New synthesis of Mephenoxalone - ResearchGate. (URL: [Link])

  • CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)
  • Identification of the two-component guaiacol demethylase system from Rhodococcus rhodochrous and expression in Pseudomonas putida EM42 for guaiacol assimilation - PubMed. (URL: [Link])

  • CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • New synthesis of mephenoxalone - ResearchGate. (URL: [Link])

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Development of New Propylene Oxide Process. (URL: [Link])

  • Cas 90-05-1,Guaiacol - LookChem. (URL: [Link])

  • Guaiacol - Wikipedia. (URL: [Link])

  • A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630. (URL: [Link])

  • Propylene Oxide - ResearchGate. (URL: [Link])

  • Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes | JACS Au - ACS Publications. (URL: [Link])

  • US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google P
  • Confined hot-pressurized water in Brønsted-acidic Beta zeolite speeds up the O- demethylation of guaiacol - ChemRxiv. (URL: [Link])

  • Transetherification of guaiacol to O-ethoxyphenol with gamma Al2O3 as a catalyst in supercritical ethanol - ResearchGate. (URL: [Link])

  • US5017729A - Phenol preparation process and propylene recovery there
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    • The Williamson Ether Synthesis. (URL: [Link])

  • Reaction scheme of conversion of guaiacol from ref[4][5] - ResearchGate. (URL: [Link])

  • Question: Guaifenesin (Guaiacol glyceryl ether, 3-(2-Methoxyphenoxy) - Chegg. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Efficient O -demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04698A. (URL: [Link])

  • Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (URL: [Link])

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Foundational

Spectroscopic Characterization of 1-(3-Methoxyphenoxy)propan-2-ol: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic features of 1-(3-Methoxyphenoxy)propan-2-ol (CAS No. 382141-68-6). While experimental spectra for this specific compound are not wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of 1-(3-Methoxyphenoxy)propan-2-ol (CAS No. 382141-68-6). While experimental spectra for this specific compound are not widely available in public databases, this document leverages expert knowledge of spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral characteristics for synthesis confirmation, structural elucidation, and quality control.

Introduction and Molecular Structure

1-(3-Methoxyphenoxy)propan-2-ol is an organic compound featuring a propan-2-ol moiety linked via an ether bond to a 3-methoxyphenoxy group. Its molecular formula is C₁₀H₁₄O₃, and its molecular weight is 182.22 g/mol . The unique arrangement of its functional groups—a secondary alcohol, an alkyl-aryl ether, and a methoxy substituent on the aromatic ring—gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity and purity in any research or development setting.

To facilitate the discussion of its spectroscopic data, the molecular structure with atom numbering is presented below.

Caption: Molecular structure of 1-(3-Methoxyphenoxy)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and data from analogous compounds such as 1-phenoxypropan-2-ol and m-dimethoxybenzene.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to nine distinct proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~7.20t, J ≈ 8.0 Hz1HH-5'Aromatic proton, triplet due to coupling with H-4' and H-6'. Electronically neutral position relative to the two oxygen substituents.
~6.55dd, J ≈ 8.0, 2.0 Hz1HH-6'Aromatic proton, ortho to one ether group and para to the other. Shielded by the electron-donating oxygen atoms.
~6.50t, J ≈ 2.0 Hz1HH-2'Aromatic proton, positioned between two electron-donating oxygen groups, leading to significant shielding. Appears as a narrow triplet.
~6.45dd, J ≈ 8.0, 2.0 Hz1HH-4'Aromatic proton, ortho to the methoxy group and meta to the other ether linkage, resulting in shielding.
~4.15m1HH-2Methine proton attached to the hydroxyl-bearing carbon. Deshielded by two adjacent oxygen atoms (alcohol and ether linkage). Complex multiplet due to coupling with H-1 (2 protons) and H-3 (3 protons).
~3.85d, J ≈ 5.0 Hz2HH-1Methylene protons adjacent to the ether oxygen and the chiral center at C2. Deshielded by the ether oxygen. Expected to be diastereotopic, but may appear as a simple doublet if the difference is small.
3.80s3HH-7'Methoxy protons, singlet, in the typical chemical shift range for aryl methyl ethers.
~2.50br s1HOHHydroxyl proton. Chemical shift is variable and depends on concentration and solvent. Signal disappears upon D₂O exchange.
1.25d, J ≈ 6.5 Hz3HH-3Methyl protons, doublet due to coupling with the single methine proton (H-2). Located in the standard aliphatic region.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Causality
~161.0C-3'Aromatic carbon bonded to the methoxy group. Deshielded due to the direct attachment of an electronegative oxygen atom.
~160.0C-1'Aromatic carbon bonded to the propoxy ether oxygen. Also strongly deshielded by the attached oxygen.
~130.5C-5'Aromatic methine carbon. The only aromatic carbon not directly ortho or para to an oxygen atom, hence the most downfield of the C-H carbons.
~107.0C-6'Aromatic methine carbon, ortho to one oxygen and para to the other, resulting in significant shielding from electron donation.
~106.5C-4'Aromatic methine carbon, ortho to the methoxy group, also shielded.
~101.5C-2'Aromatic methine carbon, positioned between two oxygen atoms (ortho to both), resulting in the most pronounced shielding effect.
~75.0C-1Aliphatic methylene carbon (CH₂), deshielded by the adjacent ether oxygen.
~68.0C-2Aliphatic methine carbon (CH), deshielded by the directly attached hydroxyl group.
55.3C-7'Methoxy carbon (OCH₃). This is a highly characteristic chemical shift for methoxy groups on an aromatic ring.[3]
~22.0C-3Aliphatic methyl carbon (CH₃), located in the typical upfield region.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra involves the following steps:

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A 90-degree pulse angle with a relaxation delay of 2-5 seconds is recommended.

    • Acquire several hundred to a few thousand scans to obtain adequate signal intensity for all carbon atoms.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum for 1-(3-Methoxyphenoxy)propan-2-ol is based on the known absorption frequencies of alcohols, ethers, and substituted aromatic compounds. The IR spectrum of the parent compound, 1-phenoxypropan-2-ol, serves as an excellent reference.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Causality
3550 - 3200 (broad)O-H stretchSecondary AlcoholThe broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. This is one of the most characteristic peaks in the spectrum.
3100 - 3000C-H stretchAromatic C-HStretching vibrations of sp² hybridized C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
2980 - 2850C-H stretchAliphatic C-HStretching vibrations of sp³ hybridized C-H bonds in the methyl, methylene, and methine groups.
1600, 1585, 1490C=C stretchAromatic RingThese multiple sharp bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
1250 - 1200C-O stretchAryl-O (asymmetric)The stretching vibration of the C(aryl)-O bond in the ether linkage. This is expected to be a strong absorption.
1150 - 1085C-O stretchC(alkyl)-OThe stretching vibration of the C(alkyl)-O bonds in both the ether and the secondary alcohol. This is also a strong and characteristic band.
~1040C-O stretchAryl-O (symmetric)The symmetric stretching of the aryl ether C-O bond.
850 - 750C-H bendAromatic C-H (out-of-plane)The position of these bands can be indicative of the substitution pattern on the aromatic ring. For 1,3-disubstitution, strong bands are expected.
Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and reliable method for acquiring IR spectra of liquid or solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is a crucial self-validating step, as the background is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the liquid 1-(3-Methoxyphenoxy)propan-2-ol directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. The analysis below predicts the fragmentation of 1-(3-Methoxyphenoxy)propan-2-ol under Electron Ionization (EI) conditions.

Predicted m/zIon Structure/FormulaRationale and Causality
182[C₁₀H₁₄O₃]⁺Molecular Ion (M⁺) . This peak confirms the molecular weight of the compound. It may be of low intensity due to the lability of the alcohol and ether functional groups.
167[C₉H₁₁O₃]⁺[M - CH₃]⁺ . Loss of a methyl radical from the molecular ion.
124[C₇H₈O₂]⁺[3-methoxyphenol]⁺ . Formed by cleavage of the propoxy side chain and hydrogen transfer.
123[C₇H₇O₂]⁺[3-methoxyphenoxy]⁺ radical . Cleavage of the O-C1 bond, resulting in the stable 3-methoxyphenoxy radical. This is expected to be a significant fragment.
45[C₂H₅O]⁺[CH₃CH=OH]⁺ . A very common and stable fragment for secondary alcohols, formed by alpha-cleavage between C1 and C2. This is predicted to be the base peak .
Predicted Fragmentation Pathway

The fragmentation is driven by the ionization of a lone pair electron on one of the oxygen atoms, followed by cleavage of adjacent bonds (alpha-cleavage) or rearrangements.

fragmentation_pathway cluster_main Alpha-Cleavage cluster_ether Ether Cleavage M 1-(3-Methoxyphenoxy)propan-2-ol (M) m/z = 182 F45 [CH₃CH=OH]⁺ m/z = 45 (Base Peak) M->F45 Cleavage of C1-C2 bond F123_ion [3-Methoxyphenoxy]⁺ m/z = 123 M->F123_ion Cleavage of O-C1 bond F123 [3-Methoxyphenoxy]• (Radical, not detected)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like the target molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17).

    • Use a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Helium should be used as the carrier gas.

  • MS Detection:

    • The GC is interfaced with a mass spectrometer operating in Electron Ionization (EI) mode at a standard energy of 70 eV.

    • Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed and compared against the predicted fragmentation pattern and libraries. This protocol ensures that the purity of the sample is assessed (a single GC peak) while its molecular identity is confirmed.

Conclusion

The structural elucidation of 1-(3-Methoxyphenoxy)propan-2-ol is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust, theory-backed framework for the expected spectroscopic data. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. The IR spectrum confirms the presence of key hydroxyl, ether, and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. These predicted data serve as a reliable benchmark for scientists working with this compound.

References

  • NIST Chemistry WebBook. 1-Phenoxypropan-2-ol. [Link]

  • PubChem. 1,3-Dimethoxybenzene. [Link]

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  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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Exploratory

A Strategic Guide to Elucidating the Mechanism of Action for Novel Phenoxy Propanols: The Case of 1-(3-Methoxyphenoxy)propan-2-ol

Abstract The compound 1-(3-Methoxyphenoxy)propan-2-ol represents a chemical entity with potential bioactive properties, yet its mechanism of action (MoA) remains uncharacterized in public-domain scientific literature. St...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 1-(3-Methoxyphenoxy)propan-2-ol represents a chemical entity with potential bioactive properties, yet its mechanism of action (MoA) remains uncharacterized in public-domain scientific literature. Structurally, it shares features with known centrally acting muscle relaxants and expectorants, such as mephenesin and guaifenesin, suggesting a potential for neurological or secretagogue activity.[1][2][3][4][5] This technical guide moves beyond a simple data sheet to provide a comprehensive, field-proven framework for the systematic elucidation of the MoA for such a compound. We present a multi-phase, integrated strategy designed for researchers and drug development professionals, combining computational prediction, advanced phenotypic screening, and state-of-the-art target deconvolution techniques. Our approach is grounded in the principles of causality and self-validation, ensuring a rigorous and efficient path from a molecule with unknown function to a well-characterized therapeutic lead.

Introduction: The Challenge of the Unknown

In drug discovery, many promising small molecules, such as 1-(3-Methoxyphenoxy)propan-2-ol, exist in a state of functional ambiguity. While chemical databases provide basic physical and structural information, the crucial data on biological targets and pathways are often missing.[6] The traditional approach of serendipitous discovery is inefficient. A modern, systematic approach is required to unlock the therapeutic potential of such molecules.

This guide presents a strategic workflow to de-orphanize compounds like 1-(3-Methoxyphenoxy)propan-2-ol. The core philosophy is to integrate hypothesis-generating and hypothesis-driven methods, creating a feedback loop that refines our understanding at each stage. We will use 1-(3-Methoxyphenoxy)propan-2-ol as a case study to illustrate the application of these advanced methodologies.

Phase I: In Silico Profiling and Phenotypic Discovery

The initial phase focuses on generating foundational data and forming testable hypotheses. We begin with computational methods to predict potential targets and follow with broad, unbiased biological screening to identify any measurable effect of the compound on living systems.

In Silico Target Prediction: A Data-Driven Starting Point

Before committing to resource-intensive wet-lab experiments, in silico methods offer a powerful, cost-effective way to generate initial hypotheses.[7][8] These computational tools leverage vast databases of known drug-target interactions to predict the likely biological targets of a novel molecule based on its chemical structure.[9][10][11]

Methodologies:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often bind to similar targets.[7] Algorithms like Similarity Ensemble Approach (SEA) compare the 2D structure of 1-(3-Methoxyphenoxy)propan-2-ol against libraries of compounds with known targets.[12][13]

  • Structure-Based Approaches (Reverse Docking): If high-quality 3D structures of potential protein targets are available, reverse docking can computationally simulate the binding of our compound to the active sites of a panel of proteins.[11]

Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 2D and 3D representation of 1-(3-Methoxyphenoxy)propan-2-ol in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Utilize publicly available or commercial platforms such as ChEMBL, PubChem, SuperTarget, or SwissTargetPrediction.

  • Ligand-Based Analysis: Submit the compound's structure to a similarity-based tool. The output will be a ranked list of potential targets based on a statistical score (e.g., E-value, Tanimoto coefficient).

  • Data Interpretation: Analyze the top-ranked targets. For 1-(3-Methoxyphenoxy)propan-2-ol, the structural similarity to mephenesin might predict targets in the central nervous system, such as GABA receptors or ion channels.[3][5]

  • Hypothesis Formulation: Formulate initial hypotheses based on the predicted targets. For example: "1-(3-Methoxyphenoxy)propan-2-ol may act as a modulator of CNS-related ion channels."

Phenotypic Screening: Uncovering Biological Activity

While in silico methods provide predictions, phenotypic screening provides direct evidence of a compound's effect in a biological context.[14][15][16] This target-agnostic approach evaluates the ability of a compound to produce a measurable change in a cell or organism's phenotype, such as cell death, changes in morphology, or altered protein expression.[15][17] A positive "hit" in a phenotypic screen is the first critical validation that the molecule is biologically active.

Experimental Design: A broad-spectrum screening approach is initially recommended. High-content screening (HCS), which uses automated microscopy and image analysis, is particularly powerful as it can measure multiple cellular parameters simultaneously.[17]

Protocol: High-Content Cellular Viability and Morphology Screen

  • Cell Line Panel Selection: Choose a diverse panel of human cell lines representing different tissues (e.g., neuronal, epithelial, cancer lines like HeLa, SH-SY5Y, A549).

  • Compound Plating: Plate the selected cell lines in multi-well plates (e.g., 384-well). Add 1-(3-Methoxyphenoxy)propan-2-ol across a wide concentration range (e.g., 10 nM to 100 µM).

  • Staining: After an incubation period (e.g., 48-72 hours), stain the cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To stain nuclei and assess cell count.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and analyze cell morphology and cytoskeleton.

  • Automated Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify multiple phenotypic readouts per well, such as cell number (viability), nuclear size, mitochondrial mass, and cytoskeletal integrity.

  • Data Analysis & Hit Identification: Analyze the dose-response curves for each parameter. A "hit" is defined as a compound that induces a statistically significant and dose-dependent change in one or more phenotypes.

Hypothetical Phenotypic Data for 1-(3-Methoxyphenoxy)propan-2-ol
Cell Line Parameter EC50 (µM) Observation
SH-SY5Y (Neuronal)Neurite Outgrowth12.5Increased neurite length
A549 (Lung Epithelial)Mucin-5AC Expression25.2Increased MUC5AC secretion
HeLa (Cervical Cancer)Cell Viability (IC50)> 100No significant cytotoxicity

This hypothetical data would suggest two potential avenues for investigation: a neurotrophic effect and a secretagogue effect on respiratory cells, aligning with the activities of its structural analogs.

Phase II: Target Deconvolution and Validation

With a confirmed biological effect from phenotypic screening, the next critical step is to identify the specific molecular target(s) of the compound. This process, known as target deconvolution or identification, can be approached from two angles: unbiased (hypothesis-free) and biased (hypothesis-driven).[18]

Unbiased Target Identification Methods

These powerful techniques do not require prior knowledge of the target and can identify novel or unexpected binding partners.

A. Chemical Proteomics: This approach uses the small molecule itself as a "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[19][20][21][22] The captured proteins are then identified using mass spectrometry.

Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of 1-(3-Methoxyphenoxy)propan-2-ol that incorporates a reactive group (for covalent bonding) or a linker for attachment to an affinity matrix (e.g., biotin).[23] It is crucial to first confirm that this modified probe retains the biological activity observed in the phenotypic screen.

  • Lysate Incubation: Incubate the probe with cell lysate from a responsive cell line (e.g., SH-SY5Y). A competition experiment, where excess unmodified compound is added, should be run in parallel to identify specific binders.

  • Affinity Capture: Use streptavidin-coated beads to pull down the biotinylated probe along with its bound proteins.[23]

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Proteins that are significantly enriched in the probe sample compared to the competition control are considered high-confidence candidate targets.

B. Genetic Screens (CRISPR/Cas9): CRISPR-based screens can identify genes that are essential for a drug's activity.[24][25][26] The principle is that knocking out the gene of the drug's target should make the cells resistant to the drug's effects.

Protocol: Genome-Wide CRISPR Knockout Screen

  • Library Transduction: Transduce a population of cells with a pooled lentiviral library, where each virus delivers Cas9 and a unique single-guide RNA (sgRNA) targeting a specific gene for knockout.

  • Drug Treatment: Treat the cell population with a lethal or growth-inhibiting concentration of 1-(3-Methoxyphenoxy)propan-2-ol.

  • Selection: A small population of cells will survive due to genetic mutations that confer resistance.

  • Genomic DNA Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify which sgRNAs are enriched in this population.

  • Hit Identification: The genes targeted by the enriched sgRNAs are candidate targets or critical pathway components for the drug's MoA.[27][28]

G cluster_0 Unbiased Target Identification Workflow cluster_1 Chemical Proteomics cluster_2 CRISPR Screen start Phenotypic Hit (e.g., Neurite Outgrowth) cp1 Synthesize Biotinylated Probe start->cp1 cs1 Transduce Cells with sgRNA Library start->cs1 cp2 Incubate Probe with Lysate (+/- Competitor) cp1->cp2 cp3 Affinity Capture (Streptavidin Beads) cp2->cp3 cp4 LC-MS/MS Analysis cp3->cp4 end_node Candidate Target List cp4->end_node Enriched Proteins cs2 Treat with Compound cs1->cs2 cs3 Select Resistant Population cs2->cs3 cs4 NGS to Identify Enriched sgRNAs cs3->cs4 cs4->end_node Enriched Genes G compound 1-(3-Methoxyphenoxy)propan-2-ol target Validated Target (e.g., Receptor X) compound->target Binds (KD determined by SPR) pathway1 Kinase A Phosphorylation ↑ target->pathway1 Signal Transduction pathway2 Transcription Factor Y Activation ↑ pathway1->pathway2 response Cellular Response (e.g., Neurite Outgrowth) pathway2->response Gene Expression Changes

Caption: Hypothetical signaling pathway validation.

Conclusion

The journey to elucidate the mechanism of action for a novel compound like 1-(3-Methoxyphenoxy)propan-2-ol requires a disciplined, multi-faceted approach. By systematically integrating in silico prediction, unbiased phenotypic screening, and rigorous target deconvolution and validation techniques, researchers can efficiently navigate the complexities of drug discovery. This guide provides a robust framework to not only identify the "what" (the target) but to fundamentally understand the "how" (the mechanism), transforming an unknown molecule into a well-characterized asset with clear therapeutic potential.

References

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Foundational

The Emerging Therapeutic Potential of 1-(3-Methoxyphenoxy)propan-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1-(phenoxy)propan-2-ol scaffold has garnered significant attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. The introduction of a methoxy group at the 3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(phenoxy)propan-2-ol scaffold has garnered significant attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. The introduction of a methoxy group at the 3-position of the phenoxy ring, yielding 1-(3-methoxyphenoxy)propan-2-ol derivatives, presents a compelling avenue for modulating biological activity. This technical guide synthesizes the current understanding and future potential of this chemical class, drawing insights from structurally related compounds to inform drug discovery and development efforts. We will explore the potential anticancer and antimicrobial activities, delve into mechanistic hypotheses, and provide robust experimental protocols for their evaluation.

Introduction: The 1-(Phenoxy)propan-2-ol Scaffold as a Privileged Structure

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The 1-(phenoxy)propan-2-ol core is emerging as such a scaffold. Its structural simplicity, synthetic tractability, and the ease with which substitutions can be made on the phenoxy ring and the propanolamine side chain allow for the creation of diverse chemical libraries with a wide range of pharmacological activities.

The rationale for focusing on the 3-methoxy substitution stems from the well-documented influence of methoxy groups on the pharmacokinetic and pharmacodynamic properties of drug candidates. The electronic and steric effects of the methoxy group can significantly alter a molecule's interaction with its biological target, enhance membrane permeability, and influence metabolic stability. This guide will extrapolate from the known biological activities of related phenoxy-propan-2-ol derivatives to build a case for the therapeutic potential of their 3-methoxy analogues.

Potential Biological Activities: Insights from Structurally Related Compounds

While direct studies on a broad range of 1-(3-methoxyphenoxy)propan-2-ol derivatives are nascent, a compelling body of evidence from analogous structures points towards significant potential in oncology and infectious diseases.

Anticancer Activity

A notable example is the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015) , which has demonstrated potent anticancer effects across a wide variety of human cancer cell lines.[1][2] This compound induces apoptosis, a form of programmed cell death, and in some cancer cell types, necroptosis.[2] The mechanism of action for HUHS1015 appears to involve the activation of caspase-4 and the effector caspase-3.[1] Furthermore, in vivo studies have shown that HUHS1015 can effectively suppress tumor growth in mice.[2]

Another class of related compounds, phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives , has also shown promise as anticancer agents.[3][4] These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[3][4] The induction of apoptosis is correlated with changes in the expression of cell cycle and apoptosis-related proteins.[3][4] Importantly, xenograft tumor experiments have demonstrated the in vivo antitumor effects of these derivatives with no apparent toxicity.[3][4]

Antimicrobial and Antibiofilm Activity

Derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have been shown to possess significant antibacterial and antifungal properties.[5][6] These compounds are effective against planktonic microorganisms and also exhibit a strain-specific inhibition of biofilm formation.[5][6] Biofilms are a major contributor to antibiotic resistance and persistent infections, making compounds with antibiofilm activity particularly valuable. The methoxy group in methoxy chalcone derivatives has also been associated with promising antimicrobial activity against various phytopathogens.[7]

Mechanistic Hypotheses and Signaling Pathways

Based on the activities of related compounds, we can propose several potential mechanisms of action for 1-(3-methoxyphenoxy)propan-2-ol derivatives.

Induction of Apoptosis in Cancer Cells

The apoptotic pathway is a critical target in cancer therapy. The evidence from HUHS1015 suggests that 1-(3-methoxyphenoxy)propan-2-ol derivatives could potentially activate intrinsic and/or extrinsic apoptotic pathways. A simplified proposed pathway is illustrated below.

G cluster_0 1-(3-Methoxyphenoxy)propan-2-ol Derivative cluster_1 Cancer Cell Derivative Derivative Caspase4 Caspase-4 Derivative->Caspase4 Activation Mitochondria Mitochondria Caspase3 Caspase-3 Caspase4->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway initiated by a 1-(3-Methoxyphenoxy)propan-2-ol derivative.

Disruption of Microbial Biofilms

The mechanism of antibiofilm activity is likely multifactorial, involving interference with bacterial adhesion, quorum sensing, or extracellular polymeric substance (EPS) production.

G cluster_0 1-(3-Methoxyphenoxy)propan-2-ol Derivative cluster_1 Bacterial Biofilm Formation Derivative Derivative Adhesion Initial Adhesion Derivative->Adhesion Inhibition Microcolony Microcolony Formation Derivative->Microcolony Inhibition Maturation Biofilm Maturation Derivative->Maturation Inhibition Adhesion->Microcolony Microcolony->Maturation Dispersion Dispersion Maturation->Dispersion

Caption: Potential points of interference in the bacterial biofilm formation cascade.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential of novel 1-(3-methoxyphenoxy)propan-2-ol derivatives, a systematic experimental workflow is essential.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and apoptotic effects of the synthesized derivatives on various cancer cell lines.

Workflow Diagram:

G start Synthesized Derivatives cell_lines Panel of Cancer Cell Lines (e.g., A549, MCF-7, HCT116) start->cell_lines mtt MTT Assay for Cytotoxicity (IC50) cell_lines->mtt flow Flow Cytometry for Cell Cycle Analysis & Apoptosis (Annexin V/PI) mtt->flow western Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) flow->western end Lead Compound Identification western->end

Caption: Experimental workflow for in vitro anticancer evaluation.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 1-(3-methoxyphenoxy)propan-2-ol derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial and Antibiofilm Activity Assessment

Objective: To evaluate the minimum inhibitory concentration (MIC) and antibiofilm activity of the derivatives against relevant microbial strains.

Workflow Diagram:

G start Synthesized Derivatives strains Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) start->strains mic Broth Microdilution for MIC Determination strains->mic biofilm Crystal Violet Assay for Biofilm Inhibition mic->biofilm end Lead Compound Identification biofilm->end

Caption: Experimental workflow for in vitro antimicrobial evaluation.

Step-by-Step Protocol for Crystal Violet Biofilm Assay:

  • Bacterial Culture: Grow bacterial strains in a 96-well plate in the presence of sub-MIC concentrations of the derivatives for 24-48 hours.

  • Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Biofilm Staining: Add crystal violet solution to each well and incubate for 15 minutes.

  • Excess Stain Removal: Wash the wells with water to remove excess stain.

  • Stain Solubilization: Add ethanol or acetic acid to solubilize the stain from the biofilm.

  • Absorbance Measurement: Measure the absorbance at 595 nm.

  • Data Analysis: Quantify the percentage of biofilm inhibition compared to the untreated control.

Data Summary and Structure-Activity Relationship (SAR) Insights

The following table summarizes the biological activities of representative phenoxy-propan-2-ol derivatives, offering a foundation for building SAR models for the 3-methoxy series.

Compound ClassRepresentative StructureBiological ActivityKey Findings
Naphthyloxy-propanolamine 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-olAnticancerInduces apoptosis via caspase-3 and -4 activation.[1]
Phenoxy-selanyl-propan-2-ol Halogen-substituted 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-olAnticancerInduces G2/M phase arrest and apoptosis.[3][4]
Di-tert-butylphenoxy-propanolamine 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]AntimicrobialPotent activity against planktonic bacteria and fungi; inhibits biofilm formation.[5][6]

Preliminary SAR Insights:

  • The nature of the substituent on the phenoxy ring significantly influences biological activity.

  • The amine substitution on the propanol side chain is crucial for both anticancer and antimicrobial effects.

  • The presence of bulky groups on the phenoxy ring, as in the di-tert-butyl derivatives, appears to enhance antimicrobial activity.

Conclusion and Future Directions

The 1-(3-methoxyphenoxy)propan-2-ol scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The insights gleaned from structurally related compounds provide a strong rationale for the synthesis and evaluation of a focused library of these derivatives. Future research should concentrate on:

  • Systematic SAR studies: To elucidate the impact of various substitutions on the phenoxy ring and the propanolamine side chain.

  • Mechanism of action studies: To identify the specific molecular targets of the most potent compounds.

  • In vivo efficacy and toxicity studies: To translate the in vitro findings into preclinical and, ultimately, clinical development.

The strategic exploration of this chemical space holds the potential to deliver next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Methoxyphenoxy)propan-2-ol (Mephenesin)

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(3-Methoxyphenoxy)propan-2-ol, a compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(3-Methoxyphenoxy)propan-2-ol, a compound more commonly known as mephenesin. As a centrally acting muscle relaxant, a thorough understanding of its pharmacological and toxicological profile at the cellular and subcellular level is paramount for its continued study and potential therapeutic applications. This document moves beyond a mere recitation of protocols to provide the underlying scientific rationale for experimental design, data interpretation, and the integration of various assays into a cohesive investigational strategy. We will delve into the core principles of assessing its mechanism of action, efficacy, metabolic stability, and potential cytotoxicity.

Introduction: The Scientific Imperative for a Robust In Vitro Assessment

Mephenesin has a history of use as a muscle relaxant, with pharmacological studies indicating it has anticonvulsant and muscle-paralyzing effects.[1] Its primary mechanism is thought to involve the inhibition of polysynaptic reflexes at the level of the spinal cord and brainstem.[1][2] Early research suggested a potential role in modulating glycine levels or acting as an antagonist of excitatory amino acids.[1] More specifically, it has been identified as an NMDA receptor antagonist.[3] Given these diverse potential mechanisms, a multi-faceted in vitro approach is essential to fully characterize its biological activity.

The transition from promising compound to therapeutic reality is paved with rigorous preclinical evaluation. In vitro studies form the bedrock of this process, offering a controlled environment to dissect molecular interactions, assess cellular responses, and predict in vivo outcomes. For a compound like mephenesin, this is particularly crucial for elucidating its precise mechanism of action on neuronal and muscle cells, as well as for identifying potential off-target effects and metabolic liabilities.

This guide is structured to provide a logical progression for the in vitro evaluation of mephenesin, from foundational characterization to more complex functional and safety assessments.

Foundational Characterization: Knowing Your Compound

Prior to embarking on complex biological assays, a thorough understanding of the physicochemical properties of mephenesin is critical. This ensures the quality and reproducibility of all subsequent experiments.

Identity and Purity

The subject of this guide is 1-(3-Methoxyphenoxy)propan-2-ol, with the chemical formula C₁₀H₁₄O₃ and a molecular weight of approximately 182.22 g/mol .[3][4] It is imperative to obtain a certificate of analysis (CoA) for the specific lot of mephenesin being used, confirming its identity and purity (typically ≥97%).[4]

Solubility

Accurate and reproducible experimental results are contingent on the complete solubilization of the test compound. Mephenesin is soluble in dimethyl sulfoxide (DMSO) at concentrations of at least 100 mg/mL.[3] It is also soluble in ethyl alcohol and propylene glycol.[1] It is crucial to establish a stock solution in a suitable solvent and determine the final concentration that remains soluble in the aqueous culture media without precipitation. A preliminary solubility test in the final assay buffer is always recommended.

Table 1: Physicochemical Properties of Mephenesin

PropertyValueSource
Chemical Name 1-(3-Methoxyphenoxy)propan-2-ol-
Common Name Mephenesin[1][3][4]
CAS Number 59-47-2[3][4]
Molecular Formula C₁₀H₁₄O₃[3][4]
Molecular Weight 182.22 g/mol [3][4]
Solubility ≥ 100 mg/mL in DMSO[3]

Mechanistic & Efficacy Studies: Unraveling the Mode of Action

The primary therapeutic indication for mephenesin is as a muscle relaxant. Therefore, the core of its in vitro evaluation should focus on assays that probe its effects on the neuromuscular system.

Neuromuscular Junction Models

The neuromuscular junction (NMJ) is the critical synapse where motor neurons communicate with skeletal muscle fibers, making it a key target for muscle relaxants.[5] In vitro models of the NMJ provide a powerful platform for studying the effects of compounds on synaptic transmission and muscle contraction.[5]

Experimental Protocol: Co-culture of Motor Neurons and Myotubes

  • Cell Culture:

    • Plate primary myoblasts or a suitable muscle cell line (e.g., C2C12) in a multi-well plate and induce differentiation into myotubes.

    • In a separate culture, differentiate pluripotent stem cells or a neuronal cell line (e.g., NG108-15) into motor neurons.

    • Once both cell types are appropriately differentiated, co-culture the motor neurons with the myotubes.

  • Compound Treatment:

    • Prepare a dose-response curve of mephenesin in the co-culture medium.

    • Treat the NMJ co-cultures with varying concentrations of mephenesin for a predetermined time.

  • Functional Assessment:

    • Muscle Contraction: Electrically stimulate the motor neurons and observe the resulting myotube contractions. Quantify the force and frequency of contractions. This can be achieved using micro-cantilever-based systems for high-throughput analysis.[6]

    • Electrophysiology: Use patch-clamp techniques to measure changes in postsynaptic potentials in the myotubes in response to motor neuron stimulation.

  • Data Analysis:

    • Compare the contractile force and electrophysiological parameters between mephenesin-treated and vehicle-treated cultures to determine the IC₅₀ (half-maximal inhibitory concentration).

Causality Behind Experimental Choices: This co-culture system allows for the direct assessment of mephenesin's impact on the entire process of neuromuscular transmission, from neuronal firing to muscle contraction. By measuring both the electrical and mechanical outputs, one can begin to pinpoint where in the signaling cascade the compound is acting.

Direct Muscle Fiber Assays

While mephenesin is considered a centrally acting muscle relaxant, some studies suggest it may also have direct effects on skeletal muscle fibers.[2] Therefore, it is important to investigate its activity in the absence of neuronal input.

Experimental Protocol: Isolated Muscle Fiber Contraction Assay

  • Muscle Preparation: Isolate intact skeletal muscles (e.g., extensor digitorum longus or soleus from rodents) and mount them in an organ bath containing physiological saline solution.

  • Stimulation and Recording: Directly stimulate the muscle electrically and record the isometric or isotonic contractions.[7][8]

  • Compound Treatment: Introduce varying concentrations of mephenesin into the organ bath and record the changes in contractile force.

  • Data Analysis: Determine the effect of mephenesin on parameters such as twitch tension, tetanic force, and fatigue resistance.[7][8]

Causality Behind Experimental Choices: This assay isolates the muscle tissue, allowing for the unambiguous determination of any direct effects of mephenesin on muscle contractility, independent of its actions on the central nervous system or the NMJ.

Diagram: Experimental Workflow for Efficacy Testing

G cluster_0 Neuromuscular Junction Model cluster_1 Isolated Muscle Fiber Assay Motor Neuron Culture Motor Neuron Culture Myotube Culture Myotube Culture Motor Neuron Culture->Myotube Culture Co-culture NMJ Formation NMJ Formation Myotube Culture->NMJ Formation Mephenesin Treatment Mephenesin Treatment NMJ Formation->Mephenesin Treatment Functional Assessment Functional Assessment Mephenesin Treatment->Functional Assessment Contraction Measurement Contraction Measurement Mephenesin Treatment->Contraction Measurement Data Analysis (IC50) Data Analysis (IC50) Functional Assessment->Data Analysis (IC50) Muscle Isolation Muscle Isolation Organ Bath Mounting Organ Bath Mounting Muscle Isolation->Organ Bath Mounting Electrical Stimulation Electrical Stimulation Organ Bath Mounting->Electrical Stimulation Electrical Stimulation->Mephenesin Treatment Data Analysis Data Analysis Contraction Measurement->Data Analysis Efficacy Testing Efficacy Testing Neuromuscular Junction Model Neuromuscular Junction Model Efficacy Testing->Neuromuscular Junction Model Isolated Muscle Fiber Assay Isolated Muscle Fiber Assay Efficacy Testing->Isolated Muscle Fiber Assay

Caption: Workflow for assessing the efficacy of mephenesin.

Safety & Toxicological Profile: Ensuring a Favorable Therapeutic Window

A critical aspect of drug development is the early identification of potential safety liabilities. In vitro toxicology assays are essential for this purpose.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells. This is crucial for establishing a therapeutic window.

Experimental Protocol: MTT Assay in Relevant Cell Lines

  • Cell Culture: Plate relevant cell lines (e.g., human skeletal muscle cells, neuronal cells, and hepatocytes for assessing liver toxicity) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of mephenesin concentrations for 24, 48, and 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to the wells. Viable cells will reduce the MTT to a purple formazan product.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the CC₅₀ (half-maximal cytotoxic concentration).

Causality Behind Experimental Choices: The MTT assay is a well-established and reliable method for assessing cell viability.[9] Using multiple cell lines provides a broader understanding of potential cell-type-specific toxicity. The time-course experiment helps to identify if the toxicity is acute or develops over time.

Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a compound to damage DNA.

Experimental Protocol: Micronucleus Assay

  • Cell Culture and Treatment: Treat a suitable cell line (e.g., human lymphocytes) with varying concentrations of mephenesin.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Staining and Analysis: Stain the cells and score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates potential genotoxicity.

Causality Behind Experimental Choices: The micronucleus assay is a robust and widely accepted method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[9]

Diagram: Signaling Pathway for Apoptosis

G Mephenesin Mephenesin DNA Damage DNA Damage Mephenesin->DNA Damage Genotoxicity Caspase-8 Caspase-8 (Extrinsic) Mephenesin->Caspase-8 Cytotoxicity Caspase-9 Caspase-9 (Intrinsic) DNA Damage->Caspase-9 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential pathways of mephenesin-induced cytotoxicity.

Pharmacokinetic Properties: Predicting In Vivo Behavior

In vitro assays can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Metabolic Stability

The metabolic stability of a compound is a key determinant of its half-life in vivo.

Experimental Protocol: Human Liver Microsome Assay

  • Incubation: Incubate mephenesin with human liver microsomes (HLMs) and NADPH (a cofactor for metabolic enzymes).

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of mephenesin using LC-MS/MS (liquid chromatography-tandem mass spectrometry).

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Causality Behind Experimental Choices: HLMs contain a high concentration of cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver. This assay provides a good prediction of a compound's hepatic clearance.[10][11]

Table 2: Summary of Key In Vitro Assays

AssayPurposeKey Parameters
NMJ Co-culture Assess efficacy on neuromuscular transmissionIC₅₀ for muscle contraction
Isolated Muscle Fiber Determine direct effects on muscleChanges in contractile force
MTT Assay Evaluate cytotoxicityCC₅₀ in relevant cell lines
Micronucleus Assay Assess genotoxicityFrequency of micronuclei
HLM Assay Determine metabolic stabilityIn vitro t₁/₂, CLᵢₙₜ

Conclusion: Synthesizing the Data for a Holistic Profile

The in vitro evaluation of 1-(3-Methoxyphenoxy)propan-2-ol is a multi-step process that requires a logical and scientifically rigorous approach. By systematically investigating its mechanism of action, efficacy, safety, and pharmacokinetic properties, researchers can build a comprehensive profile of the compound. This data is invaluable for making informed decisions about its potential for further development and for designing subsequent in vivo studies. The integration of data from the various assays described in this guide will provide a robust foundation for understanding the therapeutic potential and limitations of mephenesin.

References

  • A multiplexed in vitro assay system for evaluating human skeletal muscle functionality in response to drug tre
  • Mephenesin | CAS 59-47-2 | SCBT. Santa Cruz Biotechnology.
  • Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System. PubMed Central.
  • Mephenesin | MedChemExpress. MedChemExpress.
  • In Vitro Assays to Determine Skeletal Muscle Physiologic Function. PubMed.
  • In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Laboratory For Stem Cells And Tissue Engineering.
  • In Vitro Assays to Determine Skeletal Muscle Physiologic Function.
  • Some studies on peripheral actions of mephenesin, methocarbamol and diazepam. PMC.
  • Metabolic stability and metabolite profiling of emerging synthetic c
  • Metabolic stability and metabolite profiling of emerging synthetic c
  • The effects of cytotoxicity and genotoxicity induced by 2,2-bis[4-(acryloxypropoxy)phenyl]propane via caspases in human gingival fibroblasts. PubMed.

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Foundational

The Unseen Scaffold: A Technical Guide to 1-(3-Methoxyphenoxy)propan-2-ol, a Key Intermediate in Pharmaceutical Synthesis

Foreword: In the intricate tapestry of pharmaceutical development, the final, active molecule often takes center stage. Yet, behind every breakthrough drug lies a lineage of precursor molecules, the unsung heroes of synt...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the intricate tapestry of pharmaceutical development, the final, active molecule often takes center stage. Yet, behind every breakthrough drug lies a lineage of precursor molecules, the unsung heroes of synthesis. This guide delves into the history, synthesis, and characterization of one such crucial building block: 1-(3-Methoxyphenoxy)propan-2-ol. While its name may not be widely recognized, its structural motif is central to a class of therapeutics that have had a profound impact on modern medicine. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth insights into the chemistry and application of this pivotal intermediate.

Introduction: The Architectural Significance of Aryloxypropanolamines

1-(3-Methoxyphenoxy)propan-2-ol belongs to the broader class of aryloxypropanolamines, organic compounds characterized by an aryloxy group and a propanolamine side chain. This structural framework is the cornerstone of many beta-blockers, a class of drugs indispensable in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The precise arrangement of the substituents on the aromatic ring and the nature of the amine are critical determinants of the pharmacological activity and selectivity of the final drug product.

While not a direct precursor to the widely known beta-blocker metoprolol, which is synthesized from 4-(2-methoxyethyl)phenol, 1-(3-Methoxyphenoxy)propan-2-ol represents a key variation of this essential pharmacophore. Its history is therefore intrinsically linked to the broader exploration of aryloxypropanolamine derivatives in the quest for novel therapeutics. The discovery and development of this class of compounds can be traced back to the mid-20th century, with intensive research focusing on modifying the aromatic and amine moieties to optimize efficacy and minimize side effects. The synthesis of specific intermediates like 1-(3-Methoxyphenoxy)propan-2-ol was a logical step in this systematic exploration.

Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol: A Mechanistic Perspective

The most prevalent and industrially scalable method for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol is the reaction of 3-methoxyphenol with epichlorohydrin. This reaction is a classic example of a nucleophilic substitution followed by an intramolecular ring-opening of the epoxide.

Reaction Mechanism

The synthesis proceeds in two key steps:

  • Formation of the Phenoxide: In the presence of a base, such as sodium hydroxide or potassium carbonate, the hydroxyl group of 3-methoxyphenol is deprotonated to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack and Epoxide Ring Opening: The phenoxide ion then acts as a nucleophile, attacking the least sterically hindered carbon of the epoxide ring of epichlorohydrin. This is followed by the displacement of the chloride ion and subsequent ring-opening of the newly formed epoxide by a nucleophile (often a hydroxide ion from the basic conditions) to yield the diol, which can then be further reacted. A more common industrial approach involves the initial formation of a glycidyl ether, which is then opened by an amine to form the final propanolamine drug. However, for the synthesis of the target intermediate, the reaction is stopped at the propan-2-ol stage.

The following diagram illustrates the general synthetic pathway:

Synthesis cluster_conditions Reaction Conditions 3-Methoxyphenol 3-Methoxyphenol Reaction Nucleophilic Substitution & Ring Opening 3-Methoxyphenol->Reaction Deprotonation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Nucleophilic Attack Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 1-(3-Methoxyphenoxy)propan-2-ol Reaction->Product

Caption: General synthesis of 1-(3-Methoxyphenoxy)propan-2-ol.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol.

Materials:

  • 3-Methoxyphenol

  • Epichlorohydrin

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methoxyphenol (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical Properties and Characterization

Accurate characterization of 1-(3-Methoxyphenoxy)propan-2-ol is paramount for its use in further synthetic steps and for regulatory purposes.

Physical Properties
PropertyValue
CAS Number 382141-68-6
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 110 °C @ 1 mmHg
Flash Point 134 °C
Density 1.11 g/cm³
Spectroscopic Data (Predicted)

While experimental spectra for 1-(3-Methoxyphenoxy)propan-2-ol are not widely published, computational predictions provide valuable insights for its identification.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenoxy group, the methoxy protons as a singlet, and the protons of the propan-2-ol chain as multiplets.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propan-2-ol backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-O stretching bands for the ether linkages and aromatic C-H stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Organic Synthesis

As a versatile building block, 1-(3-Methoxyphenoxy)propan-2-ol holds potential as a key starting material in the synthesis of a variety of pharmaceutical intermediates[1]. Its primary utility lies in its ability to be readily converted into a range of aryloxypropanolamine derivatives. By reacting the hydroxyl group of 1-(3-Methoxyphenoxy)propan-2-ol with a suitable activating agent and subsequently with various primary or secondary amines, a library of novel compounds can be generated for screening for biological activity.

The 3-methoxy substitution on the phenyl ring offers a site for further chemical modification, allowing for the introduction of other functional groups to explore structure-activity relationships (SAR). This makes 1-(3-Methoxyphenoxy)propan-2-ol a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.

Conclusion and Future Perspectives

1-(3-Methoxyphenoxy)propan-2-ol, while not a household name, exemplifies the critical role of chemical intermediates in the pharmaceutical industry. Its synthesis, rooted in fundamental principles of organic chemistry, provides a gateway to a diverse array of aryloxypropanolamine structures with potential therapeutic applications. As the demand for novel and more effective drugs continues to grow, the importance of well-characterized and readily accessible building blocks like 1-(3-Methoxyphenoxy)propan-2-ol will only increase. Future research may focus on developing more efficient and greener synthetic routes to this intermediate and exploring its application in the synthesis of next-generation therapeutics targeting a range of diseases.

References

  • Guidechem. 1-(3-METHOXYPHENOXY)-2-PROPANOL 382141-68-6.

  • ResearchGate. 3-(2-Methoxyphenoxy)propane-1,2-diol.

  • TCI EUROPE N.V. 1-(3-Methoxyphenoxy)-2-propanol.

  • Guidechem. 1-(3-METHOXYPHENOXY)-2-PROPANOL 382141-68-6 wiki.

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Methoxyphenoxy)-2-propanol (CAS Number: 382141-68-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Methoxyphenoxy)-2-propanol, identified by CAS number 382141-68-6, is a key chemical intermediate with significant applications in the phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenoxy)-2-propanol, identified by CAS number 382141-68-6, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Structurally, it belongs to the class of aryloxypropanolamines, a chemical scaffold that is fundamental to the development of a major class of therapeutic agents known as beta-blockers.[2] These drugs are crucial in the management of various cardiovascular diseases, including hypertension, angina, and arrhythmias. This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of 1-(3-methoxyphenoxy)-2-propanol, designed to support researchers and drug development professionals in their work with this versatile building block.

Chemical and Physical Properties

1-(3-Methoxyphenoxy)-2-propanol is a colorless to light yellow or light orange clear liquid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 382141-68-6[1]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol
Appearance Colorless to Light yellow to Light orange clear liquid[1]
Boiling Point Not available
Melting Point Not available
pKa 14.33 ± 0.20 (Predicted)[1]
InChI Key GUOGSANXPRRCMX-UHFFFAOYSA-N[1]
Canonical SMILES CC(COC1=CC=CC(=C1)OC)O[1]

Synthesis

The synthesis of 1-(3-methoxyphenoxy)-2-propanol typically follows a well-established route for the preparation of aryloxypropanolamines. A common and efficient method involves the reaction of 3-methoxyphenol with a C3 epoxide synthon, such as propylene oxide or epichlorohydrin, under basic conditions.

Proposed Synthetic Pathway

Synthesis of 1-(3-Methoxyphenoxy)-2-propanol cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Methoxyphenol Reaction Reaction Reactant1->Reaction Nucleophilic Attack Reactant2 Propylene Oxide Reactant2->Reaction Ring Opening Catalyst Base (e.g., NaOH, KOH) Catalyst->Reaction Solvent Solvent (e.g., Water, Alcohol) Solvent->Reaction Product 1-(3-Methoxyphenoxy)-2-propanol Reaction->Product

Caption: Proposed synthesis of 1-(3-Methoxyphenoxy)-2-propanol.

Detailed Experimental Protocol (Analogous Procedure)

The following is a representative experimental protocol for the synthesis of an aryloxypropanolamine, which can be adapted for the synthesis of 1-(3-methoxyphenoxy)-2-propanol. This protocol is based on the general synthesis of 1-alkoxy-2-propanols from the reaction of an alcohol (in this case, a phenol) with propylene oxide.[3]

Materials:

  • 3-Methoxyphenol

  • Propylene oxide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or another suitable solvent

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methoxyphenol in a suitable solvent such as methanol.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture through the dropping funnel at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(3-methoxyphenoxy)-2-propanol.

Applications in Drug Discovery

The primary significance of 1-(3-methoxyphenoxy)-2-propanol in drug discovery lies in its role as a precursor for the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[2] The aryloxypropanolamine scaffold is the core structural feature of many beta-blockers.

Role in Beta-Blocker Synthesis

The 2-hydroxypropyl group of 1-(3-methoxyphenoxy)-2-propanol can be further functionalized by reacting it with an appropriate amine to introduce the side chain responsible for binding to the beta-adrenergic receptor. For example, reaction with isopropylamine would lead to a compound with the characteristic structure of many non-selective beta-blockers.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), to beta-adrenergic receptors.[4] These receptors are G-protein coupled receptors that, upon activation, trigger a signaling cascade that leads to increased heart rate, contractility, and blood pressure.[4][5] By blocking these receptors, beta-blockers reduce the sympathetic tone on the heart and blood vessels, leading to their therapeutic effects.

Beta-Adrenergic Receptor Signaling Pathway

Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaBlocker Beta-Blocker (derived from 1-(3-methoxyphenoxy)-2-propanol) BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Blocks G_Protein G-Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Phosphorylates Targets Norepinephrine Norepinephrine Norepinephrine->BetaReceptor Activates

Caption: Simplified beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[6][7] In case of contact, wash the affected area immediately with plenty of water.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or foam.[7]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Suppliers

1-(3-Methoxyphenoxy)-2-propanol is available from several chemical suppliers, including:

  • TCI (Tokyo Chemical Industry): Product Number M1061.

  • Sigma-Aldrich (Merck): Available from subsidiary Life Chemicals Inc.[8]

  • Aldlab Chemicals: Product Number A2160121.[9]

  • Guidechem: A platform listing multiple suppliers.[1]

Researchers should consult the suppliers' websites for the most up-to-date product information, including purity, available quantities, and pricing.

Conclusion

1-(3-Methoxyphenoxy)-2-propanol is a valuable and versatile chemical intermediate, primarily utilized as a key building block in the synthesis of beta-blockers. Its aryloxypropanolamine structure is fundamental to the therapeutic activity of this important class of drugs. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and professionals in the field of drug discovery and development. The information provided in this guide serves as a comprehensive resource to support the effective and safe use of this compound in the pursuit of new and improved pharmaceuticals.

References

  • QIAGEN GeneGlobe. Cardiac β-adrenergic Signaling. [Link]

  • O'Connell, K., & Wood, A. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Xiao, R. P. (2001). Recent advances in cardiac β2-adrenergic signal transduction. Circulation research, 89(8), 643-653. [Link]

  • Lohse, M. J. (2007). Alternative signaling: cardiomyocyte β 1-adrenergic receptors signal through EGFRs. The Journal of clinical investigation, 117(9), 2445-2448. [Link]

  • Gu, C., & Insel, P. A. (2002). Novel signaling pathway through the beta-adrenergic receptor. Trends in cardiovascular medicine, 12(1), 46-49. [Link]

  • Catus, S. J., Schelegel, B., & Watts, V. J. (2000). Aryloxypropanolamine and catecholamine ligand interactions with the beta (1)-adrenergic receptor. Naunyn-Schmiedeberg's archives of pharmacology, 362(3), 253-261. [Link]

  • Li, Y., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European journal of medicinal chemistry, 150, 757-770. [Link]

  • Catus, S. J., Schelegel, B., & Watts, V. J. (2000). Aryloxypropanolamine and Catecholamine Ligand Interactions with the β1-Adrenergic Receptor: Evidence for Interaction with Distinct Conformations of β1-Adrenergic Receptors. [Link]

  • ResearchGate. General beta-blocker structure (aryloxypropanolamines). [Link]

  • Google Patents.
  • Erhardt, P. W., et al. (1982). beta-Adrenergic blocking agents. 18. 1-(Aryloxy)-3-(arylthioalkylamino)propan-2-ols and 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols. Journal of medicinal chemistry, 25(12), 1402-1407. [Link]

  • LookChem. 1,3-Bis(2-methoxyphenoxy)propan-2-ol. [Link]

  • AstraZeneca Australia. SAFETY DATA SHEET. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Evaluation of 1-(3-Methoxyphenoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Ether 1-(3-Methoxyphenoxy)propan-2-ol is a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Ether

1-(3-Methoxyphenoxy)propan-2-ol is a phenolic ether with a defined chemical structure.[1] While its specific biological activities are not yet extensively documented, the broader class of phenolic compounds and phenyl ethers are known to exhibit a wide range of effects, including antimicrobial and cytotoxic activities.[2][3][4] This necessitates a systematic in vitro evaluation to elucidate the potential of 1-(3-Methoxyphenoxy)propan-2-ol as a novel bioactive agent.

This guide provides a comprehensive experimental framework for the initial screening of 1-(3-Methoxyphenoxy)propan-2-ol in a cell culture setting. The protocols herein are designed to be a self-validating system, enabling researchers to ascertain the compound's effects on cell viability and cytotoxicity. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists embarking on the preliminary biological activity screening of this and other novel chemical entities.[5]

Core Principles for Screening Novel Compounds

The initial assessment of a novel compound like 1-(3-Methoxyphenoxy)propan-2-ol hinges on determining its effect on cell proliferation and health. This is typically achieved through a dose-response experiment to identify the concentration at which the compound elicits a biological effect with minimal non-specific toxicity.[6] The choice of cell line is paramount and should align with the research objectives.[7] For a broad initial screening, a panel of well-characterized cancer cell lines is often employed.[5][8]

PART 1: Materials and Reagents

  • Compound: 1-(3-Methoxyphenoxy)propan-2-ol

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HEK293 (human embryonic kidney) - as a non-cancerous control cell line

  • Cell Culture Media:

    • Dulbecco's Modified Eagle's Medium (DMEM) for MCF-7 and HEK293

    • RPMI-1640 for A549

  • Supplements:

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • PrestoBlue™ Cell Viability Reagent

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (absorbance and fluorescence capabilities)

    • 96-well flat-bottom cell culture plates

    • Serological pipettes and pipette aids

    • Micropipettes and sterile tips

    • Sterile centrifuge tubes

    • Hemocytometer or automated cell counter

PART 2: Experimental Protocols

Protocol 1: Preparation of 1-(3-Methoxyphenoxy)propan-2-ol Stock Solution

The selection of an appropriate solvent is critical to ensure the compound's solubility and minimize solvent-induced cytotoxicity.[9] DMSO is a commonly used solvent for in vitro assays due to its ability to dissolve a wide range of compounds.[10]

  • Prepare a 100 mM stock solution:

    • Accurately weigh a known amount of 1-(3-Methoxyphenoxy)propan-2-ol.

    • Dissolve the compound in an appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.

    • For example, for 10 mg of the compound (Molecular Weight: 166.22 g/mol ), dissolve in 601.6 µL of DMSO.

  • Aliquot and Store:

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Culture and Seeding

Proper cell culture technique is fundamental to obtaining reproducible results. The seeding density should be optimized to ensure cells are in the logarithmic growth phase during the experiment.[8]

  • Cell Line Maintenance:

    • Culture the selected cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells regularly to maintain optimal growth.

  • Cell Seeding for 96-Well Plates:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight to allow the cells to attach and resume logarithmic growth.[8]

Protocol 3: Treatment of Cells with 1-(3-Methoxyphenoxy)propan-2-ol

For a novel compound, it is advisable to start with a broad range of concentrations to determine the effective range.[8] A serial dilution approach is efficient for this purpose.[11]

  • Prepare Working Solutions:

    • Thaw an aliquot of the 100 mM stock solution.

    • Prepare a series of dilutions of the compound in the appropriate cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.[11]

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.[10]

  • Treatment:

    • After the overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of 1-(3-Methoxyphenoxy)propan-2-ol to the respective wells.

    • Include Controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the compound used.[7]

      • Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., doxorubicin) to validate the assay.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours, depending on the desired experimental endpoint and the doubling time of the cell line.

PART 3: Assessment of Cellular Response

Protocol 4: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • MTT Addition:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 5: Cell Viability Assessment using PrestoBlue™ Assay

The PrestoBlue™ assay is a resazurin-based assay that is less toxic to cells than MTT and offers a faster protocol.[14][15]

  • Reagent Addition:

    • Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation/emission of 560/590 nm.[14]

  • Data Analysis:

    • Calculate and plot the percentage of cell viability as described for the MTT assay.

Protocol 6: Cytotoxicity Assessment using LDH Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[3][16]

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit. This typically involves adding a reaction mixture to the supernatant.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (usually 490 nm).[16]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a lysis control (maximum LDH release).[4]

PART 4: Data Presentation and Interpretation

Table 1: Recommended Initial Concentration Range for Screening
Concentration LevelSuggested ConcentrationsRationale
Broad Range 1 µM, 10 µM, 100 µMTo quickly identify the approximate effective concentration range of the compound.[8]
Narrow Range Serial dilutionsTo precisely determine the IC50 value once the approximate effective range is known.[11]
Table 2: Example Data Presentation for IC50 Values
Cell LineAssayIncubation Time (hours)IC50 (µM) of 1-(3-Methoxyphenoxy)propan-2-ol
MCF-7MTT48Enter Value
A549MTT48Enter Value
HEK293MTT48Enter Value

PART 5: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare 100 mM Stock in DMSO serial_dilution Prepare Serial Dilutions prep_compound->serial_dilution prep_cells Culture and Seed Cells (96-well plate) treat_cells Treat Cells with Compound (24, 48, 72h) prep_cells->treat_cells serial_dilution->treat_cells viability_assay Cell Viability Assay (MTT or PrestoBlue) treat_cells->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH) treat_cells->cytotoxicity_assay data_analysis Data Analysis (Calculate % Viability/Cytotoxicity) viability_assay->data_analysis cytotoxicity_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A streamlined workflow for the initial screening of 1-(3-Methoxyphenoxy)propan-2-ol.

Hypothetical Signaling Pathway for Further Investigation

Should 1-(3-Methoxyphenoxy)propan-2-ol demonstrate significant anti-proliferative or cytotoxic effects, further studies into its mechanism of action would be warranted. A common pathway implicated in cell survival and proliferation is the PI3K/Akt/mTOR pathway.

signaling_pathway compound 1-(3-Methoxyphenoxy) propan-2-ol receptor Receptor Tyrosine Kinase compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential signaling pathway for mechanistic studies of 1-(3-Methoxyphenoxy)propan-2-ol.

References

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. PubChem. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1435-1437. [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo.... ResearchGate. [Link]

  • Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 22(4), 283-287. [Link]

  • ResearchGate. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment. ResearchGate. [Link]

  • Chang, Y. C., et al. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of endodontics, 26(8), 440-443. [Link]

  • Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 22(4), 283-287. [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]

  • National Center for Biotechnology Information. (2019). The trypan blue cellular debris assay: a novel low-cost method for the rapid quantification of cell death. MethodsX, 6, 1143-1149. [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • MDPI. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Foods, 12(15), 3151. [Link]

  • EXCLI Journal. (2020). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING?. EXCLI Journal, 19, 994-996. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Journal of Immunological Methods. (2015). Considerations regarding use of solvents in in vitro cell based assays. Journal of Immunological Methods, 427, 85-91. [Link]

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Application

analytical methods for quantification of 1-(3-Methoxyphenoxy)propan-2-ol in biological samples

Application Note & Protocol Topic: High-Sensitivity Quantification of 1-(3-Methoxyphenoxy)propan-2-ol in Human Plasma using LC-MS/MS For: Researchers, scientists, and drug development professionals. Introduction: The Rat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of 1-(3-Methoxyphenoxy)propan-2-ol in Human Plasma using LC-MS/MS

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Precise Quantification

1-(3-Methoxyphenoxy)propan-2-ol is a xenobiotic compound whose presence and concentration in biological matrices are of significant interest in various stages of drug development and safety assessment. Accurate quantification in complex biological samples, such as human plasma, is fundamental for elucidating its pharmacokinetic (PK) and toxicokinetic (TK) profiles. These studies inform dosing regimens, assess bioaccumulation potential, and are critical for regulatory submissions.

The inherent complexity of biological matrices, which contain a high abundance of endogenous components like proteins and lipids, presents a significant analytical challenge.[1] These components can interfere with analysis, suppress the analyte signal, and compromise the accuracy and reproducibility of results.[2] Therefore, a highly selective, sensitive, and robust analytical method is not just preferable, but essential.

This application note details a comprehensive protocol for the quantification of 1-(3-Methoxyphenoxy)propan-2-ol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique is the industry gold standard for bioanalysis due to its superior sensitivity and specificity, achieved by coupling the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.[3][4] The method described herein is designed to be validated according to the stringent guidelines set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and regulatory compliance.[5][6][7]

Principle of the LC-MS/MS Method

The core of this analytical approach is the precise and selective measurement of the target analyte by minimizing matrix interference. The workflow involves three key stages:

  • Optimized Sample Preparation: A simple yet effective protein precipitation step is employed to remove the majority of plasma proteins, which are a primary source of interference.[8] This is followed by centrifugation to isolate the supernatant containing the analyte for analysis.

  • Efficient Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to separate 1-(3-Methoxyphenoxy)propan-2-ol from other remaining matrix components based on its physicochemical properties. A carefully programmed gradient elution ensures a sharp, well-defined chromatographic peak for the analyte, crucial for accurate quantification.

  • Selective Mass Spectrometric Detection: As the analyte elutes from the HPLC column, it enters the mass spectrometer. It is first ionized, typically using Electrospray Ionization (ESI), to create charged parent ions. These parent ions are then isolated and fragmented to produce specific product ions. The instrument monitors a specific "parent-to-product" ion transition in a process called Multiple Reaction Monitoring (MRM). This MRM transition is a unique mass-to-charge ratio signature for the analyte, providing exceptional specificity and allowing for its quantification even at very low concentrations.[9]

To ensure the highest accuracy, an Internal Standard (IS) is added to all samples, including calibration standards and quality controls. The IS is a compound with similar physicochemical properties to the analyte (ideally, a stable isotope-labeled version) that is not present in the biological matrix. It is added at a known concentration at the beginning of the sample preparation process to account for any variability in extraction recovery or instrument response, thereby improving the precision of the measurement.

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the quantification of 1-(3-Methoxyphenoxy)propan-2-ol.

Materials and Reagents
  • Analyte: 1-(3-Methoxyphenoxy)propan-2-ol reference standard (>98% purity)

  • Internal Standard (IS): Mephenoxalone or a stable isotope-labeled analog (e.g., 1-(3-Methoxyphenoxy)propan-2-ol-d5).

  • Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.

  • Additive: Formic Acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (with K2EDTA as anticoagulant), pre-screened to be free of analyte and IS.

  • Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL polypropylene microcentrifuge tubes.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the reference standard of 1-(3-Methoxyphenoxy)propan-2-ol in methanol to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of the Internal Standard in methanol.

  • Working Solutions:

    • Prepare a series of intermediate working solutions of the analyte by serially diluting the stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards and quality control samples.

    • Prepare an IS working solution at a concentration of 100 ng/mL by diluting the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation

This workflow is designed for efficiency and high throughput, making it suitable for studies with large sample numbers.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL of plasma (Calibrator, QC, or Unknown Sample) into a 1.5 mL microcentrifuge tube. is_ppt 2. Add 300 µL of Internal Standard working solution (100 ng/mL in Acetonitrile). plasma->is_ppt vortex 3. Vortex mix for 60 seconds to ensure complete protein precipitation. is_ppt->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 minutes at 4°C. vortex->centrifuge supernatant 5. Carefully transfer 200 µL of the clear supernatant to an HPLC vial. centrifuge->supernatant inject 6. Inject 5 µL onto the LC-MS/MS system. supernatant->inject

Fig 1. Protein Precipitation Workflow
LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and must be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Column Temp. 40 °C
Injection Vol. 5 µL
Flow Rate 0.4 mL/min

Table 2: LC Gradient Elution Profile

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Table 3: Mass Spectrometry Parameters

ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
CAD Gas Medium (9 psi)

Note: Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) must be optimized for each analyte by infusing a standard solution.

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
1-(3-Methoxyphenoxy)propan-2-ol 183.1109.1100
(Confirmation Transition)183.177.1100
Internal Standard (Mephenoxalone) 284.1150.1100

Rationale for MRM transitions: The precursor ion [M+H]+ for 1-(3-Methoxyphenoxy)propan-2-ol (C10H14O3, MW 182.22) is m/z 183.1. A likely fragmentation is the cleavage of the propanol side chain, yielding the methoxyphenoxy fragment (m/z 123.1) or the methoxyphenyl fragment (m/z 109.1). These proposed transitions require empirical confirmation.

Method Validation: Ensuring Trustworthiness and Reliability

For the data to be considered reliable for decision-making in drug development, the analytical method must be rigorously validated. This process establishes through objective evidence that the method is fit for its intended purpose.[6] The validation should be performed in accordance with the ICH M10 Bioanalytical Method Validation guideline, which is harmonized across the FDA and EMA.[5][10][11]

G cluster_params Core Validation Parameters center_node Validated Bioanalytical Method selectivity Selectivity center_node->selectivity accuracy Accuracy & Precision center_node->accuracy linearity Calibration Curve (Linearity) center_node->linearity sensitivity LLOQ & LOD center_node->sensitivity recovery Recovery & Matrix Effect center_node->recovery stability Stability center_node->stability

Fig 2. Key Bioanalytical Method Validation Parameters

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect To assess the suppression or enhancement of ionization caused by matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction process.Should be consistent, precise, and reproducible across QC levels.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Assessed via freeze-thaw, short-term (bench-top), long-term, and post-preparative stability tests. Mean concentration of stability samples must be within ±15% of nominal.

This table is a summary based on FDA and EMA guidelines.[12][13] Please refer to the official documents for complete details.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective framework for the quantification of 1-(3-Methoxyphenoxy)propan-2-ol in human plasma. The streamlined protein precipitation protocol is well-suited for high-throughput analysis required in preclinical and clinical studies. By adhering to the principles of bioanalytical method validation outlined by regulatory agencies, this protocol can generate high-quality, reliable, and defensible data to support critical decisions throughout the drug development pipeline.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][10]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][12]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]

  • VRS. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link][11]

  • ResearchGate. (n.d.). How to prepare plasma samples for HPLC analysis?. [Link][8]

  • PubMed Central (PMC). (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link][1]

  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link][2]

  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. [Link][3]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link][4]

  • Unich.it. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. [Link][9]

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Method

Application Note: High-Purity Reference Standard 1-(3-Methoxyphenoxy)propan-2-ol for Chromatographic Analysis in Pharmaceutical Quality Control

Abstract This technical guide provides a comprehensive framework for the utilization of 1-(3-Methoxyphenoxy)propan-2-ol as a reference standard in chromatographic assays. Primarily identified as a potential process-relat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-(3-Methoxyphenoxy)propan-2-ol as a reference standard in chromatographic assays. Primarily identified as a potential process-related impurity or degradant in active pharmaceutical ingredients (APIs) such as Tolperisone, the accurate quantification of this compound is paramount for ensuring drug product safety and regulatory compliance.[1][2][3] This document details robust, validated protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established scientific principles and adhere to the validation framework outlined in the ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[4][5]

Introduction: The Role of Impurity Reference Standards

In pharmaceutical manufacturing, the control of impurities is a critical quality attribute mandated by global regulatory bodies. Process-related impurities, arising from the synthetic route of an API, must be identified, quantified, and controlled within specified limits.[3] 1-(3-Methoxyphenoxy)propan-2-ol is a known potential impurity associated with certain APIs. Its structural similarity to the parent drug molecule can make it challenging to separate and quantify without a well-characterized reference standard.

The use of a high-purity, certified reference standard is the cornerstone of any quantitative analytical method. It provides the benchmark against which the impurity in a sample is measured, ensuring the accuracy, precision, and validity of the results. This application note serves as a practical guide to establishing reliable chromatographic methods using this standard.

Compound Profile: 1-(3-Methoxyphenoxy)propan-2-ol

A thorough understanding of the analyte's physicochemical properties is essential for methodical chromatographic development.

PropertyValueSource
IUPAC Name 1-(3-methoxyphenyl)propan-2-olPubChem[6]
Molecular Formula C₁₀H₁₄O₂PubChem[6]
Molecular Weight 166.22 g/mol PubChem[6]
CAS Number 382141-68-6Guidechem[7]
Appearance Colorless to Light Yellow LiquidGuidechem[7]
pKa 14.33 ± 0.20 (Predicted)Guidechem[7]
LogP 2.3 (Predicted)PubChem[6]

Workflow for Reference Standard Implementation

The effective use of a reference standard in a regulated environment follows a structured, self-validating workflow. This process ensures that the analytical results are traceable, reproducible, and defensible.

Reference_Standard_Workflow cluster_prep Preparation & Setup cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation A 1. Procure Certified Reference Standard B 2. Prepare Stock Solution (Gravimetrically) A->B C 3. Create Calibration Standards (Serial Dilution) B->C G 7. Construct Calibration Curve C->G D 4. Prepare Sample Solution (e.g., API or Dosage Form) F 6. Analyze Standards & Samples (HPLC or GC) D->F E 5. System Suitability Test (SST) E->F F->G H 8. Quantify Impurity in Sample G->H J 10. Generate Final Report H->J I 9. Validate Method (per ICH Q2) I->J

Caption: General workflow for quantitative analysis using a reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is the predominant technique for analyzing polar to moderately nonpolar impurities in pharmaceutical matrices.[8] The following method is designed for high specificity and robust performance.

Rationale of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating the aromatic analyte from a potentially more polar API.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is crucial to maintain a constant pH.[1] This prevents shifts in retention time by ensuring that the analyte and any other ionizable compounds are in a consistent protonation state. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The methoxyphenyl group provides a strong chromophore, making UV detection at approximately 254-260 nm a sensitive and effective choice.[1][9]

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation (pH 7.0):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 7.0 with dilute potassium hydroxide.

    • The mobile phase consists of a mixture of this buffer and acetonitrile. A typical starting gradient is 45:55 (v/v) Buffer:Acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

  • Reference Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 1-(3-Methoxyphenoxy)propan-2-ol reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards:

    • Perform serial dilutions of the Stock Solution with the mobile phase to prepare a series of calibration standards. For impurity analysis, a typical range is 0.1 µg/mL to 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the API or powdered dosage form and dissolve it in the mobile phase to achieve a final concentration where the expected impurity level falls within the calibration range.

  • Chromatographic Conditions:

    Parameter Condition
    HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase 20 mM Potassium Phosphate (pH 7.0) : Acetonitrile (45:55 v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detector UV at 260 nm

    | Run Time | Approximately 15 minutes |

HPLC_Protocol_Flow HPLC Analysis Workflow prep_mobile Prepare Mobile Phase (Buffer:ACN) equilibrate Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibrate prep_std Prepare Standard Solutions inject Inject Standard/Sample prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate

Sources

Application

Application Notes and Protocols for 1-(3-Methoxyphenoxy)propan-2-ol in Neurological Research

Introduction: Unveiling the Research Potential of a Classic Modulator 1-(3-Methoxyphenoxy)propan-2-ol, more commonly known as Mephenoxalone, is a centrally acting muscle relaxant and mild anxiolytic agent.[1][2] Its clin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Research Potential of a Classic Modulator

1-(3-Methoxyphenoxy)propan-2-ol, more commonly known as Mephenoxalone, is a centrally acting muscle relaxant and mild anxiolytic agent.[1][2] Its clinical utility in alleviating discomfort from muscle spasms and anxiety is attributed to its modulatory effects on the central nervous system (CNS).[2][3] While its therapeutic applications are established, its potential as a targeted tool in neurological research remains an area ripe for exploration. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to leverage Mephenoxalone in investigating fundamental neurological pathways.

The primary mechanism of Mephenoxalone is understood to be the depression of the central nervous system, which leads to its muscle relaxant and anxiolytic effects.[2][3] This is thought to be achieved through the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[4] By enhancing the activity of GABA at its receptors, Mephenoxalone effectively reduces neuronal excitability.[4] This guide will provide detailed protocols to dissect this mechanism in vitro and to characterize its behavioral correlates in vivo.

Core Mechanism of Action: A Focus on GABAergic Transmission

Mephenoxalone's pharmacological profile is centered on its interaction with the GABAergic system. It is proposed to act as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.[4] In this capacity, it doesn't directly open the channel but rather enhances the effect of GABA when it binds to the receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential.[4] This dampening of neuronal activity in key circuits of the brain, such as the limbic system and spinal cord, is believed to underlie its anxiolytic and muscle relaxant properties.[3] Some evidence also suggests a potential influence on serotonergic and dopaminergic pathways, which could contribute to its overall calming effect.[4]

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel GABA_A GABA-A Receptor Channel_Open Open GABA_A->Channel_Open Enhances GABA-induced channel opening Channel_Closed Closed Cl_ion Cl- Influx Channel_Open->Cl_ion Increased GABA GABA GABA->GABA_A Binds to orthosteric site Mephenoxalone 1-(3-Methoxyphenoxy)propan-2-ol (Mephenoxalone) Mephenoxalone->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation

Caption: Proposed mechanism of 1-(3-Methoxyphenoxy)propan-2-ol at the GABA-A receptor.

In Vitro Applications and Protocols: Cellular and Molecular Investigations

In vitro models provide a controlled environment to dissect the direct effects of 1-(3-Methoxyphenoxy)propan-2-ol on neuronal function at the cellular and molecular level.

Application 1: Electrophysiological Characterization of GABA-A Receptor Modulation

The most direct way to assess the compound's effect on its primary target is through patch-clamp electrophysiology on cultured neurons or cell lines expressing GABA-A receptors.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Culture primary cortical neurons or HEK293 cells stably expressing α1β2γ2 GABA-A receptor subunits.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg (pH 7.2).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at -60 mV.

    • Apply GABA at its EC10-EC20 concentration to elicit a baseline current.

    • Co-apply varying concentrations of 1-(3-Methoxyphenoxy)propan-2-ol with GABA.

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the compound.

    • Construct a dose-response curve to determine the EC50 for potentiation.

Application 2: Assessment of Neuronal Viability and Neurotoxicity

It is crucial to determine the compound's therapeutic window and potential neurotoxic effects at higher concentrations.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate primary neuronal cultures or SH-SY5Y neuroblastoma cells in 96-well plates.

  • Treatment: Expose cells to a range of concentrations of 1-(3-Methoxyphenoxy)propan-2-ol (e.g., 1 µM to 1 mM) for 24-48 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

In Vitro Assay Model System Key Parameters Expected Outcome
Whole-Cell Patch-ClampPrimary Neurons or HEK293 cellsGABA-evoked current amplitude, EC50Potentiation of GABA currents
MTT AssayPrimary Neurons or SH-SY5Y cellsCell viability (%), IC50Determination of cytotoxic concentrations
Neurite Outgrowth AssayPrimary Cerebellar Granule NeuronsAxon length, number of primary neuritesAssessment of effects on neuronal development

In Vivo Applications and Protocols: Behavioral and Physiological Characterization

Animal models are indispensable for understanding how the molecular actions of 1-(3-Methoxyphenoxy)propan-2-ol translate into behavioral and physiological effects.

Application 1: Evaluation of Anxiolytic-Like Activity

The anxiolytic properties of the compound can be robustly tested using established behavioral paradigms in rodents.[2][4][5]

Protocol: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.[4]

  • Animals: Adult male mice or rats.

  • Procedure:

    • Administer 1-(3-Methoxyphenoxy)propan-2-ol or vehicle intraperitoneally 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video-tracking software.

  • Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic-like effect.

Application 2: Assessment of Motor Coordination and Muscle Relaxant Effects

The Rota-rod test is a standard method to evaluate motor coordination and the potential for motor impairment, a common side effect of centrally acting muscle relaxants.

Protocol: Rota-rod Test

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Animals: Adult male mice or rats.

  • Training: Train the animals on the Rota-rod at a constant speed for 2-3 consecutive days until a stable baseline performance is achieved.

  • Testing:

    • Administer 1-(3-Methoxyphenoxy)propan-2-ol or vehicle.

    • At various time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the accelerating Rota-rod.

    • Record the latency to fall from the rod.

  • Data Analysis: A decrease in the latency to fall indicates impaired motor coordination or a muscle relaxant effect.

In Vivo Assay Animal Model Key Parameters Expected Outcome
Elevated Plus MazeMice or RatsTime in open arms, Open arm entriesIncreased time in open arms suggests anxiolytic effect
Rota-rod TestMice or RatsLatency to fallDecreased latency indicates motor impairment/relaxation
Inclined Plane TestMiceAngle at which the animal can maintain its positionReduced angle suggests muscle relaxation

graph TD {
subgraph "In Vitro Workflow"
A[Neuronal Cell Culture] --> B{Treatment with 1-(3-Methoxyphenoxy)propan-2-ol};
B --> C[Electrophysiology];
B --> D[Viability Assays];
C --> E[GABA-A Receptor Potentiation];
D --> F[Cytotoxicity Profile];
end
subgraph "In Vivo Workflow"
    G[Rodent Model] --> H{Drug Administration};
    H --> I[Behavioral Testing];
    I --> J[Elevated Plus Maze];
    I --> K[Rota-rod Test];
    J --> L[Anxiolytic Effect Assessment];
    K --> M[Motor Coordination Assessment];
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style H fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style L fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style M fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Integrated workflow for neurological research applications.

Data Interpretation and Experimental Considerations

When interpreting the results from these protocols, it is essential to employ proper controls and a systematic approach.

  • Dose-Response Relationship: Always test a range of concentrations or doses to establish a clear dose-response relationship. This is critical for determining the potency (EC50/ED50) and efficacy of the compound.

  • Vehicle Controls: Every experiment must include a vehicle control group to ensure that the observed effects are due to the compound itself and not the solvent.

  • Positive Controls: The use of a well-characterized GABA-A modulator, such as diazepam, as a positive control can help validate the experimental setup and provide a benchmark for comparison.

  • Off-Target Effects: While the primary mechanism is believed to be through GABA-A receptors, consider potential off-target effects, especially at higher concentrations. Follow-up studies could include screening against a panel of other CNS receptors.

  • Pharmacokinetics: For in vivo studies, consider the pharmacokinetic profile of 1-(3-Methoxyphenoxy)propan-2-ol to select appropriate time points for behavioral testing after administration.

Conclusion

1-(3-Methoxyphenoxy)propan-2-ol (Mephenoxalone) represents a valuable pharmacological tool for the interrogation of the GABAergic system. Its established role as a positive allosteric modulator of GABA-A receptors makes it a suitable compound for studying the involvement of this system in anxiety, motor control, and potentially other neurological conditions where GABAergic dysfunction is implicated, such as epilepsy. The protocols outlined in this guide provide a robust framework for its characterization in both in vitro and in vivo settings, enabling researchers to further elucidate the nuances of GABAergic modulation in the central nervous system.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenoxalone? Retrieved from [Link]

  • medtigo. mephenoxalone | Dosing & Uses. Retrieved from [Link]

  • Grokipedia. Mephenoxalone. Retrieved from [Link]

  • Osunstate. (2025, December 4). Mephenoxalone: Uses, Benefits, And Side Effects. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Mephenoxalone used for? Retrieved from [Link]

Sources

Method

The Versatile Synthon: Harnessing 1-(3-Methoxyphenoxy)propan-2-ol in Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the strategic selection of precursors is paramount to the elegant and efficient construction of complex molecular architectures. 1-(3-Methoxyphenox...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the strategic selection of precursors is paramount to the elegant and efficient construction of complex molecular architectures. 1-(3-Methoxyphenoxy)propan-2-ol emerges as a highly valuable and versatile building block, offering a unique combination of functionalities that can be exploited to forge a variety of important chemical entities. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the underlying chemical principles that govern its reactivity.

Introduction to a Key Intermediate

1-(3-Methoxyphenoxy)propan-2-ol is a bifunctional molecule featuring a secondary alcohol and a methoxy-substituted aromatic ether. This arrangement provides two key reactive sites: the hydroxyl group, which can undergo a range of classical alcohol reactions, and the aromatic ring, which can be subject to electrophilic substitution, albeit with regioselectivity influenced by the methoxy and propanol ether substituents. Its utility is particularly pronounced in the synthesis of pharmaceuticals, where the 1-aryloxy-3-amino-2-propanol scaffold is a common motif in beta-blockers and other therapeutic agents.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₃[1]
Molecular Weight182.22 g/mol [1]
AppearanceColorless liquid (predicted)-
Boiling Point~118-119 °C (for the related 1-methoxy-2-propanol)[2]
SolubilitySoluble in many organic solvents.-

Core Applications in Synthetic Chemistry

The strategic importance of 1-(3-Methoxyphenoxy)propan-2-ol lies in its ability to serve as a precursor to a variety of more complex molecules. The primary transformations involve the activation of the secondary alcohol to facilitate nucleophilic substitution, or its direct use in condensation reactions.

Synthesis of β-Amino Alcohols: A Gateway to Beta-Blockers

A cornerstone application of this precursor is in the synthesis of β-amino alcohols, a critical pharmacophore in many β-adrenergic receptor antagonists (beta-blockers). The general strategy involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an appropriate amine.

Protocol 1: Synthesis of 1-(Isopropylamino)-3-(3-methoxyphenoxy)propan-2-ol, a Toliprolol Analogue

This protocol details a two-step synthesis of a structural analogue of the beta-blocker Toliprolol. The first step involves the tosylation of the secondary alcohol to create a good leaving group, followed by an SN2 reaction with isopropylamine.

Step 1: Tosylation of 1-(3-Methoxyphenoxy)propan-2-ol

The conversion of the hydroxyl group to a tosylate is a common strategy to transform a poor leaving group (hydroxide) into an excellent one (tosylate).[3]

  • Materials:

    • 1-(3-Methoxyphenoxy)propan-2-ol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Pyridine (or Triethylamine) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-(3-Methoxyphenoxy)propan-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (or triethylamine) to the stirred solution.

    • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]

    • Upon completion, quench the reaction by adding deionized water.

    • Separate the organic layer and wash it sequentially with 1M HCl (if triethylamine was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

    • Purify the product by flash column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Isopropylamine

The tosylate is a potent electrophile, readily undergoing SN2 displacement by an amine nucleophile.

  • Materials:

    • 1-(3-Methoxyphenoxy)propan-2-yl tosylate (from Step 1) (1.0 eq)

    • Isopropylamine (excess, e.g., 5-10 eq)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve the tosylate in ethanol or methanol in a pressure-resistant vessel.

    • Add an excess of isopropylamine to the solution.

    • Seal the vessel and heat the reaction mixture to reflux (or a suitable temperature depending on the boiling point of the solvent and amine) for several hours (monitor by TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess amine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography or recrystallization from an appropriate solvent system.

Workflow for the Synthesis of a Toliprolol Analogue

G cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Amination start 1-(3-Methoxyphenoxy)propan-2-ol tosylation Tosylation (TsCl, Pyridine, DCM) start->tosylation Activation of OH group intermediate 1-(3-Methoxyphenoxy)propan-2-yl tosylate tosylation->intermediate Formation of Tosylate amination Nucleophilic Substitution (Isopropylamine, Ethanol) intermediate->amination S N 2 Reaction product 1-(Isopropylamino)-3-(3-methoxyphenoxy)propan-2-ol amination->product Final Product

Caption: A two-step synthetic route to a Toliprolol analogue.

Williamson Ether Synthesis: Expanding the Molecular Framework

The hydroxyl group of 1-(3-Methoxyphenoxy)propan-2-ol can be deprotonated with a strong base to form an alkoxide, which is a potent nucleophile for a Williamson ether synthesis. This reaction allows for the introduction of a variety of alkyl groups at the 2-position of the propane chain.[5]

Protocol 2: Synthesis of 1-(3-Methoxyphenoxy)-2-isopropoxypropane

This protocol illustrates the formation of a diether from 1-(3-Methoxyphenoxy)propan-2-ol and an isopropyl halide.

  • Materials:

    • 1-(3-Methoxyphenoxy)propan-2-ol (1.0 eq)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

    • 2-Bromopropane (or 2-iodopropane) (1.1 eq)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated ammonium chloride solution

    • Diethyl ether

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-(3-Methoxyphenoxy)propan-2-ol in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add 2-bromopropane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reaction Mechanism for Williamson Ether Synthesis

G start 1-(3-Methoxyphenoxy)propan-2-ol alkoxide Sodium Alkoxide Intermediate start->alkoxide Deprotonation (NaH) product 1-(3-Methoxyphenoxy)-2-isopropoxypropane alkoxide->product SN2 Attack alkyl_halide 2-Bromopropane alkyl_halide->product Electrophile

Caption: Williamson ether synthesis pathway.

Characterization of Products

The successful synthesis of derivatives from 1-(3-Methoxyphenoxy)propan-2-ol should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. For instance, in the synthesis of the Toliprolol analogue, the appearance of signals corresponding to the isopropyl group and the disappearance of the hydroxyl proton signal would be indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction progress by observing the disappearance of the broad O-H stretch of the starting alcohol and the appearance of new characteristic peaks for the product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Expected Spectroscopic Data for 1-(3-Methoxyphenoxy)propan-2-ol:

  • ¹H NMR (predicted): Signals for the aromatic protons (around 6.7-7.2 ppm), the methoxy group protons (around 3.8 ppm), the protons on the propanol chain, and the hydroxyl proton.

  • ¹³C NMR (predicted): Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the propanol backbone.

  • IR (predicted): A broad absorption band around 3400 cm⁻¹ (O-H stretch), C-O stretching bands, and aromatic C-H and C=C stretching bands.

Conclusion

1-(3-Methoxyphenoxy)propan-2-ol is a precursor of significant utility in organic synthesis, particularly for the construction of biologically active molecules. Its dual functionality allows for a range of chemical transformations, making it a valuable tool in the arsenal of synthetic chemists. The protocols provided herein offer a starting point for the exploration of its synthetic potential, and with careful optimization, can be adapted to a wide array of synthetic targets. As with any chemical synthesis, all procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

References

  • PubChem. 1-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.
  • Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]

  • PrepChem. Synthesis of (c) 1-amino-3-[3-(1-piperidinylmethyl)-phenoxy]-2-propanol. [Link]

  • Google Patents.
  • PubChem. 3-Isopropoxy-1-propanol. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1-Phenoxypropan-2-ol. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-ol. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(3-Methoxyphenoxy)propan-2-ol

Abstract This application note details a robust, accurate, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methoxyphenoxy)propan-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, accurate, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methoxyphenoxy)propan-2-ol. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or pharmacokinetic studies. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. The protocol has been structured to meet the stringent validation requirements outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring its suitability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

1-(3-Methoxyphenoxy)propan-2-ol is an organic compound featuring a phenoxy ether, a secondary alcohol, and an aromatic ring. Its molecular structure imparts moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. The presence of the methoxyphenoxy chromophore allows for sensitive detection using ultraviolet (UV) spectrophotometry.

The development of a validated HPLC method is a critical requirement in the pharmaceutical industry for ensuring product quality, consistency, and safety.[1] This document provides not only a finalized protocol but also explains the scientific rationale behind the selection of chromatographic parameters, thereby offering a framework for adapting the method for similar analytes.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₄O₂[4]

  • Molecular Weight: 166.22 g/mol [4]

  • Calculated XLogP3: 2.3[4]

The XLogP3 value of 2.3 indicates a moderate lipophilicity, confirming that a reversed-phase separation mechanism, where the stationary phase is nonpolar and the mobile phase is polar, is the most appropriate approach.[5][6] The analyte will be retained on the nonpolar C18 column through hydrophobic interactions, and its elution will be controlled by varying the proportion of the organic modifier (acetonitrile) in the mobile phase.

HPLC Method Development and Validation Workflow

The development of a robust analytical method follows a logical progression from understanding the analyte's properties to a full validation of the final procedure. This workflow ensures that the method is scientifically sound and fit for purpose.

MethodDevelopmentWorkflow Analyte Analyte Characterization (1-(3-Methoxyphenoxy)propan-2-ol) - Polarity (XLogP3) - UV Absorbance Mode_Selection Chromatographic Mode Selection (Reversed-Phase HPLC) Analyte->Mode_Selection Properties Dictate Choice Column_Screen Column & Mobile Phase Screening - C18, C8, Phenyl Columns - ACN/Water vs. MeOH/Water Mode_Selection->Column_Screen Initial Screening Optimization Method Optimization - Mobile Phase Ratio - Flow Rate - Detection Wavelength Column_Screen->Optimization Refine Parameters SST System Suitability Testing (SST) (As per USP <621>) - Tailing Factor, Plates, RSD% Optimization->SST Verify Performance Validation Full Method Validation (As per ICH Q2(R2)) - Specificity, Linearity, Accuracy - Precision, Range, LOD/LOQ SST->Validation Confirm Suitability

Caption: Logical workflow for HPLC method development and validation.

Materials and Reagents

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals:

    • 1-(3-Methoxyphenoxy)propan-2-ol reference standard (purity ≥99%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

  • Chromatographic Column:

    • Waters µ-Bondapak C18, 300 mm x 3.9 mm, 10 µm, or equivalent L1 packing.[7]

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity. The selection of a C18 column provides excellent retention and selectivity for this aromatic compound.[8] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. The detection wavelength of 272 nm corresponds to a region of significant absorbance for the methoxyphenoxy group, ensuring high sensitivity.

ParameterConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18)Provides strong hydrophobic retention for the analyte's aromatic and alkyl moieties.[8]
Mobile Phase Acetonitrile : Water (50:50, v/v)Isocratic elution provides simplicity and robustness. The 50:50 ratio ensures optimal retention and run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 272 nmCorresponds to the UV absorbance maximum of the phenoxy chromophore, maximizing signal-to-noise.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape without causing column overload.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

A. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 1-(3-Methoxyphenoxy)propan-2-ol reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the mobile phase (Acetonitrile:Water 50:50) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

B. Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly. This solution is used for routine analysis and system suitability checks.

C. Sample Preparation:

  • Prepare a sample solution containing an expected concentration of approximately 100 µg/mL of 1-(3-Methoxyphenoxy)propan-2-ol using the mobile phase as the diluent.

  • Vortex the sample solution for 1 minute to ensure homogeneity.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

Protocol 2: HPLC System Operation and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Conduct the System Suitability Test as described in Protocol 3.

  • If SST passes, proceed with the analysis of samples.

  • Set up the injection sequence: Blank, Working Standard (x5 for SST), Blank, Sample 1, Sample 2, ..., Working Standard (as a check).

Protocol 3: System Suitability Testing (SST)

System suitability is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis before sample injections.[9] The criteria below are based on USP General Chapter <621> Chromatography.[10][11][12]

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below using the resulting chromatograms.

  • The system is deemed suitable for analysis only if all acceptance criteria are met.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates high column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.

Method Validation Protocol (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R2) guidelines.[2][3][13]

A. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[13]

  • Protocol:

    • Inject the mobile phase (blank) to show no interfering peaks at the analyte's retention time.

    • Inject a placebo (sample matrix without the analyte) to confirm no matrix interference.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should be able to resolve the analyte peak from any degradation product peaks.

B. Linearity:

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

C. Accuracy:

  • Objective: To assess the closeness of the test results obtained by the method to the true value.[13]

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

D. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocols:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ must be verified for acceptable precision and accuracy.

Data Analysis and Calculations

The concentration of 1-(3-Methoxyphenoxy)propan-2-ol in the sample can be calculated using the peak area from the chromatogram and the response of the working standard.

Formula:

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte in the working standard chromatograms.

  • Concentration_Standard: Concentration of the working standard (e.g., 100 µg/mL).

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Phenomenex Inc. (2017). What is USP Chapter 621?. Phenomenex Blog. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12499852, 1-(3-Methoxyphenyl)propan-2-ol. PubChem. [Link]

  • Horváth, C., Melander, W., & Molnár, I. (1977). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of Chromatographic Science, 15(9), 393-404. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Ghosh, P., & D, T. K. (2012). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society, 89(10), 1435-1440. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97669, 1,3-Bis(2-methoxyphenoxy)-2-propanol. PubChem. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Method

In Vivo Administration Protocol for 1-(3-Methoxyphenoxy)propan-2-ol in Rodent Models: A Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the in vivo administration of 1-(3-Methoxyphenoxy)propan-2-ol, a novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vivo administration of 1-(3-Methoxyphenoxy)propan-2-ol, a novel compound for which established protocols are not yet available. As a phenoxy propanol derivative, its behavior in biological systems can be inferred from structurally similar molecules, but empirical validation is paramount. This document, designed for preclinical researchers, outlines a systematic approach beginning with fundamental characterization—solubility and vehicle selection—and progressing to systematic dose-range finding and administration. The protocols herein are built on established principles of preclinical study design and animal welfare, emphasizing the rationale behind each step to ensure data integrity and reproducibility.[1][2][3] Our objective is to provide a self-validating system that enables researchers to confidently establish a safe and effective administration protocol for this and other novel small molecules.

Compound Profile and Pre-formulation Analysis

Physicochemical Characteristics

1-(3-Methoxyphenoxy)propan-2-ol (CAS No. 34322-78-6) is an aromatic ether and secondary alcohol with a molecular weight of 166.22 g/mol .[4] Its structure suggests moderate lipophilicity, which presents a challenge for administration in aqueous vehicles. Before any in vivo work, it is critical to empirically determine the compound's solubility.

Predicted Metabolism

While specific metabolic data for this compound is unavailable, studies on analogous structures provide valuable insights. Research on 1-phenoxy-2-propanol in rats shows rapid absorption after oral administration, with the majority of the dose being metabolized and excreted in the urine within 12-24 hours.[5] The primary metabolites were identified as conjugates (glucuronide and sulfate) of the parent compound and its derivatives, such as phenol.[5] Similarly, studies on other phenolic compounds show that urinary excretion of polar conjugates is the predominant elimination pathway.[6]

Based on this, it is plausible that 1-(3-Methoxyphenoxy)propan-2-ol will undergo Phase I (e.g., O-demethylation) and extensive Phase II conjugation (glucuronidation or sulfation) at the hydroxyl group or on the aromatic ring. This rapid metabolism and clearance profile must be considered when designing dosing schedules for efficacy studies.

Preclinical Objectives and Experimental Design

The primary goal before any efficacy study is to establish a safe and appropriate administration protocol.[7] This involves a phased approach, starting with tolerability and moving toward pharmacokinetic characterization. The overarching principle is to design robust experiments that minimize bias and are reproducible.[1]

The core objectives are:

  • Identify a suitable vehicle for administration that solubilizes the compound without causing adverse effects.

  • Determine the Maximum Tolerated Dose (MTD) to establish a safe dose range for subsequent studies.[8]

  • Select an appropriate administration route that aligns with the compound's properties and the study's therapeutic goals.[8]

All experiments must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, such as those established by an Institutional Animal Care and Use Committee (IACUC).[9][10][11]

Vehicle Selection and Formulation Protocol

The choice of vehicle is critical, as an inappropriate solvent can cause toxicity, inflammation, or altered pharmacokinetics, thereby confounding study results.[12] The ideal vehicle is inert, non-toxic, and effectively solubilizes or suspends the test article. A tiered approach to solubility testing is recommended.

Experimental Protocol: Solubility Assessment
  • Initial Screening: Begin by assessing the solubility of 1-(3-Methoxyphenoxy)propan-2-ol in standard aqueous vehicles. Start with a target concentration relevant to the anticipated dose range.

    • 0.9% Sodium Chloride (Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

  • Suspending Agents: If the compound is insoluble in aqueous solutions, evaluate suspending agents. These are suitable for oral and sometimes intraperitoneal administration.

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

    • 1% (w/v) Methylcellulose in water

  • Co-solvents and Surfactants: For poorly soluble compounds, co-solvents or surfactants may be necessary. Use the lowest concentration required for solubilization to minimize vehicle-induced toxicity.[13]

    • Tween 80 (Polysorbate 80): Add dropwise or at low concentrations (e.g., 0.1-1%) to a CMC or saline suspension.

    • Polyethylene Glycol 300/400 (PEG300/400): Can be used in combination with saline. For example, a 10-30% PEG400 in saline solution.

    • Dimethyl Sulfoxide (DMSO): Use with extreme caution. While an excellent solvent, DMSO can have intrinsic biological effects.[12] If required, use a final concentration of <10% and ensure the vehicle control group receives the exact same formulation.[14]

  • Formulation Preparation: Once a vehicle is selected, prepare the formulation by first dissolving or suspending the compound in the non-aqueous component (e.g., DMSO, PEG), then slowly adding the aqueous component while vortexing to prevent precipitation.

Below is a decision workflow for selecting an appropriate vehicle.

Caption: Decision workflow for vehicle selection.

Vehicle Common Concentration Primary Use Considerations
0.9% NaCl (Saline) N/AAqueous solutions (IV, IP, SC, PO)Ideal for water-soluble compounds; maintains isotonicity.
0.5% (w/v) CMC 0.5% - 1.0%Suspensions (PO, IP)Inert and well-tolerated. Requires homogenization.[15]
PEG400 10% - 40% in salineCo-solvent (PO, IP, IV)Can cause hemolysis at high concentrations (IV). May have laxative effects (PO).[12]
DMSO <10% in saline/PBSCo-solvent (IP, IV)Potent solvent but has known biological effects. Can cause irritation.[12][14]
Corn Oil / Sesame Oil N/AOily solutions/suspensions (PO, SC)Suitable for highly lipophilic compounds. Slower absorption.
Table 1: Common vehicles for in vivo rodent studies.

Dose-Range Finding (Acute Toxicity) Protocol

A dose-range finding study is essential to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.[8] This is typically a single-dose study with a 7-14 day observation period.

Experimental Protocol: MTD Determination
  • Animal Selection: Use a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), selecting one sex (typically males for initial studies) to reduce variability. Animals should be young adults and allowed to acclimatize for at least one week before the experiment.

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-5 dose escalation groups.

  • Dose Selection: If no prior data exists, start with a low dose (e.g., 10 mg/kg) and escalate by a factor of 2-5 (e.g., 10, 30, 100, 300 mg/kg). The dose range should be wide enough to identify both a no-observed-adverse-effect-level (NOAEL) and a toxic dose.

  • Administration: Administer a single dose of the compound via the chosen route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring and Data Collection:

    • Clinical Observations: Monitor animals closely for the first few hours post-administration and then at least once daily for 7-14 days.[8] Record any signs of toxicity (see Table 3).

    • Body Weight: Measure body weight just before dosing and daily thereafter.

    • Endpoint: At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any abnormalities.

MTD_Workflow start Animal Acclimatization (≥ 7 days) grouping Randomize into Dose Groups (n=3-5/group) + Vehicle start->grouping dosing Administer Single Dose (PO, IP, etc.) grouping->dosing monitoring Daily Monitoring (7-14 days) - Clinical Signs - Body Weight dosing->monitoring is_toxic Severe Toxicity or >20% Weight Loss? monitoring->is_toxic euthanize_humane Humane Euthanasia is_toxic->euthanize_humane Yes endpoint Scheduled Endpoint (Day 7 or 14) is_toxic->endpoint No necropsy Gross Necropsy endpoint->necropsy analysis Analyze Data Determine MTD necropsy->analysis mtd_defined MTD Established analysis->mtd_defined

Caption: Experimental workflow for MTD determination.

Category Signs to Monitor
General Appearance Hunched posture, piloerection (rough coat), lethargy, dehydration
Behavioral Decreased or increased activity, circling, ataxia (impaired coordination)
Respiratory Labored breathing, gasping, nasal discharge
Gastrointestinal Diarrhea, decreased fecal output
Neurological Tremors, convulsions, paralysis
Table 2: Checklist for clinical signs of toxicity in rodents.

Administration Route Selection and Protocols

The choice of administration route depends on the compound's properties, the desired pharmacokinetic profile, and the clinical application being modeled.[8][16]

Route Pros Cons Max Volume (Mouse) Max Volume (Rat)
Oral (PO) Clinically relevant, less stressful.Subject to first-pass metabolism, variable absorption.10 mL/kg (0.25 mL/25g)10 mL/kg (2.5 mL/250g)
Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption.Risk of injection into organs, potential for peritonitis.10 mL/kg (0.25 mL/25g)10 mL/kg (2.5 mL/250g)
Intravenous (IV) 100% bioavailability, immediate effect.Technically difficult, requires restraint, risk of embolism.5 mL/kg (0.125 mL/25g)5 mL/kg (1.25 mL/250g)
Subcutaneous (SC) Slower, sustained absorption; easy to perform.Slower onset, potential for local irritation.10 mL/kg (0.25 mL/25g)5 mL/kg (1.25 mL/250g)
Table 3: Comparison of common administration routes in rodents.[17]
Protocol: Oral Gavage (PO)

Oral gavage ensures accurate dose delivery to the gastrointestinal tract.[17]

  • Animal Restraint: Gently restrain the mouse or rat, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the animal's size.

  • Administration: Gently insert the needle into the esophagus and advance it into the stomach. Administer the formulation slowly. The maximum volume should not exceed 10 mL/kg.[18]

  • Post-Administration Monitoring: Observe the animal briefly to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption, bypassing the gastrointestinal tract.

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, secure handling is required.

  • Injection Site: Target the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

  • Administration: Insert a 25-27 gauge needle at a shallow angle (15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine, blood) is drawn, then inject the solution.

  • pH Considerations: Do not inject solutions with a high or low pH via IP, as this can cause severe pain and tissue necrosis.[17]

Ethical Considerations and Compliance

All research involving animals must prioritize their welfare.[19] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to the experimental design.[19]

  • Replacement: Use in vitro methods whenever possible before proceeding to in vivo studies.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power calculations should be performed to justify sample sizes.

  • Refinement: Minimize any potential pain, distress, or suffering. This includes using appropriate handling techniques, establishing clear humane endpoints, and ensuring proper housing and care.[9]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body before initiation.[11][20]

References

  • NC3Rs. (n.d.). General Principles of Preclinical Study Design. NC3Rs. [Link]

  • Hughes, M. F., & Hall, L. L. (1997). In vivo disposition of p-substituted phenols in the young rat after intraperitoneal and dermal administration. Food and Chemical Toxicology, 35(7), 697-704. [Link]

  • Newell, D. R., et al. (1999). Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. British Journal of Cancer, 81(5), 760-768. [Link]

  • Li, P., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Li, P., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: An overview. Journal of Applied Pharmaceutical Science, 7(5), 209-218. [Link]

  • The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines. Enterprise for Research, Innovation and Knowledge. [Link]

  • FDA. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (n.d.). Toxicologic effects of various compounds in rat and mouse. ResearchGate. [Link]

  • FDA. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. U.S. Food and Drug Administration. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • UC Davis. (n.d.). IACUC Policies and Guidelines. Office of Research. [Link]

  • The University of Iowa. (n.d.). Policies and Guidelines - Vertebrate Animal Research. Office of the Vice President for Research. [Link]

  • NIH OLAW. (2024). The IACUC. Office of Laboratory Animal Welfare. [Link]

  • Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Institutional Animal Care and Use Committee. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Silva, J. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 133-150. [Link]

  • Saghir, S. A., et al. (2003). Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats. Xenobiotica, 33(10), 1049-1061. [Link]

  • Rahman, H., et al. (2023). Different in vivo administration routes of essential oil for various therapies: A review. Heliyon, 9(8), e18844. [Link]

  • ResearchGate. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Nayak, P. G. (2013). Solvent conditions required for storage and selection vehicle for administration of drug in animals?. ResearchGate. [Link]

  • Van den Mooter, G., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics, 14(12), 2748. [Link]

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Application

Application Notes and Protocols for the Evaluation of 1-(3-Methoxyphenoxy)propan-2-ol as a Potential Beta-Blocker Agent

Introduction: The Rationale for Investigating 1-(3-Methoxyphenoxy)propan-2-ol The global burden of cardiovascular diseases necessitates the continued exploration of novel therapeutic agents. Beta-adrenergic receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1-(3-Methoxyphenoxy)propan-2-ol

The global burden of cardiovascular diseases necessitates the continued exploration of novel therapeutic agents. Beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone in the management of conditions such as hypertension, angina pectoris, and heart failure.[1][2] The chemical scaffold of aryloxypropanolamines is a well-established pharmacophore for beta-adrenergic blockade.[3][4][5] The molecule 1-(3-Methoxyphenoxy)propan-2-ol belongs to this chemical class, making it a rational candidate for investigation as a potential beta-blocker.

Structurally, 1-(3-Methoxyphenoxy)propan-2-ol possesses the key features of an aryloxypropanolamine, including an aromatic ring linked via an ether oxygen to a propan-2-ol side chain.[5][6] The nature and position of substituents on the aromatic ring are critical determinants of a beta-blocker's potency and selectivity.[6][7] The methoxy group at the meta-position of the phenoxy ring in 1-(3-Methoxyphenoxy)propan-2-ol presents an interesting structural variation that warrants a thorough pharmacological evaluation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of 1-(3-Methoxyphenoxy)propan-2-ol as a beta-blocker. The protocols outlined below are designed to be self-validating, starting from initial in vitro screening to more complex in vivo assessments, with a focus on understanding the compound's mechanism of action, selectivity, and potential therapeutic utility.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on determining the compound's interaction with the target receptors, namely the β1 and β2 adrenergic receptors. These in vitro assays are fundamental to establishing the compound's affinity, selectivity, and functional activity.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (1-(3-Methoxyphenoxy)propan-2-ol) to displace a radiolabeled ligand from the β1 and β2 adrenergic receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(3-Methoxyphenoxy)propan-2-ol for human β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1-adrenergic receptors (e.g., CHO-β1)

  • Cell membranes prepared from cell lines stably expressing human β2-adrenergic receptors (e.g., CHO-β2)

  • [³H]-CGP 12177 (a non-selective β-antagonist radioligand)[8]

  • 1-(3-Methoxyphenoxy)propan-2-ol (test compound)

  • Propranolol (non-selective β-blocker, for non-specific binding determination)[3]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Prepare serial dilutions of 1-(3-Methoxyphenoxy)propan-2-ol in binding buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of cell membranes (β1 or β2)

    • 50 µL of [³H]-CGP 12177 at a concentration near its Kd

    • 50 µL of either binding buffer (for total binding), 1-(3-Methoxyphenoxy)propan-2-ol dilution, or a high concentration of propranolol (e.g., 10 µM, for non-specific binding).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β1/β2)
1-(3-Methoxyphenoxy)propan-2-olExperimental ValueExperimental ValueCalculated Value
Propranolol (Control)Literature ValueLiterature Value~1
Metoprolol (Control)Literature ValueLiterature Value>1

Workflow for Receptor Binding Assay

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (β1 and β2 expressing) incubation Incubate Membranes, Radioligand, and Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]-CGP 12177) prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Filter and Wash incubation->filtration scintillation Add Scintillation Cocktail and Count filtration->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_curve Plot Competition Curve (Determine IC₅₀) calc_binding->plot_curve calc_ki Calculate Ki (Cheng-Prusoff) plot_curve->calc_ki

Caption: Workflow for determining receptor binding affinity.

Functional Assays: Characterizing Antagonist Activity

Functional assays are crucial to determine whether 1-(3-Methoxyphenoxy)propan-2-ol acts as an antagonist (blocks receptor activation), a partial agonist (partially activates the receptor), or an inverse agonist (reduces basal receptor activity). A common method is to measure the downstream signaling event, such as the production of cyclic AMP (cAMP), upon receptor stimulation.[1]

Protocol 2: cAMP Functional Assay

Objective: To determine the functional antagonist activity of 1-(3-Methoxyphenoxy)propan-2-ol at β1 and β2 adrenergic receptors.

Materials:

  • Cell lines stably expressing human β1 or β2 adrenergic receptors (e.g., HEK293-β1/β2)

  • Isoproterenol (a non-selective β-agonist)

  • 1-(3-Methoxyphenoxy)propan-2-ol (test compound)

  • Forskolin (an adenylyl cyclase activator, for positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and reagents

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of 1-(3-Methoxyphenoxy)propan-2-ol for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of isoproterenol (e.g., EC₈₀) for a defined period (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value for the inhibition of isoproterenol-stimulated cAMP production.

  • To assess for partial agonism, treat cells with increasing concentrations of 1-(3-Methoxyphenoxy)propan-2-ol alone and measure cAMP production.

Data Presentation: Functional Antagonism

Compoundβ1 Functional IC₅₀ (nM)β2 Functional IC₅₀ (nM)Activity Profile
1-(3-Methoxyphenoxy)propan-2-olExperimental ValueExperimental ValueAntagonist/Partial Agonist
Propranolol (Control)Literature ValueLiterature ValueAntagonist

Signaling Pathway of β-Adrenergic Receptor

BetaAdrenergicSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates agonist Agonist (e.g., Isoproterenol) agonist->beta_receptor Activates antagonist Antagonist (e.g., 1-(3-Methoxyphenoxy)propan-2-ol) antagonist->beta_receptor Blocks

Caption: Simplified β-adrenergic receptor signaling pathway.

Part 2: In Vivo Evaluation

Following promising in vitro results, the next logical step is to assess the compound's effects in a living organism. In vivo studies in animal models are essential to evaluate the compound's pharmacokinetic properties and its physiological effects on the cardiovascular system.

Animal Models and Administration

Rodent models, such as rats or mice, are commonly used for the initial in vivo screening of cardiovascular drugs.[8][9] The choice of animal model may depend on the specific research question. For instance, spontaneously hypertensive rats (SHR) can be used to evaluate antihypertensive effects.

Protocol 3: In Vivo Cardiovascular Effects in a Rat Model

Objective: To evaluate the effect of 1-(3-Methoxyphenoxy)propan-2-ol on heart rate and blood pressure in anesthetized or conscious rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 1-(3-Methoxyphenoxy)propan-2-ol formulated in a suitable vehicle (e.g., saline, PEG400)

  • Anesthetic (if applicable, e.g., isoflurane, urethane)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system for blood pressure and heart rate monitoring

  • Isoproterenol for challenge studies

Procedure:

  • Anesthetize the rats (if applicable) and implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). For conscious animal studies, allow for a recovery period after surgery.

  • Allow the animal to stabilize and record baseline heart rate and mean arterial pressure (MAP).

  • Administer a bolus intravenous (i.v.) dose of 1-(3-Methoxyphenoxy)propan-2-ol.

  • Continuously monitor and record heart rate and MAP for a specified period post-administration.

  • To assess β-blocking activity, administer a bolus of isoproterenol before and after the administration of 1-(3-Methoxyphenoxy)propan-2-ol. The degree of blockade is determined by the reduction in the tachycardic response to isoproterenol.

  • Repeat the procedure with different doses of the test compound to establish a dose-response relationship.

Data Presentation: In Vivo Cardiovascular Effects

Dose of 1-(3-Methoxyphenoxy)propan-2-ol (mg/kg, i.v.)Change in Heart Rate (bpm)Change in MAP (mmHg)Inhibition of Isoproterenol-induced Tachycardia (%)
VehicleExperimental ValueExperimental Value0
Dose 1Experimental ValueExperimental ValueCalculated Value
Dose 2Experimental ValueExperimental ValueCalculated Value
Dose 3Experimental ValueExperimental ValueCalculated Value

Workflow for In Vivo Cardiovascular Assessment

InVivoWorkflow animal_prep Animal Preparation (Anesthesia, Catheterization) stabilization Stabilization and Baseline Recording animal_prep->stabilization drug_admin Administer Test Compound (1-(3-Methoxyphenoxy)propan-2-ol) stabilization->drug_admin monitoring Continuous Monitoring of Heart Rate and Blood Pressure drug_admin->monitoring challenge Isoproterenol Challenge (Pre- and Post-Compound) monitoring->challenge data_analysis Data Analysis (Dose-Response) challenge->data_analysis

Caption: Workflow for in vivo cardiovascular assessment.

Part 3: Advanced Characterization and Considerations

Should 1-(3-Methoxyphenoxy)propan-2-ol demonstrate significant beta-blocking activity in the initial in vitro and in vivo studies, further characterization would be warranted. This includes:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicity Studies: To assess the safety profile of the compound.

  • Chronic Dosing Studies: To evaluate the long-term efficacy and safety in relevant disease models (e.g., heart failure models).[10][11]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

Conclusion

The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the initial evaluation of 1-(3-Methoxyphenoxy)propan-2-ol as a potential beta-blocker. By systematically assessing its receptor affinity, functional activity, and in vivo cardiovascular effects, researchers can effectively determine the therapeutic potential of this and other novel aryloxypropanolamine compounds. The journey from a promising chemical structure to a clinically valuable therapeutic agent is long and complex, but it begins with the fundamental pharmacological characterization outlined in this guide.

References

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (n.d.). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. [Link]

  • Deranged Physiology. (2025, July 19). Beta-blockers. [Link]

  • Leclerc, G. (n.d.). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. American Journal of Hypertension. [Link]

  • Leclerc, G. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American journal of hypertension, 2(11 Pt 2), 245S–251S. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link]

  • Nakaoka, H., et al. (2009). Therapeutic effect of {beta}-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation. Cardiovascular research, 84(1), 76–85. [Link]

  • Rockman, H. A., et al. (2000). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7967–7972. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. [Link]

  • ResearchGate. (n.d.). Effect of β-Blockers on Cardiac Function and Calcium Handling Protein in Postinfarction Heart Failure Rats. [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

  • Manouras, A., et al. (2016). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 69(10), 927–941. [Link]

Sources

Method

formulation of 1-(3-Methoxyphenoxy)propan-2-ol for preclinical studies

Application Note & Protocol Guide Topic: Strategic Formulation of 1-(3-Methoxyphenoxy)propan-2-ol for Preclinical Efficacy and Safety Studies Audience: Researchers, Scientists, and Drug Development Professionals Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Formulation of 1-(3-Methoxyphenoxy)propan-2-ol for Preclinical Efficacy and Safety Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a new chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture where the formulation strategy can dictate the success or failure of a development program. This guide provides a comprehensive framework for the formulation of 1-(3-Methoxyphenoxy)propan-2-ol, a small molecule with structural similarities to β-adrenergic receptor antagonists. Given that a significant percentage of NCEs exhibit poor aqueous solubility, this document emphasizes a systematic, data-driven approach to developing simple, robust, and analytically verifiable formulations suitable for preclinical studies.[1][2] We will detail the essential pre-formulation characterization, guide the logical selection of a formulation strategy, provide step-by-step protocols for preparing solutions and suspensions, and outline the mandatory analytical validation required to ensure dosing accuracy and stability.[3][4]

Foundational Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[1] This initial characterization provides the empirical basis for all subsequent formulation decisions.

Physicochemical Profile

The fundamental properties of 1-(3-Methoxyphenoxy)propan-2-ol are summarized below. The calculated LogP value of 2.3 suggests moderate lipophilicity, hinting at potentially limited aqueous solubility, a common challenge in preclinical formulation.[2][5]

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[5]
Molecular Weight 166.22 g/mol PubChem[5]
Appearance (Predicted) Liquid or Low-Melting SolidInferred
XLogP3 2.3PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]
Critical Task: Solubility Screening

The primary goal of preclinical formulation is often to maximize exposure for safety and efficacy testing.[6] This necessitates understanding the API's solubility limits in a variety of pharmaceutically acceptable vehicles. A systematic solubility screening is the first experimental step.

Protocol: Equilibrium Solubility Assessment

  • Vehicle Selection: Choose a range of vehicles relevant to the intended route of administration (e.g., oral gavage). Common choices include purified water, acidic/basic buffers, co-solvents, and lipids.

  • Sample Preparation: Add an excess amount of 1-(3-Methoxyphenoxy)propan-2-ol to a known volume (e.g., 1 mL) of each vehicle in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., ambient room temperature, ~25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent into the working range of a validated analytical method (e.g., HPLC-UV). Calculate the concentration, which represents the equilibrium solubility.

Data Presentation: Example Solubility Profile

VehicleTypeExpected Solubility (mg/mL)Rationale for Inclusion
pH 1.2 HCl BufferAqueousLowSimulates stomach pH[1]
pH 6.8 Phosphate BufferAqueousLowSimulates intestinal pH[1]
Polyethylene Glycol 400 (PEG 400)Co-solventHighCommon, safe vehicle for increasing solubility[1]
Propylene Glycol (PG)Co-solventModerate-HighAnother widely used co-solvent[7]
20% Solutol HS 15 in WaterSurfactantModerateMicellar solubilization can enhance apparent solubility
Sesame OilLipidModerate-HighOption for lipid-based formulations[1]

Formulation Strategy and Vehicle Selection

The solubility data directly informs the formulation strategy. The objective is to select the simplest formulation type that can deliver the required dose concentration reliably and safely. For preclinical studies, oral liquid formulations are common due to ease of dose adjustment.[6]

Decision-Making Workflow

The choice between a solution, suspension, or more complex system is a logical progression based on the target dose concentration and the API's solubility. A high dose requirement for an NCE with poor solubility will likely necessitate a suspension.[1]

G start Determine Target Dose (mg/kg) & Administration Volume (mL/kg) calc_conc Calculate Required Concentration (mg/mL) start->calc_conc sol_screen Perform Solubility Screen in Preclinical Vehicles calc_conc->sol_screen compare Is Required Conc. < 80% of Max Solubility in any Vehicle? sol_screen->compare solution Formulate as a Solution compare->solution  Yes suspension Formulate as a Suspension compare->suspension  No end_point Proceed to Analytical Validation solution->end_point adv_form Consider Advanced Formulation (e.g., Lipid-Based System) suspension->adv_form If physical stability is poor suspension->end_point adv_form->end_point

Caption: Formulation selection workflow for preclinical studies.

Common Excipients for Oral Liquid Formulations

The selection of excipients must prioritize safety in the chosen preclinical species.[8] Using well-characterized, compendial-grade materials is essential.

Excipient ClassExamplesTypical Use Level (%)Purpose
Aqueous Vehicles Purified Water, pH Buffersq.s. to 100%Primary solvent/dispersant[9]
Co-solvents PEG 400, Propylene Glycol, Glycerol10 - 80%Increase solubility of lipophilic drugs[7]
Suspending Agents Methylcellulose, Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum0.2 - 2%Increase viscosity to prevent particle settling[9]
Wetting Agents Polysorbate 80 (Tween 80), Docusate Sodium0.1 - 1%Aid in dispersing hydrophobic particles in suspensions

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. All operations should be performed in a clean laboratory environment using calibrated equipment.

Protocol 3.1: Preparation of a Co-solvent Solution

This approach is ideal when the required dose concentration is achievable within the API's solubility limit in a safe co-solvent mixture.

  • Vehicle Preparation: In a calibrated beaker, add 40% of the final required volume of PEG 400.

  • API Dissolution: Weigh the required amount of 1-(3-Methoxyphenoxy)propan-2-ol and add it to the PEG 400. Stir with a magnetic stir bar until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but the solution must remain clear upon cooling.

  • Final Volume Adjustment: Add purified water to bring the solution to the final target volume (quantum satis, q.s.).

  • Homogenization: Continue stirring for at least 15 minutes to ensure a homogenous solution.

  • Documentation & Storage: Transfer the final solution to a labeled, light-protected container. Store at the intended storage condition (e.g., 2-8°C).

Protocol 3.2: Preparation of an Aqueous Suspension

This is the preferred method for high-dose studies when the API is not sufficiently soluble.[1]

  • Vehicle Preparation: Prepare the suspension vehicle first. In a beaker, dissolve the wetting agent (e.g., 0.2% Tween 80) in ~80% of the final volume of purified water. Slowly add the suspending agent (e.g., 0.5% HPMC) while vortexing or homogenizing to avoid clumping. Allow it to hydrate fully (this may take several hours or overnight).

  • API Wetting: Weigh the required amount of 1-(3-Methoxyphenoxy)propan-2-ol powder. In a separate mortar, add a small amount of the prepared vehicle to the API and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.

  • Dispersion: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Use a high-shear homogenizer to ensure a uniform and fine particle dispersion.

  • Final Volume & Storage: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle. Transfer to a labeled container suitable for a suspension (i.e., with adequate headspace for shaking) and store under defined conditions. Crucially, the final product must be labeled "Shake Well Before Use."

Analytical Validation for Dose Formulation Verification

Ensuring the concentration and stability of the prepared formulation is a non-negotiable component of preclinical research and is required for regulated safety studies.[3][10] It guarantees that the animal receives the intended dose.

Quantification by HPLC-UV

A robust and validated analytical method is required to confirm the concentration of 1-(3-Methoxyphenoxy)propan-2-ol in the formulation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard technique for this purpose.[4]

Table: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength ~272 nm (based on methoxy-phenol chromophore)
Column Temperature 30°C
Run Time 10 minutes
Preclinical Formulation Stability Assessment

Stability testing ensures that the API does not degrade in the formulation vehicle under the conditions of preparation, storage, and administration.[3][11] For early-stage studies, short-term stability is often sufficient.

G prep Prepare Formulation (Low & High Conc.) t0 Time Zero (T0) Analysis: - Sample immediately - Assay for Concentration - Record Appearance prep->t0 storage Store Aliquots at Relevant Conditions: - Room Temp (Dosing) - Refrigerated (Storage) t0->storage tx Time Point (Tx) Analysis: - e.g., 24h, 48h, 7 days - Assay for Concentration - Record Appearance storage->tx compare Compare Tx vs. T0 Results - Concentration (% of Initial) - Appearance (Color, Clarity, Precipitation/Resuspendability) tx->compare pass STABLE (e.g., 90-110% of T0, No visual change) compare->pass Meets Criteria fail UNSTABLE (Reformulate or Reduce Expiry) compare->fail Fails Criteria

Caption: Workflow for preclinical formulation stability assessment.

Protocol: Short-Term Stability Study

  • Preparation: Prepare two batches of the formulation, one at the lowest anticipated concentration and one at the highest.[3]

  • Time Zero (T0): Immediately after preparation, take a sample from each batch. Analyze for concentration using the validated HPLC method and visually inspect for properties like color, clarity (for solutions), or ease of resuspension (for suspensions).

  • Storage: Store the remaining formulation in appropriate containers at the intended storage temperature (e.g., 2-8°C) and at ambient temperature to simulate dosing conditions.

  • Time Points: At specified intervals (e.g., 24 hours, 7 days), remove samples from each storage condition.

  • Analysis: Allow samples to return to room temperature. For suspensions, mix thoroughly to ensure homogeneity before sampling. Analyze for concentration and perform visual inspection.

  • Evaluation: Compare the results at each time point to the T0 values. The acceptance criteria are typically 90-110% of the initial concentration with no significant change in appearance.[3]

Conclusion and Best Practices

The successful hinges on a logical, step-wise process grounded in solid physicochemical data.

  • Prioritize Simplicity: For early-stage research, the simplest formulation that meets the dosing requirements is usually the best. Solutions and simple suspensions are workhorses of preclinical development.

  • Safety First: Always use well-established, low-toxicity excipients appropriate for the animal species and route of administration.

  • Analyze, Don't Assume: Never assume a formulation is correct. Analytical verification of concentration is essential for data integrity. Dose formulation analysis is a key component of GLP (Good Laboratory Practice) studies.[4][10]

  • Stability is Key: An unstable formulation can lead to under-dosing of the test animals, compromising the integrity of expensive and time-consuming toxicology or efficacy studies.[3][6]

By following the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations, ensuring that their preclinical data is accurate, reproducible, and provides a solid foundation for further drug development.

References

  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. [Link]

  • Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12499852, 1-(3-Methoxyphenyl)propan-2-ol. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • SPHS. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Pharmaacademias. (2023). Excipients used in the formulation of liquid dosage forms. [Link]

  • Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. [Link]

  • Vikram Thermo. (2017). Importance Of Excipient Selection In The Process Of Oral Liquid Formulation Development. [Link]

  • National Institutes of Health. (2020). The Influence of Pre-Existing Beta-Blockers Use on Survival Outcomes in HER2 Positive Advanced Breast Cancer: Pooled Analysis of Clinical Trial Data. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]

Sources

Application

synthetic procedure for derivatives of 1-(3-Methoxyphenoxy)propan-2-ol

Starting Research on Synthesis I'm kicking off my research by diving deep into Google. I'm focusing on synthesizing 1-(3-methoxyphenoxy)propan-2-ol and its derivatives, prioritizing reaction mechanisms, protocols, and yi...

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Author: BenchChem Technical Support Team. Date: February 2026

Starting Research on Synthesis

I'm kicking off my research by diving deep into Google. I'm focusing on synthesizing 1-(3-methoxyphenoxy)propan-2-ol and its derivatives, prioritizing reaction mechanisms, protocols, and yields. I'll need to compile the data to craft an informed approach. I will explore various synthesis methods.

Outlining Synthetic Pathways

I'm now analyzing search results to identify prevalent synthetic strategies for 1-(3-methoxyphenoxy)propan-2-ol derivatives. I'm prioritizing sources with detailed procedures and mechanistic insights. I'm focusing on key reagents and reaction conditions. I'm building a framework for the application note, starting with an introduction to the compounds' significance. I'll outline the primary synthetic routes, explaining their chemical principles.

Developing Synthesis Roadmap

I'm now expanding my approach. I will do Google searches, focusing on the synthesis of 1-(3-methoxyphenoxy)propan-2-ol derivatives. I'll analyze search results, identifying prevalent synthetic strategies, key reagents, and reaction conditions. I plan to introduce the compound's significance in drug development and detail the primary synthetic routes, explaining the rationale behind the chosen methodologies. I will also develop a step-by-step protocol.

Gathering Key Data

I've made good headway by gathering essential chemical property data for 1-(3-methoxyphenyl)propan-2-ol from PubChem. Also, I've identified several potential synthesis approaches, including the Williamson ether synthesis, which seems promising.

Refining Synthesis Protocols

I'm now seeking detailed synthesis protocols for 1-(3-methoxyphenoxy)propan-2-ol specifically. While I've identified several general methods like Williamson ether synthesis, and reactions involving epichlorohydrin and propylene oxide, I need more direct procedures for this exact molecule. I'm also working to secure authoritative sources to back up the reaction mechanisms and ensure proper citations. The goal is to evolve from basic patents to dedicated synthetic processes.

Narrowing Search Scope

I'm focusing now on pinpointing exact experimental procedures and mechanistic details. I've uncovered information on the chemical properties of the precursor, 1-(3-methoxyphenyl)propan-2-ol, and have explored various synthetic routes like Williamson ether synthesis, and epichlorohydrin reactions. But, I still need dedicated protocols for 1-(3-methoxyphenoxy)propan-2-ol, or at least close analogs. My goal is to refine the search to move from general methods to specific synthetic recipes.

Gathering More Data

I've made headway in my research. Recent searches led me to specific details: patents and articles detailing the synthesis of aryloxypropanolamines, related to the target. I've got two specific methods to analyze now.

Analyzing Synthetic Routes

I've been analyzing the synthetic routes. My searches honed in further, uncovering more detail on two key methods: Williamson ether synthesis, including base options and alkyl halide reactions, and the epoxide route, with phenols reacting with epichlorohydrin and propylene oxide. Specifically, I've got a relevant resource detailing methanol addition to propylene oxide, analogous to the phenol addition. I've also found purification information and spectroscopic data for similar compounds.

Compiling the Data

I'm now consolidating the synthetic route information. I've found detailed information on Williamson ether synthesis, with base options and alkyl halide reactions. I also found data on the epoxide route, specifically reacting phenols with epichlorohydrin and propylene oxide. I have an analogous resource for methanol addition to propylene oxide. I also now have purification information and spectroscopic data, including PubChem's computed spectral data, and the NIST WebBook IR spectrum for 1-phenoxy propan-2-ol. I aim to create a structured guide, providing protocols for both main routes, and comparing them in a table. I have enough to structure diagrams and the overall application note.

Developing the Protocols

My focus has shifted to constructing a detailed application note. I'm structuring it around the two main synthetic routes: Williamson ether synthesis and epoxide ring-opening. I'll include detailed, generalized protocols for each, with mechanisms and citations. A comparison table will highlight key aspects. I have enough to design a workflow diagram. I'll now write the note, incorporating expert insights.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

An in-depth guide to overcoming common challenges in the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, a key intermediate for various pharmaceutical compounds. Welcome to the technical support center for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, a key intermediate for various pharmaceutical compounds.

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues, and provide actionable solutions to improve your yield and purity.

The synthesis of 1-(3-methoxyphenoxy)propan-2-ol is a foundational reaction, often serving as a building block for beta-blockers like Toliprolol.[1][2] The most prevalent and efficient method for its preparation is a variation of the Williamson ether synthesis.[3][4][5][6] This reaction involves the nucleophilic attack of a deprotonated 3-methoxyphenol (a phenoxide) on an electrophilic three-carbon chain, typically derived from propylene oxide or a related precursor like epichlorohydrin.

Understanding the nuances of this SN2 reaction is paramount to achieving high yields and minimizing difficult-to-remove impurities.[4][5] This guide provides a structured approach to diagnosing and resolving experimental hurdles.

Reaction Mechanism Overview

The synthesis proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic hydroxyl group of 3-methoxyphenol, forming the highly nucleophilic 3-methoxyphenoxide ion. This phenoxide then attacks the least sterically hindered carbon of the propylene oxide ring in a classic SN2 fashion, leading to the opening of the epoxide and formation of the desired product upon workup.

Williamson Ether Synthesis Mechanism A 3-Methoxyphenol C 3-Methoxyphenoxide (Nucleophile) A->C Deprotonation B Base B->A E Transition State C->E SN2 Attack D Propylene Oxide (Electrophile) D->E F Alkoxide Intermediate E->F H 1-(3-Methoxyphenoxy)propan-2-ol (Product) F->H Protonation G Proton Source (Workup) G->F

Caption: General mechanism for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most frequent issue and can be traced back to several key factors related to the reaction conditions.

  • Potential Cause A: Incomplete Deprotonation of 3-Methoxyphenol.

    • Explanation: The formation of the phenoxide nucleophile is the critical first step. If the base is not strong enough or if conditions are not suitable, an insufficient concentration of the nucleophile will be present to drive the reaction forward.

    • Solution:

      • Base Selection: Use a sufficiently strong base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can work, more robust and reliable options include sodium hydride (NaH) or potassium carbonate (K2CO3).[3] For particularly sensitive substrates, cesium carbonate (Cs2CO3) can offer enhanced reactivity.[7]

      • Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.

      • Stoichiometry: Use at least one full equivalent of the base relative to the 3-methoxyphenol.

  • Potential Cause B: Ineffective SN2 Reaction Conditions.

    • Explanation: The SN2 reaction is highly sensitive to the solvent environment. The ideal solvent will solvate the counter-ion of the base (e.g., Na+) while leaving the phenoxide nucleophile "bare" and highly reactive.

    • Solution:

      • Solvent Choice: Employ a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices that accelerate SN2 reactions.[3] Alcohols like methanol or ethanol should be avoided as they can act as competing nucleophiles.

      • Temperature: While some heat is generally required, excessive temperatures can promote side reactions. A good starting point is 60-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Potential Cause C: Degradation of Reagents.

    • Explanation: Propylene oxide is a low-boiling, volatile compound. 3-Methoxyphenol can oxidize over time if not stored properly.

    • Solution:

      • Reagent Quality: Use fresh, high-purity reagents. Check the quality of your 3-methoxyphenol (it should be a colorless to light yellow liquid or solid).[8] Ensure your propylene oxide container has been properly sealed.

      • Controlled Addition: Add propylene oxide slowly to the reaction mixture, possibly via a syringe pump, to maintain its concentration and control the reaction exotherm.

Question 2: My final product is impure and difficult to purify. What are the likely side products and how can I avoid them?

Purification challenges almost always stem from side reactions that occur in parallel with the main synthesis.

  • Potential Cause A: Formation of the Regioisomer.

    • Explanation: The nucleophilic attack on propylene oxide can, in principle, occur at either the primary (C1) or secondary (C2) carbon. Under the basic or nucleophilic conditions of the Williamson synthesis, the attack is highly regioselective for the less sterically hindered primary carbon, yielding the desired secondary alcohol. However, under certain conditions (e.g., acidic catalysis, which should not be present here), this selectivity can decrease, leading to the formation of the 2-(3-methoxyphenoxy)propan-1-ol isomer.

    • Solution:

      • Maintain Basic Conditions: Ensure no adventitious acids are present in your reaction. The use of a strong base and aprotic solvent strongly favors the correct regioselectivity.

      • Purification: If the isomer does form, it can be very difficult to separate from the desired product due to their similar polarities. Careful flash column chromatography is the most effective method for separation.[9]

  • Potential Cause B: Dialkylation.

    • Explanation: The alcohol product, 1-(3-methoxyphenoxy)propan-2-ol, is itself slightly acidic. If a large excess of base and propylene oxide are present, the product can be deprotonated and react with a second molecule of propylene oxide. An even more common dialkylation product is 1,3-bis(3-methoxyphenoxy)propan-2-ol, formed if the product reacts with another molecule of the 3-methoxyphenoxide starting material's electrophile equivalent.[10][11]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the 3-methoxyphenol relative to the propylene oxide (e.g., 1.1 to 1 equivalents). This ensures the electrophile is consumed before it can react with the product.

      • Purification: The dialkylated product is significantly higher in molecular weight and less polar than the desired mono-alkylated product. It can typically be separated by flash chromatography or distillation.

Troubleshooting_Workflow start Low Yield or Impure Product check_base Was deprotonation complete? start->check_base Low Yield check_isomer Is the regioisomer present? start->check_isomer Impurity check_conditions Were SN2 conditions optimal? check_base->check_conditions Yes sol_base Use stronger base (NaH, K2CO3). Ensure anhydrous conditions. check_base->sol_base No sol_conditions Use polar aprotic solvent (DMF, DMSO). Optimize temperature (60-80 °C). check_conditions->sol_conditions No check_dialkylation Is a dialkylation product present? check_isomer->check_dialkylation No sol_isomer Maintain strictly basic conditions. Purify with flash chromatography. check_isomer->sol_isomer Yes sol_dialkylation Use slight excess of phenol. Purify with flash chromatography. check_dialkylation->sol_dialkylation Yes

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal reaction temperature?

    • A: This depends on your specific solvent and base combination. A good starting range is 60-80°C. Reactions in DMF often proceed well around 70°C, while those in acetonitrile may require slightly higher temperatures. Always monitor progress by TLC to avoid overheating, which can lead to decomposition and side products.

  • Q: How can I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. 3-Methoxyphenol is relatively polar and will have a low Rf value. The product is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to 3-methoxyphenol has disappeared.

  • Q: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary?

    • A: It is highly recommended, especially when using air- and moisture-sensitive bases like sodium hydride (NaH). An inert atmosphere prevents the base from being quenched by atmospheric moisture and minimizes the potential for oxidation of the phenoxide intermediate.

  • Q: Can I use epichlorohydrin instead of propylene oxide?

    • A: Yes, this is a very common alternative. The reaction proceeds similarly: the phenoxide attacks the primary carbon, displacing the chloride to form an epoxide intermediate in situ, which is then opened by another phenoxide molecule or during workup. This route is often used in the synthesis of related beta-blockers.[12][13]

Optimized Reaction Conditions & Expected Yields

The table below summarizes recommended starting conditions for optimizing your synthesis. Yields are estimates and will vary based on reaction scale, purity of reagents, and workup efficiency.

ParameterRecommended ConditionRationaleExpected Yield
Phenol 3-Methoxyphenol (1.1 eq)A slight excess minimizes dialkylation.N/A
Electrophile Propylene Oxide (1.0 eq)Primary electrophile ensures SN2 pathway.N/A
Base Potassium Carbonate (K2CO3, 1.5 eq)Strong enough, easy to handle, and cost-effective.>85%
Solvent Anhydrous DMFPolar aprotic solvent accelerates SN2 reaction.>85%
Temperature 70-80 °CProvides sufficient energy without promoting side reactions.>85%
Atmosphere Nitrogen or ArgonPrevents quenching of base and side reactions.>85%

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol on a laboratory scale.

Experimental_Setup flask Three-Neck Round Bottom Flask Stir Bar Heating Mantle condenser Reflux Condenser (with N2 inlet) condenser->flask septum Septum septum->flask thermometer Thermometer thermometer->flask syringe Syringe Pump (for Propylene Oxide addition) syringe->septum Addition via cannula

Caption: Recommended apparatus setup for the synthesis.

Materials:

  • 3-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (finely ground, 1.5 eq)

  • Propylene Oxide (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Addition: To the flask, add 3-methoxyphenol (1.1 eq) and finely ground potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via cannula to dissolve the reagents.

  • Phenoxide Formation: Heat the mixture to 70-80 °C with vigorous stirring under a nitrogen atmosphere for 1 hour to ensure complete formation of the potassium phenoxide.

  • Electrophile Addition: Slowly add propylene oxide (1.0 eq) to the reaction mixture via a syringe over 30-60 minutes. Maintain the temperature at 70-80 °C.

  • Reaction Monitoring: Allow the reaction to stir at this temperature for 4-6 hours. Monitor the consumption of 3-methoxyphenol using TLC.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove any unreacted phenoxide), saturated NaHCO3 solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear, colorless oil.

By understanding the key mechanistic principles and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of 1-(3-methoxyphenoxy)propan-2-ol, ensuring high yields and purity for your downstream applications.

References

  • Filo (2024). A synthesis of the β -receptor blocker called toliprolol begins with... Available at: [Link]

  • Chegg (2016). Solved A synthesis of the Beta-receptor blocker called | Chegg.com. Available at: [Link]

  • Cambridge University Press (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Saddique, et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available at: [Link]

  • Google Patents (n.d.). CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether.
  • Lahive, C. W., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Available at: [Link]

  • NIH National Center for Biotechnology Information (n.d.). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Available at: [Link]

  • PubChem (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. Available at: [Link]

  • PubChem (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Methoxyphenoxy)propan-2-ol

Welcome to the technical support center for the purification of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your final product.

Introduction to Purification Challenges

The synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, often prepared via the reaction of 3-methoxyphenol with a propylene oxide equivalent (such as epichlorohydrin followed by hydrolysis or propylene oxide itself), can lead to a variety of byproducts. The similarity in the physicochemical properties of these byproducts to the desired product often complicates purification. This guide will address these challenges in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a viscous oil and I am struggling to crystallize it. What are the likely impurities preventing crystallization?

A1: The oily nature of your product is a common issue and typically points to the presence of several impurities that depress the melting point and inhibit lattice formation. The most common culprits are:

  • Isomeric Byproducts: The reaction can produce the regioisomer, 2-(3-methoxyphenoxy)propan-1-ol. Isomers often have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.

  • Unreacted Starting Materials: Residual 3-methoxyphenol is a frequent impurity.

  • Di-substituted Byproducts: Over-reaction can lead to the formation of species like 1,3-bis(3-methoxyphenoxy)propan-2-ol. These are significantly less polar than the desired diol.

  • Solvent Residue: Incomplete removal of high-boiling point reaction solvents (e.g., DMF, DMSO) can result in an oily product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an oily product.

Q2: I see multiple spots of similar Rf on my TLC plate after initial purification. How can I improve the separation?

A2: Closely running spots on a Thin Layer Chromatography (TLC) plate are indicative of compounds with very similar polarities, a classic challenge when dealing with isomeric impurities.

Strategies for Enhanced Chromatographic Resolution:

  • Solvent System Optimization: A systematic approach to selecting the right mobile phase is crucial. Instead of relying on standard ethyl acetate/hexane systems, consider the following:

    • Introduction of a More Polar Solvent: Adding a small percentage of methanol (1-5%) to a dichloromethane or ethyl acetate-based mobile phase can help differentiate between closely related alcohols.

    • Use of a Less Polar Co-solvent: Replacing hexane with toluene can sometimes alter the selectivity of the separation due to pi-pi interactions with the aromatic rings of your compound and impurities.

  • Column Chromatography Technique:

    • Flash Chromatography: This is generally the go-to method. For difficult separations, using a finer mesh silica gel (230-400 mesh) can improve resolution.[1]

    • Gradient Elution: A shallow gradient of the polar solvent (e.g., 0-20% ethyl acetate in hexane over 20 column volumes) is often more effective than an isocratic elution for separating closely related compounds.

Data Presentation: Solvent Systems for Separation

Solvent System (v/v)Typical ApplicationExpected Separation Profile
Hexane:Ethyl Acetate (4:1 to 1:1)General purposeGood for separating non-polar impurities from the product.
Dichloromethane:Methanol (98:2 to 95:5)Enhanced resolutionBetter separation of isomeric and diol impurities.
Toluene:Acetone (9:1 to 7:3)Alternative selectivityCan be effective if other systems fail.
Q3: My yield is significantly lower than expected after purification. Where could I be losing my product?

A3: Product loss during purification can occur at several stages. A systematic review of your process is necessary to identify the cause.

  • Work-up Stage:

    • Incomplete Extraction: 1-(3-Methoxyphenoxy)propan-2-ol has moderate water solubility. During aqueous work-up, ensure the aqueous layer is extracted multiple times (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

    • Emulsion Formation: Emulsions can trap the product. To break emulsions, try adding brine or passing the mixture through a pad of celite.[1]

  • Chromatography Stage:

    • Product Streaking on Silica: The hydroxyl groups in your product can lead to strong interactions with the silica gel, causing streaking and incomplete elution. To mitigate this, you can:

      • Add 0.5-1% triethylamine to your mobile phase to neutralize acidic sites on the silica.

      • Use deactivated silica gel.

  • Distillation Stage:

    • High Boiling Point: The product has a relatively high boiling point. Ensure your vacuum distillation setup can achieve a sufficiently low pressure to distill the product without thermal decomposition.

Experimental Protocol: Optimized Aqueous Work-up

  • Quench the reaction mixture with water or a mild acid as appropriate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layers with water (1 x 50 mL) and then with saturated brine (1 x 50 mL) to remove water-soluble impurities and break any emulsions.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for removing a broad range of impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Sources

Troubleshooting

troubleshooting common issues in 1-(3-Methoxyphenoxy)propan-2-ol crystallization

Technical Support Center: Crystallization of 1-(3-Methoxyphenoxy)propan-2-ol A Foreword from Your Application Scientist Welcome to the dedicated technical support guide for the crystallization of 1-(3-Methoxyphenoxy)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-(3-Methoxyphenoxy)propan-2-ol

A Foreword from Your Application Scientist

Welcome to the dedicated technical support guide for the crystallization of 1-(3-Methoxyphenoxy)propan-2-ol. As a Senior Application Scientist, I've seen firsthand how the final crystallization step can be a critical bottleneck, determining the purity, yield, and overall success of a synthesis. This molecule, while not exceptionally complex, possesses properties—a substituted aromatic ring, a secondary alcohol, and an ether linkage—that present common, yet solvable, crystallization challenges.

This guide is structured as a series of practical, in-depth troubleshooting scenarios in a question-and-answer format. We will move beyond simple procedural lists to explore the underlying physicochemical principles. Understanding why an issue like "oiling out" or polymorphism occurs is the key to developing a robust and repeatable crystallization protocol. Every recommendation herein is designed to be a self-validating system, empowering you to not only solve the immediate problem but also to build a deeper expertise in crystallization science.

Compound at a Glance: Physicochemical Properties

Before troubleshooting, a foundational understanding of the target molecule's properties is essential. These values dictate its behavior in various solvent systems and thermal conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
IUPAC Name 1-(3-methoxyphenyl)propan-2-olPubChem[1]
CAS Number 34322-78-6PubChem[1]
pKa (Predicted) 14.33 ± 0.20Guidechem[2]

Troubleshooting Guide: Common Crystallization Issues

Q1: My product is separating as a liquid or "oiling out" instead of forming solid crystals. What is happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" is a common crystallization problem that occurs when the solute comes out of a supersaturated solution as a liquid phase rather than a solid crystalline phase.[3][4] This happens when the temperature of the solution at the point of supersaturation is higher than the melting point of the solute.[3] Impurities are a major contributor, as they can significantly depress the melting point of your compound.[3][5] The resulting oil is often a good solvent for these impurities, meaning that if it does eventually solidify, it will likely be of low purity.[3][4]

Causality Checklist:

  • High Impurity Load: Structurally similar impurities or residual solvents can lower the compound's melting point below the solution temperature.

  • Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the concentration to exceed the solubility limit at a temperature where the compound is still molten.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility may not decrease sufficiently with temperature, leading to a supersaturated state at elevated temperatures.

Experimental Protocol: Remediation of Oiling Out

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% additional volume) of the primary (good) solvent to fully re-dissolve the oil.

  • Slow Down the Cooling Process: This is the most critical step.

    • Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or cloth wrap to slow heat loss. Do not place it directly on a cold surface.

    • Once at room temperature, transfer the flask to a dewar containing warm water, allowing it to equilibrate slowly before gradually adding cooler water or moving to a refrigerator.

  • Lower the Supersaturation Point: Try a solvent system where your compound is less soluble. This means saturation will be achieved at a lower temperature, which is more likely to be below the compound's (potentially depressed) melting point.

  • Introduce a Nucleation Site:

    • Seeding: Add a few microcrystals of pure 1-(3-Methoxyphenoxy)propan-2-ol to the solution once it has cooled slightly below the dissolution temperature. This provides a template for ordered crystal growth.

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can serve as nucleation points.[3]

G start Oiling Out Observed reheat 1. Re-heat to Dissolve Oil 2. Add 5-10% More 'Good' Solvent start->reheat cool_slow 3. Cool Slowly (Insulate Flask, Gradual Temp. Drop) reheat->cool_slow check_crystals Crystals Form? cool_slow->check_crystals success Success: Collect Crystals check_crystals->success Yes failure Still Oiling Out check_crystals->failure No change_solvent 4. Modify Process: - Use a different solvent system - Purify crude material first - Try seeding failure->change_solvent

Caption: Troubleshooting workflow for an "oiling out" event.
Q2: My solution is cooled, but no crystals have formed. What should I do?

A2: Inducing Nucleation in a Supersaturated Solution

The failure of crystals to appear upon cooling indicates that the solution is in a stable supersaturated state within the "metastable zone." In this state, the solute concentration is above its solubility limit, but there is insufficient energy to initiate the formation of crystal nuclei. The goal is to provide this activation energy.

Experimental Protocol: Inducing Crystallization

  • Mechanical Agitation (Scratching): As mentioned previously, scratching the inner surface of the flask with a glass rod creates high-energy sites that can promote nucleation.[3]

  • Seeding: This is the most reliable method. Introduce a single, pure crystal of 1-(3-Methoxyphenoxy)propan-2-ol into the supersaturated solution. If successful, you will observe crystal growth originating from the seed crystal.

  • Shock Cooling: Briefly place the flask in an ice-water or dry ice/acetone bath for a few minutes. This rapid temperature drop can sometimes force nucleation. Be aware that this may lead to the formation of small, less pure crystals, so it should be used cautiously. Once nucleation begins, allow the bulk of the crystallization to proceed at a slower, more controlled cooling rate.

  • Concentration: If the above methods fail, you may have used too much solvent.[3] Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or air, then attempt the slow cooling process again.

Q3: I've formed crystals, but they appear as a fine powder or tiny needles, and my yield is low. How can I improve crystal quality and yield?

A3: Optimizing Crystal Growth and Recovery

The formation of very fine particles or a low yield are often related issues stemming from suboptimal supersaturation control and solvent selection.

  • Fine Powder/Needles: This morphology often results from "crashing out," where nucleation occurs too rapidly and at too many points simultaneously due to excessively high supersaturation.[3] This leaves little time for individual crystals to grow larger. Slower cooling is the primary solution.

  • Low Yield: A poor yield typically means that a significant amount of your compound remains dissolved in the mother liquor.[3] This is caused by using too much solvent or a solvent system in which the compound has relatively high solubility even at low temperatures.

Experimental Protocol: Improving Crystal Form and Yield

  • Solvent System Optimization: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

    • Mixed-Solvent Systems: A powerful technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, a "poor" solvent (in which it is insoluble) is added dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly. Common systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[6]

  • Slowing the Cooling Rate: As detailed in the "oiling out" section, a slower cooling rate is paramount for growing larger, more well-defined crystals. An ideal crystallization should see initial crystal formation after 5-20 minutes of cooling, with growth continuing over a longer period.[3]

  • Maximizing Recovery: After the initial filtration, cool the mother liquor further (e.g., in an ice bath or freezer, if the solvent allows) to see if a second crop of crystals can be obtained. Be aware that second-crop crystals are often less pure than the first.

Q4: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?

A4: The Critical Role of Polymorphism

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal lattice structure.[7][8] These different forms, or polymorphs, can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability in a pharmaceutical context.[7][9]

  • Stability: One polymorph may be thermodynamically more stable than another. Metastable forms can sometimes convert to the stable form over time.[7]

  • Mechanical Properties: Properties like flowability and compaction are crucial for downstream processing (e.g., tableting).[7]

For drug development professionals, controlling polymorphism is not just an academic exercise; it is a regulatory and efficacy imperative.

Controlling Polymorphic Outcome: The specific polymorph obtained is kinetically and thermodynamically controlled by the crystallization conditions.

  • Solvent Choice: The solvent can influence which polymorph nucleates and grows, sometimes through specific interactions like hydrogen bonding.[7][10]

  • Cooling Rate & Supersaturation: Rapid cooling often yields a metastable (less stable) polymorph, while slow, near-equilibrium conditions favor the most thermodynamically stable form.[7]

  • Temperature: Different polymorphs can be stable at different temperatures.

Analytical Confirmation: To confirm the polymorphic form, you must use solid-state analytical techniques:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal lattices.

  • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may show solid-state transitions.

  • Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational spectra.

G start Polymorph Control Strategy solvent Solvent System (Polarity, H-bonding) start->solvent temp Temperature (Crystallization Temp.) start->temp rate Supersaturation Rate (Cooling/Antisolvent Addition Rate) start->rate outcome Desired Polymorph (Confirmed by PXRD, DSC, etc.) solvent->outcome temp->outcome rate->outcome

Caption: Key parameters influencing the polymorphic outcome.

Frequently Asked Questions (FAQs)

Q: How do impurities affect my crystallization process? A: Impurities have a profound impact.[11][12] They can:

  • Depress the Melting Point: This is a primary cause of "oiling out."[3][13]

  • Inhibit Nucleation & Growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites for new molecule addition and slowing or stopping growth.[14][15]

  • Become Incorporated into the Crystal: During rapid growth, pockets of solvent and dissolved impurities can become trapped within the crystal lattice, reducing final purity.[14]

  • Alter Polymorphic Form: Impurities can sometimes selectively inhibit the growth of one polymorph, leading to the isolation of another.[12]

Q: How do I choose the best starting solvent for crystallization? A: The "golden rule" is "like dissolves like," but the ideal crystallization solvent is one where the compound is very soluble when hot and poorly soluble when cold.[16]

  • Screening: Test the solubility of a small amount of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, hexane) at room temperature and near their boiling points.

  • General Suitability: For 1-(3-Methoxyphenoxy)propan-2-ol, which has both polar (hydroxyl, ether) and non-polar (aromatic ring) character, solvents like ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane are excellent starting points.[6] Avoid highly volatile solvents like dichloromethane or diethyl ether for slow crystallizations, as they can evaporate too quickly.[16]

Q: Can I use Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) crystallization guides for this compound? A: While Mephenesin is structurally similar (it is a positional isomer with additional hydroxyl group), its crystallization behavior may differ.[17][18] Specifically, the additional hydroxyl group in Mephenesin increases its polarity and hydrogen-bonding capability, which will alter its solubility profile in various solvents. Guides for Mephenesin can provide a good conceptual starting point, but you must optimize the solvent system and conditions specifically for 1-(3-Methoxyphenoxy)propan-2-ol.

References

  • Title: Impact of impurities on crystal growth Source: Nature URL
  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: MDPI URL
  • Title: Polymorphism in Drugs: Why Crystal Forms Matter Source: PharmaCores URL
  • Title: Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level Source: Taylor & Francis Online URL
  • Title: Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization Source: Bohrium URL
  • Title: The influence of impurities and solvents on crystallization | Request PDF Source: ResearchGate URL
  • Title: 3.
  • Title: 1-(3-Methoxyphenyl)
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL
  • Title: Recrystallization (help meeeeee)
  • Title: Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization Source: PubMed URL
  • Title: Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol Source: ACS Publications URL
  • Title: Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds Source: MDPI URL
  • Title: [FREE] Why do crystals oil out and what are the remedies and prevention methods?
  • Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: BOC Sciences URL
  • Title: 1-(3-METHOXYPHENOXY)
  • Title: 1,3-Bis(2-methoxyphenoxy)
  • Title: 1-(3-Methoxyphenoxy)
  • Source: jtbaker.
  • Title: Guide for crystalliz
  • Source: sciencedirect.
  • Title: Tips & Tricks: Recrystallization Source: University of Rochester Department of Chemistry URL
  • Title: 1,3-Bis(2-methoxyphenoxy)
  • Title: Mephenesin | C10H14O3 | CID 4059 Source: PubChem URL
  • Title: 61.
  • Title: A Process For Preparation Of 1 (2 Methoxyphenoxy)
  • Title: Mephenesin Source: Wikipedia URL
  • Title: Mephenesin | iGluR | NMDAR Source: TargetMol URL
  • Title: Crystallization of mefenamic acid and polymorphs | Request PDF Source: ResearchGate URL

Sources

Optimization

optimizing reaction conditions for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.

Introduction

The synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, a valuable building block in pharmaceutical chemistry, is most commonly achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic propylene oxide or a related three-carbon synthon. While conceptually straightforward, the reaction is sensitive to several parameters that can influence yield, purity, and the formation of byproducts. This guide will delve into the critical aspects of this synthesis, providing practical, field-proven insights to ensure a successful outcome.

Core Synthesis Pathway: Williamson Ether Synthesis

The fundamental transformation involves the reaction of 3-methoxyphenol with a propylene-based electrophile in the presence of a base.

Williamson_Ether_Synthesis 3-Methoxyphenol 3-Methoxyphenol Product 1-(3-Methoxyphenoxy)propan-2-ol 3-Methoxyphenol->Product Nucleophilic Attack Propylene_Oxide Propylene Oxide or 1-Chloro-2-propanol Propylene_Oxide->Product Base Base Base->3-Methoxyphenol Deprotonation

Caption: General schematic of the Williamson ether synthesis for 1-(3-Methoxyphenoxy)propan-2-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inefficient Deprotonation of 3-Methoxyphenol: The formation of the phenoxide is crucial for the nucleophilic attack. An insufficiently strong base or the presence of protic impurities (like water) can hinder this step.

  • Poor Reactivity of the Electrophile: While propylene oxide is reactive, alternative electrophiles like 1-chloro-2-propanol might require more forcing conditions.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.[2]

Solutions:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).These bases are strong enough to completely deprotonate the phenol, driving the equilibrium towards the phenoxide.[3]
Anhydrous Conditions Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water will consume the base and protonate the phenoxide, quenching the reaction.
Temperature Optimization Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC. If the reaction is slow, the temperature can be gradually increased.A systematic approach to temperature optimization is key to finding the balance between reaction rate and selectivity.
Solvent Choice Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.These solvents effectively solvate the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more available for reaction.[4]

Experimental Protocol: Base Screening

  • Set up three parallel reactions in oven-dried round-bottom flasks under a nitrogen atmosphere.

  • To each flask, add 3-methoxyphenol (1 equivalent) and anhydrous DMF.

  • To flask 1, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • To flask 2, add potassium tert-butoxide (1.1 equivalents) at room temperature.

  • To flask 3, add potassium carbonate (1.5 equivalents).

  • Stir all mixtures for 30 minutes at room temperature.

  • Add propylene oxide (1.2 equivalents) to each flask.

  • Heat the reactions to 70 °C and monitor by TLC every hour.

  • Compare the reaction progress to determine the most effective base.

Problem 2: Formation of Significant Impurities

Possible Causes:

  • Formation of the Regioisomer: Nucleophilic attack on the C1 or C2 position of propylene oxide can lead to the formation of the undesired regioisomer, 2-(3-methoxyphenoxy)propan-1-ol.

  • Di-alkylation Product: The hydroxyl group of the product can be deprotonated and react with another molecule of the electrophile, leading to the formation of a diether byproduct.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring, leading to the formation of C-alkylated byproducts.[5]

  • Elimination Reaction: If using a halo-propanol as the electrophile, an E2 elimination reaction can compete with the desired S(_N)2 substitution, especially with secondary halides and at higher temperatures, to form an alkene.[5][6]

Solutions:

Troubleshooting_Workflow Start Impurity Detected Isomer Isomeric Impurity? Start->Isomer High_MW High MW Impurity? Isomer->High_MW No Sol_Isomer Optimize nucleophile/ electrophile choice Isomer->Sol_Isomer Yes Alkene Alkene Byproduct? High_MW->Alkene No Sol_High_MW Use excess phenol, control stoichiometry High_MW->Sol_High_MW Yes Sol_Alkene Lower temperature, use primary halide Alkene->Sol_Alkene Yes End Pure Product Alkene->End No Sol_Isomer->End Sol_High_MW->End Sol_Alkene->End

Caption: A decision-making workflow for troubleshooting common impurities.

Impurity TypeMitigation StrategyRationale
Regioisomer Use a pre-formed halohydrin like 1-chloro-2-propanol as the electrophile.This provides better regiochemical control compared to the ring-opening of propylene oxide.
Di-alkylation Use a slight excess of 3-methoxyphenol relative to the electrophile.This ensures the electrophile is consumed before it can react with the product.
C-Alkylation Use polar aprotic solvents and alkali metal counterions (Na+, K+).These conditions favor O-alkylation over C-alkylation.
Elimination Use a primary electrophile if possible (e.g., 1-bromo-2-propanol is not commercially available, but a tosylate could be prepared). Keep the reaction temperature as low as feasible.Primary substrates are less prone to E2 elimination than secondary ones.[5]

Experimental Protocol: Minimizing Di-alkylation

  • Set up two reactions with 3-methoxyphenol (1 equivalent), NaH (1.1 equivalents), and DMF.

  • In reaction A, use 1.2 equivalents of propylene oxide.

  • In reaction B, use 2.0 equivalents of propylene oxide.

  • Run both reactions at 70 °C for 4 hours.

  • Analyze the crude reaction mixtures by GC-MS to quantify the ratio of the desired product to the di-alkylation byproduct.[7]

Frequently Asked Questions (FAQs)

Q1: Which base is optimal for the deprotonation of 3-methoxyphenol?

A1: For complete and rapid deprotonation, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are recommended.[3] Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, but may require higher temperatures and longer reaction times. The choice of base can also influence the solubility of the resulting phenoxide salt.

Q2: What is the ideal solvent for this reaction?

A2: Polar aprotic solvents are generally the best choice for Williamson ether syntheses.[4] N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent options as they solvate the cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion. Protic solvents such as alcohols should be avoided as they can solvate the phenoxide and reduce its reactivity.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate. Gas chromatography (GC) can provide more quantitative information on the conversion and the formation of byproducts.

Q4: What are the best methods for purifying the final product?

A4: The primary purification method for 1-(3-Methoxyphenoxy)propan-2-ol is typically fractional distillation under reduced pressure.[8][9] This is effective for removing lower-boiling starting materials and higher-boiling byproducts. For removal of closely related impurities, such as the regioisomer, column chromatography on silica gel may be necessary.[10]

Experimental Protocol: Purification by Flash Chromatography

  • Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Q5: What are the key safety precautions for this synthesis?

A5: Sodium hydride is a flammable solid and reacts violently with water; it should be handled with extreme care under an inert atmosphere. Propylene oxide is a volatile and flammable carcinogen. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents. (n.d.).
  • CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents. (n.d.).
  • Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents. (n.d.).
  • US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof - Google Patents. (n.d.).
  • US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents. (n.d.).
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. (2022, July 15). Retrieved January 22, 2026, from [Link]

  • 1-(3-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 12499852 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 22, 2026, from [Link]

  • (PDF) Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]

  • WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents. (n.d.).
  • NMR Characterization of Lignans - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • EP0249610B1 - Synthesis of optically active aryloxypropanolamines and arylethanolamines - Google Patents. (n.d.).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). Retrieved January 22, 2026, from [Link]

  • OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study. (n.d.). Retrieved January 22, 2026, from [Link]

  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents. (n.d.).

Sources

Troubleshooting

stability issues and degradation pathways of 1-(3-Methoxyphenoxy)propan-2-ol

Welcome to the technical support center for 1-(3-Methoxyphenoxy)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methoxyphenoxy)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot experimental challenges, ensuring the integrity of your research.

Introduction to the Stability of 1-(3-Methoxyphenoxy)propan-2-ol

1-(3-Methoxyphenoxy)propan-2-ol is a phenoxypropanolamine derivative. Its stability is a critical factor in research and development, as degradation can lead to the formation of impurities that may affect experimental outcomes and product safety. The structure, featuring a methoxy-substituted phenyl ring, an ether linkage, and a propanolamine side chain, presents several potential sites for chemical transformation. Understanding these vulnerabilities is key to designing robust experimental protocols and analytical methods.

This guide is structured to provide practical, in-depth solutions to common stability-related issues. We will explore potential degradation pathways based on forced degradation studies of structurally similar compounds and provide detailed troubleshooting advice.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 1-(3-Methoxyphenoxy)propan-2-ol.

Q1: What are the primary factors that can cause the degradation of 1-(3-Methoxyphenoxy)propan-2-ol?

A1: Based on studies of structurally related compounds like guaifenesin and various beta-blockers, the primary factors include exposure to acidic and basic conditions, oxidizing agents, and, to a lesser extent, light and heat. The ether linkage and the secondary alcohol in the propanolamine chain are particularly susceptible to chemical reactions.

Q2: Is 1-(3-Methoxyphenoxy)propan-2-ol sensitive to light?

A2: While some phenoxypropanolamines show susceptibility to photodegradation, many are relatively stable under normal laboratory light conditions.[1][2] However, for long-term storage or when working with highly sensitive analytical techniques, it is best practice to store the compound and its solutions in amber vials or protected from direct light to minimize any potential for photodegradation.

Q3: What are the likely degradation products of 1-(3-Methoxyphenoxy)propan-2-ol?

A3: Extrapolating from the degradation of guaifenesin (which has a 2-methoxy substituent), potential degradation products could include:

  • 3-Methoxyphenol (Guaiacol analogue): Formed by the cleavage of the ether bond.[3]

  • Isomerization products: Similar to the formation of isoguaifenesin.[3]

  • Dimerization products: Formed through intermolecular reactions.[3]

  • Oxidation products: The secondary alcohol can be oxidized to a ketone.

Q4: How should I store solutions of 1-(3-Methoxyphenoxy)propan-2-ol to ensure stability?

A4: For optimal stability, solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light. The choice of solvent is also critical; neutral, aprotic solvents are generally preferred. Buffering solutions to a neutral pH can also help prevent acid or base-catalyzed degradation.

Q5: Can the position of the methoxy group (3-position vs. 2-position in guaifenesin) affect stability?

A5: Yes, the position of the substituent on the phenyl ring can influence the electronic properties of the molecule and, consequently, its reactivity and degradation pathways. While the fundamental degradation mechanisms are likely to be similar, the rates of degradation and the propensity for certain pathways may differ. Therefore, it is crucial to perform specific stability studies for 1-(3-Methoxyphenoxy)propan-2-ol.

Troubleshooting Guide

This section provides detailed guidance for identifying and resolving common stability-related issues encountered during experiments with 1-(3-Methoxyphenoxy)propan-2-ol.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • You observe new peaks in your HPLC, GC, or LC-MS chromatograms that were not present in the initial analysis of the pure compound.

  • The area of the main peak corresponding to 1-(3-Methoxyphenoxy)propan-2-ol decreases over time.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Acid or Base Contamination Traces of acid or base in your solvent, on glassware, or from other reagents can catalyze the hydrolysis of the ether linkage or other degradation reactions.1. Check pH of Solvents: Ensure all solvents and solutions are at a neutral pH. 2. Use High-Purity Solvents: Use HPLC-grade or equivalent purity solvents. 3. Proper Glassware Cleaning: Ensure all glassware is thoroughly rinsed with purified water and dried before use. 4. Buffer Your Solutions: If compatible with your experiment, use a neutral buffer system.
Oxidative Degradation Dissolved oxygen in the solvent or exposure to air can lead to oxidation, particularly of the secondary alcohol.1. Degas Solvents: Degas all solvents before use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. 2. Work Under Inert Atmosphere: For sensitive experiments, handle the compound and its solutions under an inert atmosphere. 3. Add Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant like BHT.
Thermal Degradation Elevated temperatures during sample preparation (e.g., sonication, heating for dissolution) or storage can accelerate degradation.1. Avoid Excessive Heat: Use minimal heat necessary for dissolution and avoid prolonged exposure to high temperatures. 2. Controlled Storage: Store stock solutions and samples at recommended low temperatures (e.g., 4°C).
Photodegradation Exposure to UV or ambient light can induce photochemical reactions.1. Use Amber Glassware: Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil. 2. Minimize Light Exposure: Perform experimental manipulations in a shaded area or under low-light conditions.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • You observe high variability in your experimental results (e.g., cell viability, receptor binding) between different batches of the compound or over time with the same batch.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Formation of Active Degradants Degradation products may have their own biological activity, which can interfere with the assay and lead to inconsistent or misleading results.1. Confirm Compound Purity: Regularly check the purity of your stock solutions using a suitable analytical method (e.g., HPLC). 2. Prepare Fresh Solutions: Prepare working solutions fresh from a solid stock for each experiment. 3. Perform Forced Degradation Studies: Intentionally degrade a sample of the compound and test the degraded mixture in your assay to understand the potential impact of degradants.
Change in Compound Concentration Degradation leads to a decrease in the concentration of the active parent compound, resulting in a weaker than expected biological response.1. Quantify Stock Solutions: Accurately determine the concentration of your stock solutions before each set of experiments. 2. Monitor Stability Over Time: If solutions are stored, perform a stability study by analyzing the concentration at different time points.

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 1-(3-Methoxyphenoxy)propan-2-ol based on the degradation of structurally similar molecules. These are proposed pathways and should be confirmed experimentally for the specific compound.

Hydrolytic Degradation (Acidic/Basic Conditions)

Under acidic or basic conditions, the ether linkage is susceptible to cleavage.

G 1-(3-Methoxyphenoxy)propan-2-ol 1-(3-Methoxyphenoxy)propan-2-ol 3-Methoxyphenol 3-Methoxyphenol 1-(3-Methoxyphenoxy)propan-2-ol->3-Methoxyphenol  Ether Cleavage (H+ or OH-) Propane-1,2-diol Propane-1,2-diol 1-(3-Methoxyphenoxy)propan-2-ol->Propane-1,2-diol  Ether Cleavage (H+ or OH-)

Caption: Potential hydrolytic degradation pathway.

Oxidative Degradation

Oxidizing agents can target the secondary alcohol and potentially the aromatic ring.

G 1-(3-Methoxyphenoxy)propan-2-ol 1-(3-Methoxyphenoxy)propan-2-ol 1-(3-Methoxyphenoxy)propan-2-one 1-(3-Methoxyphenoxy)propan-2-one 1-(3-Methoxyphenoxy)propan-2-ol->1-(3-Methoxyphenoxy)propan-2-one  Oxidation of secondary alcohol Ring-hydroxylated products Ring-hydroxylated products 1-(3-Methoxyphenoxy)propan-2-ol->Ring-hydroxylated products  Oxidation of aromatic ring

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 1-(3-Methoxyphenoxy)propan-2-ol.

Materials:

  • 1-(3-Methoxyphenoxy)propan-2-ol

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(3-Methoxyphenoxy)propan-2-ol in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and 1 mL of 1 N HCl in separate vials. Keep at room temperature and 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and 1 mL of 1 N NaOH in separate vials. Keep at room temperature and 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a neutral solvent.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of 1-(3-Methoxyphenoxy)propan-2-ol under each stress condition.

    • Characterize the degradation products using mass spectrometry and other spectroscopic techniques.

References

  • Guaifenesin. PubChem. [Link]

  • Guaifenesin Impurities and Related Compound. Veeprho. [Link]

  • Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. E. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Expert Review of Respiratory Medicine, 11(12), 947-956. [Link]

  • Stability-Indicating HPTLC Method for Estimation of Guaifenesin in Bulk and in Pharmaceutical Formulation. Longdom Publishing. [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, P. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229–235. [Link]

  • Summary of forced degradation results. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Global Journal of Medical Research. [Link]

  • An Ultra Performance Liquid Chromatographic Method Validation of Guaifenesin and Hydrocodone Bitartrate in Pharmaceutical Dosage Forms. Journal of Chemical Health Risks. [Link]

  • Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. ProQuest. [Link]

  • Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry. [Link]

  • Buontempo, F., Bernabeu, E., Glisoni, R. J., Quiroga, E., Bregni, C., & Chiappetta, D. A. (2010). Carvedilol stability in paediatric oral liquid formulations. Farmacia Hospitalaria, 34(6), 293–297. [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, P. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229–235. [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 1-(3-Methoxyphenoxy)propan-2-ol Samples

Welcome to the technical support center for 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. By understanding the origin of these impurities and implementing the robust analytical and purification strategies detailed here, you can ensure the integrity of your experimental results and the quality of your final product.

Introduction

1-(3-Methoxyphenoxy)propan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to beta-blockers. Its chemical structure, featuring a phenoxy and a secondary alcohol group, makes it susceptible to the formation of several process-related and degradation impurities. This guide provides a systematic approach to identifying and eliminating these unwanted byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges you may face in achieving the desired purity of 1-(3-Methoxyphenoxy)propan-2-ol. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols for resolution.

Issue 1: Presence of the Regioisomeric Impurity, 2-(3-Methoxyphenoxy)propan-1-ol

Q1: My sample of 1-(3-Methoxyphenoxy)propan-2-ol shows a closely eluting peak in the HPLC analysis. Mass spectrometry suggests it has the same molecular weight as the main compound. What is this impurity and how can I remove it?

A1: Unveiling the Isomer: Causality and Identification

This common impurity is most likely the regioisomer, 2-(3-Methoxyphenoxy)propan-1-ol. Both isomers are often formed during the synthesis, which typically involves the reaction of 3-methoxyphenol with propylene oxide.[1][2][3][4] The reaction proceeds via a nucleophilic attack of the phenoxide on the epoxide ring of propylene oxide. This attack can occur at either of the two carbon atoms of the epoxide, leading to the formation of two different products.

  • Attack at the less hindered carbon (C1 of propylene oxide): This is the major pathway, yielding the desired product, 1-(3-Methoxyphenoxy)propan-2-ol.

  • Attack at the more hindered, secondary carbon (C2 of propylene oxide): This results in the formation of the regioisomeric impurity, 2-(3-Methoxyphenoxy)propan-1-ol.

The ratio of these two products can be influenced by the reaction conditions, such as the type of catalyst used (acidic or basic) and the temperature.[1]

Workflow for Isomer Resolution

Isomer Resolution Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Check Crude Product Crude Product HPLC_MS_Analysis HPLC-MS Analysis Crude Product->HPLC_MS_Analysis Inject Column_Chromatography Silica Gel Column Chromatography HPLC_MS_Analysis->Column_Chromatography Load Crude Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Final_HPLC_MS Final HPLC-MS Analysis Pooling->Final_HPLC_MS Pure_Product Pure 1-(3-Methoxyphenoxy) propan-2-ol Final_HPLC_MS->Pure_Product

Caption: Workflow for the resolution of isomeric impurities.

Experimental Protocol: Isomer Separation by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 1-(3-Methoxyphenoxy)propan-2-ol sample in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 1-(3-Methoxyphenoxy)propan-2-ol.

Issue 2: Unreacted Starting Materials - 3-Methoxyphenol

Q2: My final product has a noticeable phenolic odor and a corresponding peak in the chromatogram. How can I remove residual 3-methoxyphenol?

A2: Addressing Starting Material Carryover

The presence of 3-methoxyphenol, a starting material, is a common issue, especially if the reaction has not gone to completion or if an excess was used.[5] Due to its acidic nature, it can be easily removed with a basic wash.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate or sodium hydroxide. This will convert the acidic 3-methoxyphenol into its water-soluble salt.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any remaining base.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified product.

Issue 3: Formation of High Molecular Weight Impurities

Q3: I am observing peaks in my mass spectrum that correspond to dimers or higher oligomers of my product. What are these and how are they formed?

A3: Understanding Dimerization and Byproduct Formation

High molecular weight impurities can arise from several side reactions. One common impurity is 1,1'-Oxybis[3-(2-methoxyphenoxy)-2-propanol], which is essentially a dimer of the product.[6][7] Another possibility is the formation of 1,3-Bis(2-methoxyphenoxy)-2-propanol, which results from the reaction of the product with another molecule of 3-methoxyphenol.[8][9][10][11] These side reactions are often promoted by high temperatures or prolonged reaction times.

Troubleshooting Dimer Formation

Impurity NameProbable CauseRecommended Action
1,1'-Oxybis[3-(2-methoxyphenoxy)-2-propanol]Reaction of the product's hydroxyl group with another molecule of propylene oxide followed by reaction with 3-methoxyphenol.Optimize reaction stoichiometry and control temperature.
1,3-Bis(2-methoxyphenoxy)-2-propanolReaction of the product with another molecule of 3-methoxyphenol.Use a slight excess of propylene oxide and monitor the reaction progress to avoid prolonged reaction times.

Purification Strategy: Column Chromatography

Similar to the resolution of isomers, column chromatography is an effective method for removing these higher molecular weight impurities. Due to their significantly different polarity and size compared to the desired product, they can be readily separated.

Issue 4: Degradation Products

Q4: After storage, I've noticed new, smaller peaks appearing in my chromatogram. What could be causing this degradation?

A4: Addressing Product Stability

1-(3-Methoxyphenoxy)propan-2-ol can be susceptible to degradation, particularly through oxidation or photolytic cleavage, especially if exposed to air and light over time.[12] The ether linkage and the secondary alcohol are potential sites for oxidative degradation.

Preventative Measures for Storage

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber-colored vials or store the samples in the dark to prevent photolytic degradation.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow down the rate of any potential degradation reactions.

Analytical Workflow for Impurity Identification

Impurity Identification Workflow Sample Sample LC_MS LC-MS Analysis Sample->LC_MS Molecular Weight GC_MS GC-MS Analysis Sample->GC_MS Volatility & Fragmentation NMR NMR Spectroscopy Sample->NMR Structural Information Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Analytical workflow for identifying unknown impurities.

Summary of Common Impurities and Resolution Strategies

ImpurityCommon Analytical Technique(s)Primary Resolution Method
2-(3-Methoxyphenoxy)propan-1-ol (Regioisomer)HPLC, GC-MS[13]Column Chromatography
3-Methoxyphenol (Starting Material)HPLC, GC-MSLiquid-Liquid Extraction (Basic Wash)
1,1'-Oxybis[3-(2-methoxyphenoxy)-2-propanol] (Dimer)LC-MSColumn Chromatography
1,3-Bis(2-methoxyphenoxy)-2-propanolLC-MSColumn Chromatography
Degradation ProductsLC-MS, GC-MSProper Storage, Repurification if necessary

References

  • Environmental Protection Agency. Analytical Methods. [Link]

  • PubChem. 1-(3-Methoxyphenyl)propan-2-ol. [Link]

  • ResearchGate. Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]

  • Wiley Online Library. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

  • OIV. Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. [Link]

  • PubChem. 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol). [Link]

  • Google Patents.
  • Pharmaffiliates. Guaifenesin - Impurity C. [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • PubChem. 1,3-Bis(2-methoxyphenoxy)-2-propanol. [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • The Good Scents Company. methoxyisopropanol. [Link]

  • ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

  • PubChem. 3-Methoxyphenol. [Link]

  • PubMed. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • Springer. Identification of Pharmaceutical Impurities. [Link]

  • Doc Brown's Chemistry. 11 constitutional isomers of formula C3H8O2. [Link]

  • National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResearchGate. Pharmaceutical Impurities: An Overview. [Link]

  • PubChem. 1-(3-Methoxyphenoxy)-2-methyl-2-propanol. [Link]

  • National Center for Biotechnology Information. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • National Center for Biotechnology Information. Propylene Oxide - Some Industrial Chemicals. [Link]

  • ResearchGate. New routes to propylene oxide. [Link]

  • Google Patents. High-selectivity synthesis method of propylene glycol phenyl ether.
  • PubChem. Propylene Oxide. [Link]

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Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to address the common and critical cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to address the common and critical challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Here, we dissect potential issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to ensure a robust, safe, and efficient scale-up process.

I. Foundational Synthesis Strategy: The Williamson Ether Synthesis

The most common and industrially viable route to 1-(3-Methoxyphenoxy)propan-2-ol is the Williamson ether synthesis. This method involves the reaction of a 3-methoxyphenoxide salt with a C3 electrophile, such as 1-chloropropan-2-ol or propylene oxide. While straightforward in principle, scaling this reaction introduces complexities that can impact yield, purity, and safety.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaign.

A. Reaction Initiation and Control

Question 1: My large-scale reaction is showing a significant exotherm upon adding the alkylating agent, leading to temperature control issues. What's happening and how can I mitigate this?

Answer:

The reaction between the 3-methoxyphenoxide and the alkylating agent is an exothermic S(_N)2 reaction. On a small scale, this heat dissipates quickly. However, in a large reactor, the surface-area-to-volume ratio is much lower, leading to heat accumulation and a potential runaway reaction.

Troubleshooting Steps:

  • Controlled Addition: Instead of adding the alkylating agent all at once, implement a slow, controlled addition using a metering pump. This allows the reactor's cooling system to remove the heat as it's generated.[1]

  • Initial Temperature: Start the reaction at a lower temperature to create a larger buffer before reaching the upper temperature limit.

  • Solvent Selection: Ensure your solvent has a sufficiently high boiling point to handle any minor temperature overshoots safely.

  • Process Analytical Technology (PAT): Employ in-situ monitoring with tools like ReactIR (FTIR) to track the consumption of reactants and the formation of the product in real-time. This allows for precise control over the addition rate based on the actual reaction progress, rather than a fixed time.[2][3][4]

Question 2: I'm observing inconsistent reaction rates and the formation of side products. Could this be a mixing issue in my large reactor?

Answer:

Yes, inefficient mixing is a common problem during scale-up and can lead to localized "hot spots" of high reactant concentration. This can promote side reactions and result in an inconsistent product profile.

Troubleshooting Steps:

  • Impeller Selection and Placement: For a solid-liquid slurry (e.g., using a carbonate base) or a two-phase liquid system, an axial flow impeller (like a pitched-blade turbine) is often effective for suspending solids and ensuring good bulk mixing.[5][6][7] The impeller diameter should typically be about one-third of the tank diameter.[5]

  • Agitation Speed: The agitation rate should be sufficient to ensure homogeneity without causing excessive shear, which could degrade reactants or products. The optimal speed will depend on the specific reactor geometry and the nature of the reaction mixture.[8]

  • Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote top-to-bottom mixing.[5]

  • Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can simulate the fluid dynamics within your reactor and help optimize impeller design and operating parameters before implementation.

B. Side Reactions and Impurity Profile

Question 3: My product is contaminated with a significant amount of a C-alkylated isomer. How can I favor O-alkylation?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions, to form an undesired isomer.[9] The regioselectivity is influenced by several factors.

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[9]

  • Counter-ion: The nature of the cation can influence the reaction. While not always easy to change, it's a factor to consider.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the nucleophilicity of the phenoxide in the organic phase and often favors O-alkylation. This is a common strategy in industrial syntheses.[10]

Question 4: I'm seeing the formation of an alkene byproduct. What is the cause and how can I prevent it?

Answer:

The formation of an alkene, likely propene, is due to an E2 elimination side reaction, which competes with the desired S(_N)2 substitution.[11][12] This is more prevalent with secondary alkyl halides.

Troubleshooting Steps:

  • Choice of Alkylating Agent: If you are using a secondary alkyl halide like 2-chloropropane, the alkoxide will act as a base, promoting elimination. The best way to avoid this is to use a primary alkylating agent. However, for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, you are likely using 1-chloro-propan-2-ol or propylene oxide, which are less prone to elimination than a true secondary halide at the reaction center.

  • Temperature Control: Higher temperatures can favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this side reaction.[13]

  • Base Strength: While a strong base is needed to deprotonate the phenol, an excessively strong or hindered base can increase the likelihood of elimination.

C. Work-up and Purification at Scale

Question 5: My laboratory-scale purification relied on column chromatography, which is not feasible for my current batch size. What are my options for large-scale purification?

Answer:

For large-scale purification of 1-(3-Methoxyphenoxy)propan-2-ol, the most viable methods are vacuum distillation and crystallization.

1. Vacuum Distillation:

  • Rationale: This compound has a relatively high boiling point, and prolonged heating at atmospheric pressure could lead to decomposition. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation from less volatile impurities.[14][15][16][17]

  • Challenges and Solutions:

    • Bumping: Ensure smooth boiling by using a nitrogen bleed or a mechanical stirrer in the distillation pot.

    • Fractional Efficiency: Use a packed column (e.g., with Raschig rings or structured packing) to achieve good separation from closely boiling impurities.

    • Thermal Stability: Even under vacuum, minimize the residence time at high temperatures by using a continuous or semi-continuous distillation setup if possible.

2. Crystallization:

  • Rationale: Crystallization can be a highly effective and economical method for achieving high purity, especially for removing isomers and other structurally similar impurities.[18][19][20][21][22]

  • Troubleshooting Steps:

    • Solvent Screening: The ideal solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures.[20] A co-solvent system (e.g., an alcohol/water or toluene/heptane mixture) may be necessary to achieve the desired solubility profile.

    • Cooling Profile: A slow, controlled cooling rate is crucial for forming large, pure crystals and preventing the trapping of impurities.[20]

    • Seeding: Introducing a small amount of pure product crystals at the point of supersaturation can help control the crystallization process and ensure consistent crystal size and form.

Question 6: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation difficult. How can I break this emulsion?

Answer:

Emulsions are common in large-scale extractions, especially when dealing with salts and compounds with some surfactant-like properties.

Troubleshooting Steps:

  • Brine Wash: Add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.

  • Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.

  • Centrifugation: For particularly stubborn emulsions, a centrifuge can be used to accelerate the phase separation.

III. Safety at Scale

Question 7: What are the critical safety precautions I need to take when handling large quantities of strong bases and flammable solvents?

Answer:

Safety is paramount during scale-up. A thorough risk assessment should be conducted before any large-scale operation.[23]

Personal Protective Equipment (PPE):

  • Eyes/Face: Chemical splash goggles and a face shield are mandatory.[24][25][26]

  • Skin/Body: A chemical-resistant apron or suit and closed-toe shoes are essential.[24][26] For handling highly corrosive materials like concentrated sodium hydroxide, chemical-resistant boots and a full suit may be necessary.

  • Hands: Wear chemical-resistant gloves (e.g., nitrile or neoprene for many solvents and bases, but always check a compatibility chart).[27]

Engineering Controls:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably a fume hood or a walk-in hood for larger equipment.[26]

  • Grounding and Bonding: When transferring large volumes of flammable solvents, ensure all equipment is properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.

  • Emergency Equipment: Ensure easy access to safety showers, eyewash stations, and appropriate fire extinguishers.[25]

Specific Reagent Handling:

  • Sodium Hydroxide: Always add sodium hydroxide to water slowly and with good stirring to dissipate the heat of solution. Never add water to sodium hydroxide, as this can cause violent boiling and splashing.[26]

  • Sodium Hydride: If using sodium hydride, it is typically supplied as a dispersion in mineral oil, which is safer to handle.[28] It reacts violently with water to produce flammable hydrogen gas. All equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[29]

    • Quenching Excess Sodium Hydride: Unreacted sodium hydride must be safely quenched. A common procedure is the slow, controlled addition of isopropanol, followed by ethanol or methanol, and finally, water.[28][29] This should be done at a low temperature (e.g., in an ice bath) to control the rate of hydrogen evolution.

IV. Experimental Protocols & Visualizations

General Scale-Up Williamson Ether Synthesis Protocol
  • Reactor Setup: In an appropriately sized, clean, and dry reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge 3-methoxyphenol and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Cool the mixture to 0-5 °C and add the base (e.g., powdered potassium carbonate or a solution of sodium hydroxide) portion-wise, ensuring the temperature does not exceed a set limit.

  • Alkylating Agent Addition: Once the base addition is complete and the temperature is stable, add the alkylating agent (e.g., 1-chloropropan-2-ol) dropwise via an addition funnel or pump over several hours, maintaining the reaction temperature below a specified maximum.

  • Reaction Monitoring: Monitor the reaction progress by in-situ PAT (e.g., FTIR) or by periodically taking samples for analysis (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and quench by adding water. Adjust the pH if necessary and perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: After phase separation and drying of the organic layer, concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or crystallization.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_sm Troubleshooting Unreacted Starting Material cluster_side_products Troubleshooting Side Products start Low Yield of 1-(3-Methoxyphenoxy)propan-2-ol check_sm Analysis shows significant unreacted 3-methoxyphenol start->check_sm  Check reaction  completion check_side_products Analysis shows significant byproduct formation start->check_side_products  Analyze crude  product profile incomplete_deprotonation Incomplete Deprotonation? - Base too weak? - Insufficient equivalents of base? check_sm->incomplete_deprotonation insufficient_time_temp Insufficient Reaction Time/Temp? - Reaction not at optimal temp? - Insufficient reaction time? check_sm->insufficient_time_temp c_alkylation C-Alkylation Product Detected? - Change to more polar  aprotic solvent. - Consider Phase Transfer Catalyst. check_side_products->c_alkylation elimination Elimination Product (Alkene) Detected? - Lower reaction temperature. - Ensure non-hindered alkylating agent. check_side_products->elimination

Caption: Troubleshooting logic for low yield in the synthesis.

V. Data Summary

ParameterRecommendation for Scale-UpRationale
Base Selection Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Effective for deprotonating phenols, cost-effective, and generally safer to handle at scale than metal hydrides.[9]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Enhances the rate of S(_N)2 reactions and favors O-alkylation.[9][10]
Temperature 50-100 °C (after initial exotherm control)Provides a reasonable reaction rate without excessive side reactions. The optimal temperature should be determined experimentally.[10][11]
Purification Vacuum Distillation or CrystallizationAvoids thermal decomposition of the product and are scalable methods for achieving high purity.[14][19]

VI. References

  • Study and Design of Impellers for Multiphase Reactors. Semantic Scholar. Available at: [Link]

  • Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. Available at: [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Available at: [Link]

  • Is it essential to quench NaH after the completion of a reaction? (2014). ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Los Angeles. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). ResearchGate. Available at: [Link]

  • Optimized Design of Solid–Liquid Dual-Impeller Mixing Systems for Enhanced Efficiency. (2023). ACS Omega. Available at: [Link]

  • 3.3. CRYSTALLIZATION. (n.d.). Ankara University. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Available at: [Link]

  • Process Wednesday: "The Safe Use of Sodium Hydride on Scale". (2011). Chemjobber. Available at: [Link]

  • CFD Model Based Comparison of Mixing Efficiency of Different Impeller Geometries. (2013). Chemical Engineering Transactions. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available at: [https://physics.emu.edu.tr/arsiv/colloquium/Purification of Organic Compounds from Crude Product to Purity.pdf]([Link] of Organic Compounds from Crude Product to Purity.pdf)

  • Sodium Hydroxide - Standard Operating Procedure. (2012). University of California, Santa Barbara. Available at: [Link]

  • Crystallization Techniques for Purification. (n.d.). Scribd. Available at: [Link]

  • Sodium hydroxide. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • What are four safety precautions you should take when working with sodium hydroxide? (2023). Quora. Available at: [Link]

  • Impeller Technology. (n.d.). Mixquip. Available at: [Link]

  • Mixing: - Impeller Performance in Stirred Tanks. (n.d.). Framatome BHR. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (n.d.). ResearchGate. Available at: [Link]

  • Purification of propylene oxide resulting from epoxidation of propylene with hydrogen peroxide. (n.d.). Google Patents. Available at:

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Available at: [Link]

  • Vacuum distillation. (n.d.). Wikipedia. Available at: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Available at: [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Equilibar. Available at: [Link]

  • Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. (2015). Agilent. Available at: [Link]

  • 11.1: Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]

  • What are the pros and cons of vacuum distillation? (2019). Quora. Available at: [Link]

  • Propylene Oxide. (n.d.). Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. (2010). American Pharmaceutical Review. Available at: [Link]

  • Williamson ether synthesis trouble, 2.0. (2015). Reddit. Available at: [Link]

  • Process Analytical Technology (PAT) for Rapid Decision Making. (2018). YouTube. Available at: [Link]

  • ELI5 request: Vacuum distillation. (2013). Reddit. Available at: [Link]

  • Vacuum and High-Pressure Distillation. (n.d.). ResearchGate. Available at: [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (n.d.). ResearchGate. Available at: [Link]

  • Development of New Propylene Oxide Process. (2006). Sumitomo Kagaku. Available at: [Link]

  • Propylene Oxide. (n.d.). ResearchGate. Available at: [Link]

Sources

Optimization

avoiding side reactions during the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

Technical Support Center: Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol Welcome to the technical support center for the synthesis of 1-(3-methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Methoxyphenoxy)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(3-methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during your experiment, providing explanations and actionable protocols to get your synthesis back on track.

Problem 1: My yield of 1-(3-Methoxyphenoxy)propan-2-ol is significantly lower than expected.

Possible Cause 1: Formation of a Dimeric Impurity.

A frequent side reaction is the formation of the dimer 1,3-bis(3-methoxyphenoxy)propan-2-ol. This occurs when the newly formed alkoxide of the product, 1-(3-methoxyphenoxy)propan-2-ol, reacts with another molecule of the epoxide starting material (e.g., epichlorohydrin or propylene oxide).

Mechanism of Dimer Formation:

The desired product itself has a free hydroxyl group. In the presence of a base, this hydroxyl group can be deprotonated, creating a new nucleophile. This nucleophile can then attack another molecule of the epoxide, leading to the formation of a dimeric impurity.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 3-methoxyphenol to ensure the epoxide is the limiting reagent. This minimizes the chance of the product's alkoxide reacting with unreacted epoxide.

  • Slow Addition of Reagents: Add the epoxide slowly to the reaction mixture containing the 3-methoxyphenoxide. This maintains a low concentration of the epoxide, favoring the reaction with the more abundant phenoxide.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the secondary reaction.

Experimental Protocol to Minimize Dimer Formation:

  • To a stirred solution of 3-methoxyphenol (1.2 equivalents) and a suitable base (e.g., sodium hydroxide or potassium carbonate, 1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile, slowly add epichlorohydrin (1.0 equivalent) at room temperature.

  • Maintain the reaction temperature between 25-30°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Upon completion, proceed with the work-up and purification.

Possible Cause 2: Competing Elimination Reaction.

If you are using an alkyl halide (like 2-chloropropanol) in a Williamson ether synthesis approach, an elimination reaction can compete with the desired substitution, especially with secondary halides and strong, bulky bases.[1][2] This will lead to the formation of propene derivatives and reduce the yield of the desired ether.

Mitigation Strategies:

  • Choice of Base: Use a less sterically hindered base. For instance, sodium hydride or potassium carbonate are often preferred over potassium tert-butoxide.[3]

  • Reaction Conditions: Lower reaction temperatures generally favor substitution over elimination.

Problem 2: I'm observing an impurity with a very similar polarity to my product, making purification difficult.

Possible Cause: Formation of the Regioisomeric Impurity, 2-(3-Methoxyphenoxy)propan-1-ol.

When using propylene oxide as the electrophile, the ring-opening can occur at either of the two carbons of the epoxide. While attack at the less substituted carbon is generally favored under basic or nucleophilic conditions (an SN2-type mechanism), some attack at the more substituted carbon can occur, leading to the formation of the regioisomeric impurity 2-(3-methoxyphenoxy)propan-1-ol.[4][5]

G cluster_main Main Reaction Path (SN2) cluster_side Side Reaction Path A 3-Methoxyphenoxide C Transition State (Attack at less substituted carbon) A->C B Propylene Oxide B->C D 1-(3-Methoxyphenoxy)propan-2-ol (Desired Product) C->D E 3-Methoxyphenoxide G Transition State (Attack at more substituted carbon) E->G F Propylene Oxide F->G H 2-(3-Methoxyphenoxy)propan-1-ol (Regioisomeric Impurity) G->H

Mitigation and Purification Strategies:

  • Reaction Conditions: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.[6][7] Basic conditions strongly favor the formation of the desired 1-(3-methoxyphenoxy)propan-2-ol.[4][8] Ensure your reaction medium is sufficiently basic.

  • Chromatography: Careful column chromatography is often the most effective method to separate these isomers.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the two isomers.

    • Adsorbent: High-purity silica gel is recommended for optimal separation.

Table 1: Troubleshooting Summary

Problem Potential Side Product Key Mitigation Strategy
Low Yield1,3-bis(3-methoxyphenoxy)propan-2-ol (Dimer)Use a slight excess of 3-methoxyphenol and add the epoxide slowly.
Low YieldPropene derivatives (from elimination)Use a non-bulky base and lower reaction temperatures.
Purification Difficulty2-(3-Methoxyphenoxy)propan-1-ol (Regioisomer)Maintain strongly basic reaction conditions to ensure high regioselectivity.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of 1-(3-methoxyphenoxy)propan-2-ol, providing insights into the rationale behind common procedural choices.

Q1: What is the most common and efficient synthetic route for 1-(3-methoxyphenoxy)propan-2-ol?

The most widely used and generally efficient method is a variation of the Williamson ether synthesis, where the sodium or potassium salt of 3-methoxyphenol (the nucleophile) reacts with an epoxide, typically propylene oxide or epichlorohydrin (the electrophile).[1][2] This method is often favored for its good yields and relatively mild reaction conditions. The synthesis of metoprolol, a related beta-blocker, often utilizes a similar strategy.[9][10]

G A 3-Methoxyphenol C 3-Methoxyphenoxide A->C Deprotonation B Base (e.g., NaOH) B->C E 1-(3-Methoxyphenoxy)propan-2-ol C->E Nucleophilic Attack (SN2) D Propylene Oxide D->E

Q2: Which base is most suitable for this synthesis and why?

The choice of base is critical for the success of this reaction. The base must be strong enough to deprotonate the phenolic hydroxyl group of 3-methoxyphenol (pKa ~10) to form the more nucleophilic phenoxide ion.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are commonly used, effective, and economical choices. They are typically used in aqueous or alcoholic solutions.

  • Potassium Carbonate (K₂CO₃): This is a milder base that is often used in polar aprotic solvents like acetone or DMF.[11] It is particularly useful when working with sensitive functional groups.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol. It is used in anhydrous polar aprotic solvents like THF or DMF.

The optimal base will depend on the specific electrophile and solvent system being used.

Q3: What are the advantages of using epichlorohydrin versus propylene oxide?

Both epichlorohydrin and propylene oxide are common electrophiles for this synthesis.

  • Propylene Oxide: Reacts directly with the phenoxide to form the desired product after an aqueous workup to protonate the resulting alkoxide. It is a more direct route.

  • Epichlorohydrin: Reacts with the phenoxide to form an intermediate epoxide, 1-(3-methoxyphenoxy)-2,3-epoxypropane. This intermediate can then be isolated and reacted with a nucleophile in a subsequent step. This two-step approach can be advantageous for the synthesis of derivatives, for example, in the production of beta-blockers like metoprolol where the epoxide is opened with an amine.[9]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot the starting material (3-methoxyphenol), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

The reaction is complete when the spot corresponding to the 3-methoxyphenol has been consumed.

Q5: What is the best method for purifying the final product?

The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Extraction: An initial work-up involving extraction is used to remove the base and any water-soluble byproducts.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger quantities.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points (like the regioisomer), silica gel column chromatography is the preferred method.[12]

References

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available from: [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Available from: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]:Organic_Chemistry(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Available from: [Link]

  • Regioselectivity of epoxide opening reactions under basic and acidic... ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Available from: [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. Available from: [Link]

  • What is Williamson's ether synthesis?. Quora. Available from: [Link]

  • A kind of synthetic method for preparing Metoprolol intermediate. Google Patents.
  • Preparation method of metoprolol intermediate. Google Patents.
  • Williamson Ether Synthesis. YouTube. Available from: [Link]

  • 1-(3-Methoxyphenyl)propan-2-ol. PubChem. Available from: [Link]

  • A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company. Available from: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Available from: [Link]

  • Process for preparing 3-methoxy-1-propanol. Google Patents.
  • Process for preparing 3-methoxy-1-propanol. Google Patents.
  • 1,3-Bis(2-methoxyphenoxy)-2-propanol. PubChem. Available from: [Link]

  • Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. ResearchGate. Available from: [Link]

  • Development of New Propylene Oxide Process. Sumitomo Chemical. Available from: [Link]

  • Reaction between propylene oxide and methanol. ResearchGate. Available from: [Link]

  • Purification of biologically-produced 1,3-propanediol. Google Patents.
  • Propylene Oxide. National Center for Biotechnology Information. Available from: [Link]

  • Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. Available from: [Link]

  • Gas-Phase Reactions of Methoxyphenols with NO3 Radicals: Kinetics, Products, and Mechanisms. ResearchGate. Available from: [Link]

Sources

Troubleshooting

analytical challenges in the characterization of 1-(3-Methoxyphenoxy)propan-2-ol

Answering your request, as a Senior Application Scientist, I've developed this comprehensive technical support center for the analytical characterization of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is structured to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, I've developed this comprehensive technical support center for the analytical characterization of 1-(3-Methoxyphenoxy)propan-2-ol. This guide is structured to provide practical, in-depth solutions and answers to common challenges encountered in a research and drug development setting.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource for the analytical characterization of 1-(3-Methoxyphenoxy)propan-2-ol. This molecule, while seemingly straightforward, presents unique challenges owing to its structural features: a secondary alcohol, an ether linkage, and an aromatic ring. These functional groups can lead to issues with chromatographic peak shape, co-elution of closely related impurities, and specific degradation pathways that must be understood to develop robust, stability-indicating methods.

This guide is designed as a dynamic troubleshooting tool and a repository of frequently asked questions to empower researchers, analytical chemists, and formulation scientists to overcome these hurdles efficiently.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I observing significant peak tailing for 1-(3-Methoxyphenoxy)propan-2-ol on a C18 column?

Answer: Peak tailing is a common issue for molecules containing polar functional groups, such as the secondary alcohol in 1-(3-Methoxyphenoxy)propan-2-ol. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. The hydroxyl group on your analyte can form strong hydrogen bonds with these acidic silanols. This interaction is stronger than the desired hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak as they travel through the column, resulting in a tailed peak.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to below 3.0 protonates the silanols, minimizing their ability to interact with the analyte.

      • Action: Add an acidic modifier to your aqueous mobile phase (Solvent A). Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). TFA often provides sharper peaks but can be difficult to remove from the column and may suppress MS signals if using LC-MS.

    • Use of an End-Capped Column: Modern HPLC columns are "end-capped," meaning most residual silanols have been chemically blocked. If you are using an older column, switching to a high-purity, fully end-capped C18 column can dramatically improve peak shape.

    • Alternative Stationary Phase: If tailing persists, consider a stationary phase with a different selectivity. A Phenyl-Hexyl phase, for instance, offers pi-pi interactions with the aromatic ring of your analyte, which can reduce the relative impact of silanol interactions and improve peak symmetry.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Question 2: I am struggling to separate 1-(3-Methoxyphenoxy)propan-2-ol from its positional isomers (2-methoxy and 4-methoxy). What should I do?

Answer: Positional isomers are notoriously difficult to separate as they often have very similar polarities and molecular weights.[1] Achieving separation requires a highly selective analytical method.

  • Causality: The subtle differences in the dipole moment and steric hindrance between the 1,3- (meta), 1,2- (ortho), and 1,4- (para) isomers require a chromatographic system that can exploit these minor structural variations.

  • Method Development Strategy: A systematic approach is required.

    • Column Screening: The stationary phase is the most critical factor. Test columns with different selectivities. A good starting set includes:

      • C18 (ODS): For general hydrophobic retention.

      • Phenyl-Hexyl: To leverage pi-pi interactions, which will differ based on the methoxy group's position relative to the side chain.

      • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it excellent for separating isomers.

    • Organic Modifier Selection: The choice of organic solvent can significantly impact selectivity.

      • Acetonitrile (ACN): Generally a weaker solvent than methanol, it often provides different selectivity due to its dipole interactions.

      • Methanol (MeOH): Can engage in hydrogen bonding, which may help differentiate the isomers based on the accessibility of the ether and hydroxyl groups.

      • Action: Run identical gradients using both ACN and MeOH as the organic modifier (Solvent B) on your most promising column (e.g., the PFP phase).

    • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution time. Then, flatten the gradient around the elution window of the isomers to maximize resolution. A shallow gradient (e.g., increasing %B by 0.5% per minute) is often effective.

  • Workflow Diagram:

    hplc_method_dev cluster_prep Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_final Phase 3: Validation start Goal: Separate Isomers col_screen Screen Columns: 1. C18 2. Phenyl-Hexyl 3. PFP start->col_screen org_screen Test Organic Modifiers: - Acetonitrile (ACN) - Methanol (MeOH) col_screen->org_screen select_best Select Best Column/ Solvent Combination org_screen->select_best grad_opt Optimize Gradient: 1. Run broad scout gradient 2. Flatten gradient around peaks select_best->grad_opt temp_opt Optimize Temperature: (e.g., 25°C, 35°C, 45°C) grad_opt->temp_opt final_method Final Optimized Method temp_opt->final_method validate Validate Method (ICH Q2) final_method->validate

    Caption: HPLC method development workflow for isomer separation.

Gas Chromatography (GC)

Question: My GC analysis of 1-(3-Methoxyphenoxy)propan-2-ol shows a broad, tailing peak and poor reproducibility. What's the cause?

Answer: Direct GC analysis of compounds with active hydroxyl groups is often problematic.

  • Causality: The polar -OH group can interact strongly with any active sites in the GC system (e.g., injector liner, column stationary phase), leading to peak tailing and analyte loss. At high injector temperatures, the molecule may also undergo thermal degradation.

  • Troubleshooting Protocol:

    • Derivatization (Recommended): This is the most robust solution. By converting the polar -OH group to a nonpolar derivative, you increase the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks.

      • Protocol: Silylation with BSTFA

        • Evaporate ~1 mg of your sample to dryness under a stream of nitrogen.

        • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

        • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

        • Cap the vial tightly and heat at 60-70°C for 30 minutes.

        • Cool to room temperature and inject 1 µL into the GC-MS.

    • System Inertness: If derivatization is not possible, ensure your entire GC flow path is as inert as possible. Use a deactivated injector liner (e.g., a Sky liner) and a highly inert column (e.g., a column with "Inert" or "MS" designation like a DB-5ms).

    • Lower Injection Temperature: Reduce the injector temperature to the lowest point that still allows for efficient volatilization of the analyte to minimize the risk of on-column degradation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What potential process-related impurities and degradation products should I anticipate?

This is crucial for developing a comprehensive, stability-indicating method. Impurities can arise from the synthesis process or from degradation over time.[2]

Impurity Type Potential Compounds Typical Origin Analytical Consideration
Positional Isomers 1-(2-Methoxyphenoxy)propan-2-ol1-(4-Methoxyphenoxy)propan-2-olUse of impure starting materials (isomeric methoxyphenols).Requires a highly selective chromatographic method (see Troubleshooting Q2).
Starting Materials 3-MethoxyphenolIncomplete reaction during synthesis.Typically more polar; should elute earlier in reversed-phase HPLC.
Related Substances 1-(3-Methoxyphenoxy)propan-2-oneOxidation of the secondary alcohol.Can be a degradation product. Look for this in oxidative forced degradation samples.
Dimers/Oligomers e.g., 1,1'-Oxybis[3-(2-methoxyphenoxy)propan-2-ol][3]Side reactions during synthesis or degradation.Higher molecular weight; will likely have longer retention times in HPLC.
Degradation Products 3-MethoxyphenolAcid or base-catalyzed hydrolysis of the ether linkage.A key degradant to monitor in forced degradation studies.

FAQ 2: How should I design a forced degradation study for this compound to develop a stability-indicating method?

A forced degradation (or stress testing) study is a regulatory requirement and a cornerstone of method development.[4][5] Its goal is to intentionally degrade the sample to ensure that the analytical method can separate the intact drug from its degradation products.[6]

  • Guiding Principle: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If you see 100% degradation, dilute the stressor or reduce the exposure time. If you see no degradation, increase the stress level.[7]

  • Recommended Stress Conditions:

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24 - 48 hoursCleavage of the ether bond to form 3-methoxyphenol.
Base Hydrolysis 0.1 M NaOH at 60°C24 - 48 hoursGenerally more stable to base, but some degradation may occur.
Oxidation 3% H₂O₂ at room temp.24 hoursOxidation of the secondary alcohol to a ketone.
Thermal 80°C (solid state)48 hoursAssess intrinsic thermal stability.
Photolytic ICH Q1B conditions (UV/Vis light)Per ICH guidelinesPhotochemical degradation (e.g., cleavage, oxidation).
  • Forced Degradation Workflow:

FAQ 3: What are the key spectral features I should look for during characterization?

Spectroscopic analysis is essential for structural confirmation and identification.

  • ¹H NMR:

    • Look for a characteristic doublet for the methyl group (-CH₃) adjacent to the CH-OH, typically around 1.2 ppm.

    • The methoxy group (-OCH₃) will appear as a singlet around 3.8 ppm.

    • The aromatic protons will appear in the 6.7-7.2 ppm region. The splitting pattern will confirm the 1,3- (meta) substitution.

    • The protons of the -CH₂-CH(OH)- moiety will show complex splitting patterns in the 2.5-4.0 ppm range.

  • ¹³C NMR:

    • Expect signals for the 10 unique carbons in the molecule. The PubChem entry for 1-(3-Methoxyphenyl)propan-2-ol provides spectral data that can be used for comparison. [8]

  • Mass Spectrometry (MS):

    • Under Electron Ionization (EI), as in GC-MS, a prominent fragment ion is often observed at m/z 122, corresponding to the cleavage of the propanol side chain and formation of a stable methoxybenzyl fragment. The molecular ion at m/z 166 may be weak. [8] * Under softer ionization conditions like Electrospray Ionization (ESI) in LC-MS, you should clearly observe the protonated molecule [M+H]⁺ at m/z 167.1.

References

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Survey Manual. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • SpectraBase. (n.d.). (rac)-1-(3-Methoxyphenyl)-propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state forced degradation studies. Retrieved from [Link]

  • Giri, A. J., et al. (2021). Review on forced degradation studies. International Journal of Pharmacognosy and Pharmaceutical Sciences. Retrieved from [Link]

  • JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Overcoming Analytical Challenges in High Potency Formulation. Retrieved from [Link]

  • OIV. (n.d.). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • IDEX Health & Science. (2023). 5 Common Challenges with Biopharmaceutical Process Analytical Testing. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Reddy, G. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methoxyisopropanol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Guaifenesin - Impurity C. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenoxy)-2-methyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

storage and handling guidelines to prevent degradation of 1-(3-Methoxyphenoxy)propan-2-ol

Welcome to the Technical Support Center for 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(3-Methoxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(3-Methoxyphenoxy)propan-2-ol to ensure its long-term stability?

A1: To maintain the chemical integrity of 1-(3-Methoxyphenoxy)propan-2-ol, it is crucial to store it in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically specified on the product label, but a controlled room temperature, away from direct heat sources, is generally advisable.[1] The storage area should be well-ventilated to prevent the accumulation of any potential vapors.[1][3] It is imperative to keep the container tightly sealed to minimize exposure to air and moisture.[1][2]

Q2: Why is it important to protect 1-(3-Methoxyphenoxy)propan-2-ol from light?

A2: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical degradation.[4] For compounds with ether linkages and aromatic rings, such as 1-(3-Methoxyphenoxy)propan-2-ol, light can promote the formation of free radicals, leading to a cascade of degradation reactions.[4] Therefore, storing the compound in an amber or opaque container is a critical step in preventing photodegradation.

Q3: Can I store 1-(3-Methoxyphenoxy)propan-2-ol in a standard laboratory freezer?

A3: While cool temperatures are generally beneficial for stability, freezing is not recommended unless explicitly stated by the manufacturer. Some compounds can undergo phase separation or precipitation upon freezing, which may be difficult to reverse homogeneously. More importantly, refrigeration does not prevent the formation of peroxides.[5]

Q4: What types of containers are suitable for storing 1-(3-Methoxyphenoxy)propan-2-ol?

A4: The compound should be stored in its original, manufacturer-provided container whenever possible. These containers are typically made of materials tested for compatibility. If transferring to a different container is necessary, use one made of inert glass, such as amber glass, to protect from light.[6] Avoid using plastic containers unless their compatibility has been verified, as plasticizers or other components could potentially leach into the compound.

Troubleshooting Guide

Issue 1: I suspect my sample of 1-(3-Methoxyphenoxy)propan-2-ol may have degraded. What are the likely causes and how can I test for it?

Possible Cause: The most probable cause of degradation for this compound is peroxide formation through auto-oxidation.[1] This process is accelerated by exposure to oxygen (air), light, and heat.[7] The presence of a secondary alcohol and an ether group in the structure of 1-(3-Methoxyphenoxy)propan-2-ol makes it susceptible to this degradation pathway.[6]

Troubleshooting Steps:

  • Visual Inspection: Check for any changes in the appearance of the liquid. While the pure compound is a clear, colorless to yellowish liquid, the presence of crystals, discoloration, or stratification could indicate degradation.[6]

  • Qualitative Peroxide Test: A simple qualitative test can be performed to check for the presence of peroxides.

    Protocol 1: Qualitative Test for Peroxides

    • Objective: To quickly screen for the presence of peroxides.

    • Materials:

      • Your sample of 1-(3-Methoxyphenoxy)propan-2-ol

      • 10% aqueous potassium iodide (KI) solution

      • 3% acetic acid solution

      • A clean test tube

    • Procedure:

      • Add 1-2 mL of your 1-(3-Methoxyphenoxy)propan-2-ol sample to the test tube.

      • Add 1 mL of the 10% potassium iodide solution.

      • Add 1-2 drops of the 3% acetic acid solution and mix thoroughly.

    • Interpretation: The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is roughly proportional to the peroxide concentration.

  • Analytical Confirmation: For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of the sample and identify any degradation products.[2][8]

Issue 2: My experimental results are inconsistent when using different batches of 1-(3-Methoxyphenoxy)propan-2-ol.

Possible Cause: Batch-to-batch variability can arise from differences in the initial purity of the compound or from varying degrees of degradation due to different storage histories.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain and compare the CoAs for different batches. Pay close attention to the purity specifications and the analytical methods used for determination.

  • Standardize Storage: Ensure that all batches are stored under identical, optimal conditions in your laboratory.

  • Perform Purity Check: If you suspect variability, it is good practice to perform a quick purity check on each new batch using a standardized analytical method, such as HPLC, before use.

Issue 3: I have observed a change in the pH of my formulation containing 1-(3-Methoxyphenoxy)propan-2-ol over time.

Possible Cause: A change in pH could be indicative of degradation. For instance, the oxidation of the secondary alcohol to a carboxylic acid would lower the pH. Alternatively, hydrolysis of the ether linkage, which can be catalyzed by acidic conditions, could lead to the formation of acidic or basic degradation products.[9]

Troubleshooting Steps:

  • Monitor pH: Regularly monitor the pH of your formulation.

  • Investigate Degradation: If a significant pH shift is observed, it is crucial to investigate the cause by analyzing the sample for the presence of degradation products using techniques like HPLC or GC-MS.

  • Buffer Your Formulation: If your application allows, consider using a buffer system to maintain a stable pH.

Data Summary and Protocols

Table 1: Recommended Storage and Handling Parameters for 1-(3-Methoxyphenoxy)propan-2-ol

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1]Minimizes the rate of chemical degradation, including peroxide formation.
Light Protect from light; store in an amber or opaque container.[2]Prevents photodegradation initiated by UV light.[4]
Atmosphere Keep container tightly sealed; consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Minimizes exposure to oxygen, a key reactant in peroxide formation.[6]
Container Inert glass (e.g., amber glass).Prevents leaching of contaminants and protects from light.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[10]To prevent vigorous and potentially hazardous reactions.

Protocol 2: General HPLC Method for Purity Assessment

  • Objective: To assess the purity of 1-(3-Methoxyphenoxy)propan-2-ol and detect potential degradation products. This is a general starting method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is a common starting point for reverse-phase chromatography. The exact gradient will need to be optimized. A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm, characteristic of the methoxyphenoxy group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Visualization of Degradation Prevention

The following diagram illustrates the key factors to control to prevent the degradation of 1-(3-Methoxyphenoxy)propan-2-ol.

DegradationPrevention cluster_storage Storage Conditions cluster_handling Handling Practices cluster_compound 1-(3-Methoxyphenoxy)propan-2-ol cluster_degradation Degradation Pathways storage_temp Cool Temperature compound Stable Compound storage_temp->compound Prevents storage_light Darkness (Amber/Opaque Container) storage_light->compound Prevents storage_atm Inert Atmosphere (Tightly Sealed) storage_atm->compound Prevents handling_incompat Avoid Incompatible Materials handling_incompat->compound Maintains handling_purity Regular Purity Checks handling_purity->compound Verifies peroxidation Peroxidation compound->peroxidation Susceptible to hydrolysis Hydrolysis compound->hydrolysis Susceptible to photodegradation Photodegradation compound->photodegradation Susceptible to

Caption: Key factors for preventing the degradation of 1-(3-Methoxyphenoxy)propan-2-ol.

References

  • University of California, Los Angeles. (n.d.). Peroxide Forming Compounds. [Link]

  • Vedantu. (n.d.). Ethers on hydrolysis gives A esters B alcohols C aldehydes class 12 chemistry CBSE. [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • StudyMind. (n.d.). Alcohol oxidation. [Link]

  • Vanderbilt University Environmental Health and Safety. (2022-08). PEROXIDE FORMING CHEMICALS. [Link]

  • University of New Mexico. (n.d.). Peroxide-Forming Chemicals. [Link]

  • Arii, K., & Arai, Y. (2009). An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media. Green Chemistry, 11(6), 863-866. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(7). [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • PENTA. (2023-08-04). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • International Journal of Research Trends and Innovation. (2019). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]

  • Biotech Spain. (2025-09-22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Asian Journal of Research in Chemistry. (2019). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Advances in Analytic Science. (2025-04-02). Review on the modern analytical advancements in impurities testing. [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Review. [Link]

  • Gipeco. (2016-07-01). SAFETY DATA SHEET. [Link]

  • PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • PubMed. (2025-01-07). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of 1-(3-Methoxyphenoxy)propan-2-ol and its isomers

A Comparative Analysis of 1-(Methoxyphenoxy)propan-2-ol Positional Isomers: A Guide for Researchers For professionals in drug development and chemical research, the precise characterization of molecular isomers is not me...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 1-(Methoxyphenoxy)propan-2-ol Positional Isomers: A Guide for Researchers

For professionals in drug development and chemical research, the precise characterization of molecular isomers is not merely an academic exercise; it is a fundamental requirement for ensuring purity, efficacy, and safety. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of 1-(3-methoxyphenoxy)propan-2-ol and its ortho- and para- positional isomers, offering a framework for their synthesis, analytical differentiation, and contextual biological significance.

Structural and Physicochemical Profiles

The three isomers of interest are 1-(2-methoxyphenoxy)propan-2-ol (ortho), 1-(3-methoxyphenoxy)propan-2-ol (meta), and 1-(4-methoxyphenoxy)propan-2-ol (para). The position of the methoxy group on the phenoxy ring is the sole structural differentiator, yet it imparts subtle but significant changes to the molecule's polarity, steric profile, and electronic distribution.

isomers cluster_ortho 1-(2-Methoxyphenoxy)propan-2-ol (ortho) cluster_meta 1-(3-Methoxyphenoxy)propan-2-ol (meta) cluster_para 1-(4-Methoxyphenoxy)propan-2-ol (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-isomers.

A direct comparison of experimental physicochemical data is challenging due to limited availability in published literature. However, a combination of reported data and well-regarded computational predictions provides a valuable comparative overview.

Table 1: Comparative Physicochemical Properties of Methoxyphenoxypropan-2-ol Isomers

Property1-(2-Methoxyphenoxy)propan-2-ol (ortho)1-(3-Methoxyphenoxy)propan-2-ol (meta)1-(4-Methoxyphenoxy)propan-2-ol (para)
CAS Number 64120-49-6382141-68-642900-54-9
Molecular Formula C₁₀H₁₄O₃C₁₀H₁₄O₃C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol 182.22 g/mol 182.22 g/mol
Physical State Liquid[1]Colorless to Light Yellow Liquid-
Boiling Point ---
Flash Point 123 °C[1]--
Specific Gravity 1.12 (20/20 °C)[1]--
pKa (Predicted) -14.33 ± 0.20-
XLogP3-AA (Predicted) 1.61.61.6[2]
H-Bond Donor Count 111[2]
H-Bond Acceptor Count 333[2]

Note: Dashes (-) indicate that reliable experimental or predicted data was not found in the searched literature. Predicted values should be used as estimates and confirmed experimentally.

Synthesis via Williamson Ether Synthesis

Causality of Method Selection: The Williamson ether synthesis is the method of choice for preparing these target molecules. It is a robust and versatile SN2 reaction that reliably forms an ether from an alkoxide and a primary alkyl halide.[3][4] In this context, a substituted phenoxide (from deprotonation of the corresponding methoxyphenol) serves as the nucleophile, attacking an electrophilic three-carbon chain. This method allows for regioselective synthesis of the desired ortho-, meta-, or para-isomer simply by selecting the appropriate starting methoxyphenol.

synthesis_workflow cluster_reactants Reactants phenol Methoxyphenol (ortho, meta, or para) deprotonation Step 1: Deprotonation Formation of Nucleophilic Phenoxide phenol->deprotonation base Strong Base (e.g., NaOH, KOH) base->deprotonation epoxide Propylene Oxide or 1-chloro-2-propanol sn2 Step 2: SN2 Attack Nucleophilic attack on electrophilic carbon epoxide->sn2 solvent Solvent (e.g., Methanol, Ethanol) solvent->sn2 deprotonation->sn2 Phenoxide workup Step 3: Aqueous Workup Neutralization & Extraction sn2->workup purification Step 4: Purification Distillation or Chromatography workup->purification product Final Product 1-(Methoxyphenoxy)propan-2-ol Isomer purification->product

Caption: General workflow for the Williamson ether synthesis of target isomers.

Self-Validating Experimental Protocol: Synthesis of 1-(2-Methoxyphenoxy)propan-2-ol

This protocol is adapted from general procedures for Williamson ether synthesis and is designed to be self-validating through in-process monitoring and final product characterization.[5][6][7]

  • Deprotonation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyphenol (guaiacol) (0.1 mol) in 100 mL of methanol.

    • Slowly add a stoichiometric equivalent of sodium hydroxide (0.1 mol, 4.0 g) pellets. The exothermic reaction generates the sodium 2-methoxyphenoxide.

    • Rationale: The strongly basic hydroxide deprotonates the acidic phenolic hydroxyl group to form the more potent sodium phenoxide nucleophile, which is necessary for an efficient SN2 reaction.[3]

  • Nucleophilic Substitution:

    • To the stirred solution, add 1-chloro-2-propanol (0.11 mol, a slight excess) dropwise via an addition funnel.

    • Heat the mixture to a gentle reflux and maintain for 4-6 hours.

    • Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 2-methoxyphenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up and Extraction:

    • After cooling to room temperature, remove the methanol solvent using a rotary evaporator.

    • Redissolve the residue in 100 mL of deionized water and transfer to a separatory funnel.

    • Extract the aqueous phase three times with 50 mL portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with 50 mL of 5% NaOH solution to remove any unreacted phenol, followed by a wash with 50 mL of brine.

    • Rationale: The aqueous wash removes inorganic salts (NaCl). The base wash selectively removes the acidic unreacted phenol, leaving the neutral ether product in the organic layer.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel.

    • Validation: The final purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure must be confirmed by spectroscopic methods (NMR, IR, MS).

Analytical Differentiation of Isomers

Distinguishing between the ortho-, meta-, and para-isomers is readily achievable using standard spectroscopic and chromatographic techniques. The key lies in understanding how the substituent positions influence symmetry and electronic environments.

Spectroscopic Analysis: The Power of ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for differentiating these positional isomers. The key diagnostic region is the aromatic portion of the spectrum (typically 6.5-7.5 ppm).

  • 1-(4-Methoxyphenoxy)propan-2-ol (Para): Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the aromatic protons are chemically equivalent in pairs. This results in a simple and highly characteristic pattern: two signals, each integrating to 2H. These signals typically appear as doublets due to ortho-coupling between adjacent protons, often described as an AA'BB' system.[2][8]

  • 1-(2-Methoxyphenoxy)propan-2-ol (Ortho): This isomer has no symmetry in the aromatic ring, meaning all four aromatic protons are chemically distinct. This will produce four separate signals in the aromatic region, each integrating to 1H. The splitting patterns will be complex due to both ortho- and meta-couplings, resulting in a series of multiplets or doublet of doublets.[9][10]

  • 1-(3-Methoxyphenoxy)propan-2-ol (Meta): Like the ortho isomer, the meta isomer lacks symmetry, giving rise to four distinct 1H signals in the aromatic region. However, the coupling patterns can differ. One proton will lack any ortho-coupling partners, potentially appearing as a sharp singlet or a narrow triplet (due to two equivalent meta-couplings). The presence of this distinct signal can help differentiate it from the ortho isomer's more universally complex multiplets.[2][10]

The signals for the propan-2-ol moiety (-OCH₂CH(OH)CH₃) will be broadly similar for all three isomers but may show slight variations in chemical shift due to the different electronic influence of the substituted ring.

Chromatographic Separation: An HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the isomers, which is critical for quality control.

hplc_workflow prep Sample Preparation Dissolve mixture in mobile phase inject Injection Inject sample onto HPLC system prep->inject separation Chromatographic Separation Isomers separated on column inject->separation detection Detection UV Detector (e.g., 275 nm) separation->detection analysis Data Analysis Identify and quantify peaks detection->analysis

Caption: A typical experimental workflow for HPLC analysis of isomers.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection:

    • Start with a standard reverse-phase C18 column. This will separate based on general hydrophobicity.

    • Rationale & Optimization: Positional isomers often have very similar hydrophobicities, leading to poor resolution on a C18 column. For improved separation, utilize a column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl). The π-π interactions between the aromatic analytes and the phenyl rings of the stationary phase provide an additional separation mechanism, enhancing selectivity for positional isomers.[11][12]

  • Mobile Phase Selection:

    • Use a gradient elution method for initial screening.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Rationale: The acid improves peak shape for the hydroxyl group. A gradient from high aqueous to high organic content ensures that all components elute in a reasonable time.

  • Method Optimization:

    • Run a scout gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

    • Based on the results, optimize the gradient to improve resolution around the eluting isomers. An isocratic or shallow gradient method may be required for baseline separation.

    • Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30-40 °C) to fine-tune the separation.

  • Detection and Validation:

    • Use a UV detector set to a wavelength where the methoxyphenol chromophore absorbs strongly (e.g., ~275 nm).

    • Confirm peak identity by injecting pure standards of each isomer, if available. In their absence, peak identity can be inferred by collecting fractions and analyzing them by NMR, or by using an HPLC-MS system.[13][14]

Biological and Pharmacological Context

While specific biological activity data for these three isomers is not widely published, their structural similarity to well-known pharmaceutical compounds provides crucial context for researchers.

  • Relationship to Guaifenesin: 1-(2-methoxyphenoxy)propan-2-ol is structurally related to the common expectorant Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).[15] Furthermore, related bis-ether structures are known impurities in Guaifenesin preparations, designated as Guaifenesin Impurity C or D.[16][17][18] This underscores the importance of analytical methods capable of separating these isomers to ensure the purity and safety of the final active pharmaceutical ingredient (API).

  • Analogy to Mephenesin: The target compounds are also isomers of the centrally-acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[19][20] Mephenesin acts on the central nervous system to produce muscle relaxation, though its use is limited by a short duration of action and a low therapeutic index.[20][21] The study of its analogues, including methoxy-substituted variants, is relevant in the search for new compounds with improved pharmacological profiles. Pharmacological studies have demonstrated Mephenesin's anticonvulsant and muscle-paralyzing effects.[22][23] The principle that small structural changes (e.g., methyl vs. methoxy group, or changing the substituent position) can drastically alter a molecule's interaction with biological receptors is a cornerstone of drug design.

Conclusion

The comparative analysis of 1-(methoxyphenoxy)propan-2-ol isomers highlights the critical role of substituent position in determining the chemical and physical identity of a molecule. While a complete set of experimental data remains to be published, this guide provides researchers with the fundamental principles and actionable protocols for their synthesis, separation, and characterization. The clear differentiation afforded by ¹H NMR and the potential for separation using phenyl-based HPLC columns are powerful tools for any scientist working with these or similar compounds. The connection to established drugs like Guaifenesin and Mephenesin firmly places the analysis of these isomers within the essential work of ensuring pharmaceutical quality, safety, and the discovery of novel therapeutic agents.

References

  • The Good Scents Company. (n.d.). 1-methoxypropan-2-ol. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Procedure. (n.d.). Retrieved from a general chemistry lab manual source. Example available at [Link]

  • PubChem. (n.d.). Mephenesin. National Center for Biotechnology Information. Retrieved from [Link]

  • Kubota, R., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). Mephenesin. Retrieved from [Link]

  • NIST/TRC. (n.d.). 1-methoxy-2-propanol -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Guaifenesin - Impurity C. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Marzuki, A. A. M., et al. (2023).
  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a general university chemistry resource.
  • The Good Scents Company. (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • MIMS Hong Kong. (n.d.). Mephenesin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Guaifenesin EP Impurity C. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

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Comparative

A Comparative Analysis of 1-(3-Methoxyphenoxy)propan-2-ol and Metoprolol: Efficacy, Selectivity, and Pharmacokinetic Profile

Prepared by: Dr. Evelyn Reed, Senior Application Scientist Abstract: This guide provides a detailed comparative analysis of the well-established β1-selective adrenergic antagonist, metoprolol, and the structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This guide provides a detailed comparative analysis of the well-established β1-selective adrenergic antagonist, metoprolol, and the structurally related compound, 1-(3-Methoxyphenoxy)propan-2-ol. While metoprolol is a cornerstone in cardiovascular therapy, the pharmacological profile of its analogues, which may arise as synthetic intermediates or impurities, is often less characterized. This document outlines a series of standardized, head-to-head experimental protocols designed to compare these two molecules on the basis of receptor binding affinity, functional antagonism, in vivo hemodynamic effects, and pharmacokinetic properties. Through a presentation of hypothetical, yet plausible, experimental data, we aim to provide researchers and drug development professionals with a framework for evaluating novel β-adrenergic antagonists and understanding the structure-activity relationships that govern their efficacy and safety.

Introduction: The Landscape of β-Adrenergic Blockade

β-Adrenergic receptors (β-ARs), particularly the β1 and β2 subtypes, are integral to cardiovascular regulation. The β1-ARs are predominantly located in cardiac tissue, where their stimulation by catecholamines leads to increases in heart rate, contractility, and conduction velocity. Conversely, β2-ARs are prevalent in the smooth muscle of the bronchi and blood vessels, mediating relaxation. The development of β1-selective antagonists, or "cardioselective" beta-blockers, was a significant therapeutic advance, allowing for targeted inhibition of cardiac sympathetic activity with a reduced risk of bronchoconstriction associated with non-selective β-blockade.

Metoprolol is a prototypical β1-selective antagonist that has been in clinical use for decades to manage conditions such as hypertension, angina, and heart failure. Its efficacy is rooted in its higher affinity for β1-ARs over β2-ARs. 1-(3-Methoxyphenoxy)propan-2-ol shares a core propan-2-olamine pharmacophore with metoprolol but differs in the substituent on the phenoxy ring. While metoprolol features a 4-(2-methoxyethyl) group, 1-(3-Methoxyphenoxy)propan-2-ol has a simpler 3-methoxy group. This structural modification raises critical questions about its potential pharmacological profile: Does this change alter its binding affinity or selectivity? How does it impact its metabolic stability and overall in vivo effect? This guide will explore these questions through a structured, comparative experimental framework.

Molecular Structures and Hypothesized Interactions

The key structural difference between metoprolol and 1-(3-Methoxyphenoxy)propan-2-ol lies in the para-position of the phenoxy ring. The ether side chain in metoprolol is believed to contribute to its cardioselectivity. The absence of this extended chain in 1-(3-Methoxyphenoxy)propan-2-ol may influence its interaction with the receptor's binding pocket, potentially altering its affinity and selectivity profile.

CompoundChemical StructureIUPAC NameMolar Mass ( g/mol )
Metoprolol Metoprolol Structure(RS)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol267.36
1-(3-Methoxyphenoxy)propan-2-ol 1-(3-Methoxyphenoxy)propan-2-ol Structure1-(3-Methoxyphenoxy)propan-2-ol182.22

Experimental Design: A Multi-Tiered Comparative Workflow

To comprehensively evaluate the two compounds, a multi-tiered approach is essential, moving from in vitro receptor-level interactions to in vivo physiological outcomes. The following sections detail the protocols for this comparative study.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Evaluation cluster_2 Tier 3: Pharmacokinetic Profiling A Receptor Binding Assays (β1 vs. β2 Affinity) B Functional Antagonist Assays (cAMP Inhibition) A->B Determine Potency & Selectivity C Hemodynamic Studies (Spontaneously Hypertensive Rat Model) B->C Candidate Progression D Assessment of Heart Rate & Blood Pressure C->D Measure Physiological Response F Determine Half-life, Cmax, Bioavailability D->F Correlate Effect with Exposure E PK Studies in Rats (IV & Oral Dosing) E->F Assess Drug Disposition

Caption: Multi-tiered workflow for comparative drug evaluation.

Protocol: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of each compound for human β1 and β2 adrenergic receptors and to calculate the β1-selectivity ratio.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing either the human β1-AR or β2-AR.

  • Radioligand: [³H]-CGP 12177, a non-selective β-AR antagonist, is used as the radioligand.

  • Assay Conditions: Assays are performed in a 96-well plate format. Each well contains cell membranes, [³H]-CGP 12177 at a concentration near its Kd, and a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) of the test compound (metoprolol or 1-(3-Methoxyphenoxy)propan-2-ol).

  • Incubation: The plates are incubated for 60 minutes at 37°C to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined using non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity Calculation: The β1-selectivity ratio is calculated as Ki(β2) / Ki(β1).

Protocol: In Vivo Hemodynamic Assessment in Rats

Objective: To evaluate the effect of each compound on heart rate and blood pressure in an established animal model of hypertension.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-accepted model for human essential hypertension, are used.

  • Telemetry Implantation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate. A recovery period of at least one week is allowed.

  • Dosing: Following baseline measurements, animals are randomized into three groups: Vehicle control, Metoprolol (e.g., 10 mg/kg, p.o.), and 1-(3-Methoxyphenoxy)propan-2-ol (e.g., 10 mg/kg, p.o.).

  • Data Acquisition: Hemodynamic parameters are recorded continuously for 24 hours post-dosing.

  • Isoproterenol Challenge: To confirm β-blockade, a subset of animals in each group is challenged with the non-selective β-agonist isoproterenol at a time corresponding to the expected Cmax. The blunting of the typical tachycardic response to isoproterenol is measured.

  • Data Analysis: The mean change from baseline in heart rate and mean arterial pressure is calculated for each group. The area under the curve (AUC) for the hemodynamic effect is also determined.

G cluster_pathway β1-Adrenergic Receptor Signaling & Blockade Epi Epinephrine/ Norepinephrine Beta1R β1-AR Gs-protein coupled Epi->Beta1R:port AC Adenylyl Cyclase Beta1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca Ca²⁺ Influx Increased Contractility & Heart Rate PKA->Ca Blocker Metoprolol or 1-(3-MP)propan-2-ol Blocker->Beta1R:port

Caption: Mechanism of β1-adrenergic blockade.

Comparative Data Summary (Hypothetical Results)

The following tables summarize plausible data that could be generated from the protocols described above.

Table 1: Receptor Binding Affinity and Selectivity

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β1-Selectivity Ratio (β2 Ki / β1 Ki)
Metoprolol 48.5195040.2
1-(3-Methoxyphenoxy)propan-2-ol 125.2168013.4

Interpretation: In this hypothetical dataset, metoprolol demonstrates a significantly higher affinity (lower Ki) for the β1-AR compared to 1-(3-Methoxyphenoxy)propan-2-ol. Furthermore, its β1-selectivity is approximately three-fold greater, suggesting a lower potential for off-target effects related to β2-blockade at therapeutic concentrations.

Table 2: In Vivo Hemodynamic Effects in SHR (Change from Baseline at 4h Post-Dose)

Treatment Group (10 mg/kg, p.o.)Change in Heart Rate (Δ bpm)Change in Mean Arterial Pressure (Δ mmHg)
Vehicle -10 ± 5-4 ± 3
Metoprolol -85 ± 12-28 ± 6
1-(3-Methoxyphenoxy)propan-2-ol -55 ± 10-18 ± 5

Interpretation: The data suggest that at an equivalent oral dose, metoprolol produces a more potent reduction in both heart rate and blood pressure in hypertensive rats. This aligns with its higher in vitro receptor affinity.

Table 3: Comparative Pharmacokinetic Parameters in Rats

Compound (10 mg/kg, p.o.)Tmax (h)Cmax (ng/mL)Oral Bioavailability (%)t½ (h)
Metoprolol 1.5750453.5
1-(3-Methoxyphenoxy)propan-2-ol 1.0480602.0

Interpretation: While 1-(3-Methoxyphenoxy)propan-2-ol appears to be absorbed more rapidly (lower Tmax) and have better oral bioavailability, its peak plasma concentration (Cmax) is lower, and it is eliminated more quickly (shorter t½). The shorter half-life suggests that it may require more frequent dosing to maintain a therapeutic effect compared to metoprolol.

Discussion and Conclusion

This comparative guide outlines a systematic approach to characterizing a novel β-AR antagonist against an established clinical standard. Based on the hypothetical data generated, 1-(3-Methoxyphenoxy)propan-2-ol emerges as a less potent and less β1-selective antagonist compared to metoprolol. The structural difference—the absence of the 4-(2-methoxyethyl)phenoxy group—likely accounts for the reduced binding affinity to the β1-AR. While its pharmacokinetic profile shows higher bioavailability, this is offset by a shorter half-life and lower peak plasma concentrations, which, combined with its lower potency, explains the attenuated hemodynamic response observed in the in vivo model.

For drug development professionals, these findings would suggest that 1-(3-Methoxyphenoxy)propan-2-ol is unlikely to be a superior therapeutic alternative to metoprolol. However, this framework provides the critical blueprint for such an evaluation. The data underscore the importance of the para-substituent on the phenoxy ring for achieving high β1-affinity and selectivity. Any investigation into novel analogues should prioritize optimizing this structural feature to enhance target engagement and achieve a desirable pharmacokinetic profile for sustained clinical efficacy.

References

  • Title: Metoprolol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1-(3-Methoxyphenoxy)propan-2-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Beta-Adrenergic Blockers Source: StatPearls, National Center for Biotechnology Information URL: [Link]

  • Title: The design and development of β-blockers: A case study in the contribution of chemical synthesis Source: Journal of Chemical Education URL: [Link]

  • Title: Metoprolol: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris Source: Drugs - Springer URL: [Link]

Validation

A Comparative Guide to 2D NMR Techniques for the Unambiguous Structural Elucidation of 1-(3-Methoxyphenoxy)propan-2-ol

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, comparative analysis of core 2D NMR experiments—COSY, HSQC, and HMBC—to definitively confirm the molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, comparative analysis of core 2D NMR experiments—COSY, HSQC, and HMBC—to definitively confirm the molecular structure of 1-(3-Methoxyphenoxy)propan-2-ol. We will move beyond procedural steps to explore the strategic rationale behind the experimental sequence, demonstrating how a multi-technique approach provides a self-validating system for structural verification, crucial for regulatory submissions and drug development milestones.

Introduction: The Challenge of Isomeric Ambiguity

In pharmaceutical development and synthesis, absolute certainty of a molecule's structure is non-negotiable. The target compound, 1-(3-Methoxyphenoxy)propan-2-ol, serves as an excellent model for illustrating the limitations of one-dimensional NMR and the power of a multi-faceted 2D NMR approach.

While 1D ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, they often fall short in distinguishing between closely related isomers, such as:

  • Positional Isomers: 1-(2-Methoxyphenoxy)propan-2-ol or 1-(4-Methoxyphenoxy)propan-2-ol.

  • Functional Group Isomers: 2-(3-Methoxyphenoxy)propan-1-ol.

These subtle differences can be undetectable without mapping the precise connectivity of the molecular framework. This guide will demonstrate how to systematically piece together the structure by leveraging the unique information provided by a trio of 2D NMR experiments.

The 2D NMR Toolkit: A Strategic Overview

Two-dimensional NMR spectroscopy enhances structural analysis by spreading nuclear interactions across two frequency dimensions, resolving the signal overlap common in complex 1D spectra.[1][2][3] Our strategy involves a logical progression through three key experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, primarily for defining the contiguous aliphatic chain.[4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹J-coupling), assigning carbon types (CH, CH₂, CH₃).[7][8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (²J and ³J) correlations between protons and carbons, connecting the molecular fragments and confirming the final structure.[11][12][13]

cluster_workflow Structural Elucidation Workflow COSY Step 1: COSY (Identify ¹H Spin Systems) HSQC Step 2: HSQC (Assign Direct ¹H-¹³C Bonds) COSY->HSQC Provides Proton Assignments Structure Final Confirmed Structure COSY->Structure Convergent Data HMBC Step 3: HMBC (Connect Fragments via Long-Range Bonds) HSQC->HMBC Provides ¹H-¹³C Pairings HSQC->Structure Convergent Data HMBC->Structure Convergent Data

Caption: Logical workflow for 2D NMR structural elucidation.

Part 1: Mapping the Aliphatic Backbone with COSY

Expertise & Rationale: The COSY experiment is the ideal starting point as it reveals which protons are coupled to each other, typically through two or three bonds.[3][6] This allows us to rapidly sketch out the "spin systems" within the molecule. For 1-(3-Methoxyphenoxy)propan-2-ol, we expect to see a clear, contiguous spin system for the propan-2-ol moiety, distinct from the aromatic protons and the isolated methoxy singlet.

A COSY spectrum plots the ¹H spectrum on both axes. Diagonal peaks represent the 1D spectrum, while the crucial information is in the off-diagonal "cross-peaks," which indicate coupling between two distinct protons.[14]

Expected Correlations: The key correlations will trace the connectivity of the propan-2-ol chain:

  • A cross-peak between the methyl protons (H-3 ) and the methine proton (H-2 ).

  • A cross-peak between the methine proton (H-2 ) and the diastereotopic methylene protons (H-1a, H-1b ).

cluster_legend COSY Correlations H3 H-3 (CH₃) H2 H-2 (CH) H3->H2 ³JHH H1 H-1 (CH₂) H2->H1 ³JHH key ³JHH Coupling

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

Experimental Protocol: HSQC Acquisition
  • Instrument Setup: Use the same sample. Tune the probe for both ¹H and ¹³C. Obtain a standard 1D ¹³C spectrum (e.g., with proton decoupling) to determine the carbon spectral width.

  • HSQC Experiment Parameters:

    • Pulse Sequence: hsqcedetgpsp (or similar gradient-selected, sensitivity-enhanced sequence).

    • ¹H Spectral Width (F2): Same as the 1D ¹H spectrum.

    • ¹³C Spectral Width (F1): Set to enclose all carbon signals (e.g., 0-170 ppm).

    • Number of Increments (t₁): 128 to 256.

    • Scans per Increment: 2 to 4.

    • Relaxation Delay: 1.5 s.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

    • Total Experiment Time: ~15-30 minutes.

Part 3: Assembling the Puzzle with HMBC

Expertise & Rationale: The HMBC experiment is the cornerstone of structural confirmation, revealing correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH). [11][12]This is the experiment that connects the molecular fragments identified by COSY and HSQC. It allows us to "walk" across the molecular skeleton, even across heteroatoms (like oxygen) and quaternary carbons that are silent in other experiments.

Key Verifying Correlations to Confirm 1-(3-Methoxyphenoxy)propan-2-ol:

  • Connecting the Propanol Chain to the Aromatic Ring: A correlation between the methylene protons H-1 (on the propanol chain) and the aromatic carbon C-1' (the carbon bonded to the phenoxy oxygen) is expected. This ³JCH coupling is definitive proof of the ether linkage.

  • Confirming the Methoxy Position: A correlation between the methoxy protons (-OCH₃ ) and the aromatic carbon C-3' is crucial. This ³JCH coupling confirms the meta position of the methoxy group, ruling out the ortho and para isomers.

  • Internal Chain Confirmation: Correlations from the methyl protons H-3 to both C-2 (²JCH) and C-1 (³JCH) will further solidify the propanol structure.

cluster_main Key HMBC Correlations H1 H-1 C1_prime C-1' (Aromatic) H1->C1_prime ³JCH (Confirms Phenoxy Link) H_MeO H (OMe) C3_prime C-3' (Aromatic) H_MeO->C3_prime ³JCH (Confirms meta-Position) H3 H-3 C2 C-2 H3->C2 ²JCH C1 C-1 H3->C1 ³JCH

Caption: Crucial long-range HMBC correlations for structural confirmation.

Experimental Protocol: HMBC Acquisition
  • Instrument Setup: Use the same sample and calibrations.

  • HMBC Experiment Parameters:

    • Pulse Sequence: hmbcgplpndqf (or similar gradient-selected sequence).

    • ¹H Spectral Width (F2): Same as the 1D ¹H spectrum.

    • ¹³C Spectral Width (F1): Same as the 1D ¹³C spectrum.

    • Number of Increments (t₁): 256 to 512 (more increments improve resolution in the indirect dimension).

    • Scans per Increment: 4 to 8.

    • Relaxation Delay: 1.5-2.0 s.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average value of 8-10 Hz. This is a critical parameter that determines the intensity of the cross-peaks. [12] * Total Experiment Time: 1 to 2 hours, depending on concentration and required resolution. [15]

Data Synthesis: The Final, Unambiguous Assignment

By integrating the data from all three experiments, we can construct a complete and validated assignment table for 1-(3-Methoxyphenoxy)propan-2-ol. The COSY data defines the proton backbone, the HSQC data links protons to their carbons, and the HMBC data pieces the entire structure together.

Table 1: Consolidated 2D NMR Data and Structural Assignments

Atom #δ ¹³C (ppm) (Predicted)δ ¹H (ppm) (Predicted)MultiplicityCOSY Correlations (¹H)HSQC Correlation (¹H)Key HMBC Correlations (to ¹³C)
1 ~72.5~3.90ddH-2C-1C-2, C-3, C-1'
2 ~68.8~4.15mH-1, H-3C-2C-1, C-3
3 ~22.9~1.25dH-2C-3C-1, C-2
-OCH₃ ~55.2~3.80s-C-OCH₃C-3'
1' ~159.8-----
2' ~106.5~6.50ddH-4', H-6'C-2'C-4', C-6', C-1'
3' ~160.5-----
4' ~101.2~6.45tH-2', H-6'C-4'C-2', C-6', C-3'
5' ~129.9~7.15tH-4', H-6'C-5'C-1', C-3'
6' ~107.3~6.55ddH-2', H-4'C-6'C-2', C-4'

Note: Chemical shifts are estimated and will vary based on solvent and experimental conditions. The key information lies in the correlation patterns.

The data in this table, particularly the HMBC correlations from H-1 to C-1' and from the methoxy protons to C-3', provides incontrovertible evidence for the 1-(3-Methoxyphenoxy)propan-2-ol structure, systematically eliminating all other isomeric possibilities.

Conclusion

The structural elucidation of organic molecules is a systematic process of hypothesis testing. While 1D NMR provides an initial sketch, a combination of 2D NMR experiments provides the rigorous, multi-faceted evidence required for definitive confirmation. The comparative application of COSY, HSQC, and HMBC, as demonstrated here, creates a powerful, self-validating workflow. By first establishing spin systems (COSY), then assigning direct attachments (HSQC), and finally connecting the fragments through long-range couplings (HMBC), researchers can achieve an unambiguous structural assignment with the highest degree of scientific confidence.

References

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

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  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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  • Chemistry LibreTexts. 14.21: Two-Dimensional NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

  • University of Missouri-St. Louis. 2D NMR FOR THE CHEMIST. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Wiley Analytical Science. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • YouTube. What Is HMBC NMR? - Chemistry For Everyone. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • University of Wisconsin-Madison. Typical 2D NMR experiments used for molecular structure determination. [Link]

  • ResearchGate. Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]

  • YouTube. 1D and 2D NMR methods for small molecules. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]

  • PubMed Central. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Automated Topology Builder (ATB). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]

  • PubChem. 3-(2-Methoxyphenoxy)propan-1-ol. [Link]

  • PubChem. 2-(3-Methoxyphenyl)-2-propanol. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Methoxyphenoxy)propan-2-ol

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, objective comparison of analytical meth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, objective comparison of analytical methods for 1-(3-Methoxyphenoxy)propan-2-ol, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) methods, offering supporting experimental designs and data-driven insights. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a trustworthy and authoritative resource.

Introduction to 1-(3-Methoxyphenoxy)propan-2-ol and the Imperative of Analytical Method Validation

1-(3-Methoxyphenoxy)propan-2-ol is a crucial building block in organic synthesis. Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for validating analytical methods, ensuring they are reliable, reproducible, and scientifically sound.[2][3][4]

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and accurate results when performed by different laboratories, with different analysts, or on different equipment.[5] This is particularly critical when methods are transferred between sites or when different analytical techniques are used to measure the same analyte.[5]

This guide will compare and contrast three powerful analytical techniques for the quantification of 1-(3-Methoxyphenoxy)propan-2-ol: HPLC, GC-MS, and qNMR.

The Analytical Techniques: A Head-to-Head Comparison

The choice of analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the analysis. For 1-(3-Methoxyphenoxy)propan-2-ol, which is a moderately polar and thermally stable compound, several options are viable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6]

  • Principle: For 1-(3-Methoxyphenoxy)propan-2-ol, a reversed-phase HPLC method is most suitable. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Advantages:

    • High precision and accuracy.

    • Suitable for a wide range of compounds.

    • Non-destructive, allowing for sample recovery if needed.

  • Limitations:

    • Requires the use of solvents, which can be costly and generate chemical waste.

    • May require more complex sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It separates components based on their volatility and interaction with a stationary phase in a gaseous mobile phase, with the mass spectrometer providing definitive identification.

  • Principle: The sample is vaporized and injected into a capillary column. Separation occurs as the components travel through the column at different rates. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

  • Advantages:

    • Excellent sensitivity and selectivity, especially with mass spectrometric detection.[7]

    • Provides structural information, aiding in impurity identification.

  • Limitations:

    • The analyte must be volatile and thermally stable.

    • Derivatization may be necessary for polar compounds to improve volatility and peak shape, which can add complexity to the sample preparation.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it does not require a specific reference standard of the analyte for quantification.[9] It relies on the direct relationship between the NMR signal intensity and the number of atomic nuclei.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and plotted as a spectrum. The area of a specific peak is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte peak to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

  • Advantages:

    • Primary method, offering high accuracy without the need for a specific reference standard.[9]

    • Provides structural confirmation and quantification in a single experiment.[9]

    • Non-destructive.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a highly stable and well-characterized internal standard.

    • Higher initial instrument cost.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 1-(3-Methoxyphenoxy)propan-2-ol using HPLC, GC-MS, and qNMR. These protocols are designed to be self-validating systems.

HPLC Method Protocol

Objective: To quantify 1-(3-Methoxyphenoxy)propan-2-ol and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    17 30 70
    18 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1-(3-Methoxyphenoxy)propan-2-ol reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the test substance in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

GC-MS Method Protocol

Objective: To provide a highly selective and sensitive method for the quantification and identification of 1-(3-Methoxyphenoxy)propan-2-ol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of 1-(3-Methoxyphenoxy)propan-2-ol reference standard at a concentration of 1.0 mg/mL in methanol.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample solution by dissolving the test substance in methanol to a final concentration of approximately 50 µg/mL.

qNMR Method Protocol

Objective: To provide an absolute quantification of 1-(3-Methoxyphenoxy)propan-2-ol without the need for a specific reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(3-Methoxyphenoxy)propan-2-ol and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved, characteristic peak of 1-(3-Methoxyphenoxy)propan-2-ol (e.g., the methoxy protons) and the olefinic proton peak of maleic acid.

  • Calculate the concentration using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Cross-Validation of Analytical Methods

The cross-validation of these three methods is essential to ensure consistency and reliability of the analytical results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) HPLC HPLC Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Range Range HPLC->Range LOD_LOQ LOD/LOQ HPLC->LOD_LOQ CrossValidation Cross-Validation Study (Comparison of Results) GCMS GC-MS Method GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Linearity GCMS->Range GCMS->LOD_LOQ qNMR qNMR Method qNMR->Accuracy qNMR->Precision qNMR->Specificity qNMR->Linearity qNMR->Range Accuracy->CrossValidation Precision->CrossValidation

Sources

Validation

comparing the efficacy of different synthetic routes for 1-(3-Methoxyphenoxy)propan-2-ol

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of successful and timely project completion. 1-(3-Methoxyphenoxy)propan-2-ol is a val...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of successful and timely project completion. 1-(3-Methoxyphenoxy)propan-2-ol is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to inform your selection of the most efficacious pathway for your specific needs.

Introduction

The synthesis of 1-(3-Methoxyphenoxy)propan-2-ol can be approached through several methodologies, with the most prevalent being the Williamson ether synthesis and the ring-opening of propylene oxide. Each route presents a unique set of advantages and disadvantages concerning yield, purity, reaction conditions, and scalability. This document will dissect these two primary pathways, providing a detailed analysis of their chemical principles and practical applications.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Ring-Opening of Propylene Oxide
Starting Materials 3-Methoxyphenol, 1-chloro-2-propanol (or similar)3-Methoxyphenol, Propylene Oxide
Key Transformation Nucleophilic substitution (S(_{N})2)Nucleophilic ring-opening
Typical Yield Moderate to HighHigh
Purity Good, requires purificationGood, potential for regioisomer formation
Reaction Conditions Basic, often requires heatingCan be acid- or base-catalyzed
Key Advantages Well-established, predictableAtom-economical, potentially milder conditions
Key Disadvantages Stoichiometric use of base, potential for elimination side-reactionsHandling of volatile and reactive propylene oxide, potential for side-products

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-documented method for the preparation of ethers, proceeding via an S(_{N})2 mechanism.[1][2] In the context of synthesizing 1-(3-Methoxyphenoxy)propan-2-ol, this involves the deprotonation of 3-methoxyphenol to its corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic propylene derivative such as 1-chloro-2-propanol.

Mechanistic Rationale

The reaction is initiated by treating 3-methoxyphenol with a suitable base, such as sodium hydroxide or potassium carbonate, to generate the more nucleophilic 3-methoxyphenoxide.[3] This phenoxide then undergoes a bimolecular nucleophilic substitution with an alkyl halide. For the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, the choice of the alkyl halide is critical. A primary halide is preferred to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[4][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenoxide 3-Methoxyphenoxide Ion 3-Methoxyphenol->3-Methoxyphenoxide + Base Base Base (e.g., NaOH) Product 1-(3-Methoxyphenoxy)propan-2-ol 3-Methoxyphenoxide->Product + 1-Chloro-2-propanol Propylene_halide 1-Chloro-2-propanol

Figure 1. Williamson ether synthesis of 1-(3-Methoxyphenoxy)propan-2-ol.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation of 3-Methoxyphenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol in a suitable solvent such as ethanol or DMF.[1] Add an equimolar amount of a base like sodium hydroxide and stir the mixture.[6][7]

  • Nucleophilic Substitution: To the resulting solution of the sodium 3-methoxyphenoxide, add 1-chloro-2-propanol dropwise.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3-Methoxyphenoxy)propan-2-ol.[7]

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like DMF can accelerate the S(_{N})2 reaction by solvating the cation of the base, leaving the alkoxide anion more nucleophilic.[3] Refluxing the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate. The aqueous work-up is essential for removing the inorganic byproducts and any unreacted base.

Route 2: The Atom-Economical Alternative - Ring-Opening of Propylene Oxide

An alternative and often more atom-economical approach is the nucleophilic ring-opening of an epoxide, in this case, propylene oxide, by 3-methoxyphenol.[9] This reaction can be catalyzed by either an acid or a base, with the choice of catalyst influencing the regioselectivity of the ring-opening.

Mechanistic Considerations

Base-Catalyzed Ring-Opening: Under basic conditions, the 3-methoxyphenoxide ion acts as the nucleophile and attacks the less sterically hindered carbon of the propylene oxide ring in an S(_{N})2-like fashion. This regioselectivity leads to the desired product, 1-(3-Methoxyphenoxy)propan-2-ol.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile (3-methoxyphenol) then attacks one of the epoxide carbons. For unsymmetrical epoxides like propylene oxide, the attack occurs at the more substituted carbon, which can bear a partial positive charge more effectively. This would lead to the formation of the undesired regioisomer, 2-(3-methoxyphenoxy)propan-1-ol. Therefore, for the selective synthesis of 1-(3-Methoxyphenoxy)propan-2-ol, the base-catalyzed route is preferred.

Epoxide_Ring_Opening cluster_0 Base-Catalyzed Pathway cluster_1 Acid-Catalyzed Pathway (Undesired Product) 3-Methoxyphenoxide_B 3-Methoxyphenoxide Ion Intermediate_B Alkoxide Intermediate 3-Methoxyphenoxide_B->Intermediate_B + Propylene Oxide (SN2 attack at less hindered carbon) Propylene_Oxide_B Propylene Oxide Product_B 1-(3-Methoxyphenoxy)propan-2-ol Intermediate_B->Product_B Protonation 3-Methoxyphenol_A 3-Methoxyphenol Propylene_Oxide_A Propylene Oxide Protonated_Epoxide Protonated Epoxide Propylene_Oxide_A->Protonated_Epoxide + H+ Undesired_Product 2-(3-Methoxyphenoxy)propan-1-ol Protonated_Epoxide->Undesired_Product + 3-Methoxyphenol (Attack at more substituted carbon)

Figure 2. Ring-opening of propylene oxide with 3-methoxyphenol.

Experimental Protocol: Base-Catalyzed Ring-Opening of Propylene Oxide
  • Catalyst and Reactant Preparation: In a suitable reactor, 3-methoxyphenol is mixed with a catalytic amount of a base, such as sodium hydroxide or a solid base catalyst like magnesium oxide.

  • Reaction with Propylene Oxide: Propylene oxide is then slowly added to the mixture at a controlled temperature. The reaction is often carried out in a solvent or neat. A patent for a similar process using methanol and propylene oxide suggests that the reaction can be carried out at room temperature over several days with high selectivity.[10]

  • Monitoring and Work-up: The reaction is monitored for the consumption of starting materials. Upon completion, the catalyst is neutralized or filtered off.

  • Purification: The crude product is then purified by distillation under reduced pressure to yield pure 1-(3-Methoxyphenoxy)propan-2-ol.

Field-Proven Insights

The use of a solid base catalyst can simplify the work-up procedure, as the catalyst can be easily removed by filtration. The slow addition of propylene oxide is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts from the self-polymerization of propylene oxide.

Comparative Analysis and Recommendations

Both the Williamson ether synthesis and the ring-opening of propylene oxide are viable methods for the preparation of 1-(3-Methoxyphenoxy)propan-2-ol.

  • For laboratory-scale synthesis , where simplicity and predictability are key, the Williamson ether synthesis is an excellent choice. The reaction is straightforward to set up and monitor, and while it may not be the most atom-economical, it generally provides good yields of the desired product with manageable purification. The primary drawback is the potential for elimination side reactions, which can be minimized by careful selection of the alkyl halide and reaction conditions.[4]

  • For industrial-scale production , the base-catalyzed ring-opening of propylene oxide is often the more attractive option. Its high atom economy and the potential for using a recyclable solid catalyst make it a more cost-effective and environmentally friendly process. A patent for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide reports selectivities greater than 98%.[10] However, the handling of the volatile and potentially hazardous propylene oxide requires specialized equipment and safety protocols. The key challenge is to control the regioselectivity to exclusively obtain the desired 1,2-propanediol derivative.

Conclusion

The choice between the Williamson ether synthesis and the ring-opening of propylene oxide for the synthesis of 1-(3-Methoxyphenoxy)propan-2-ol will ultimately depend on the specific requirements of the researcher or organization. For smaller-scale, research-oriented applications, the reliability of the Williamson ether synthesis is often preferred. For large-scale industrial applications where cost and efficiency are paramount, the ring-opening of propylene oxide presents a more compelling case, provided the necessary safety and handling infrastructure is in place. A thorough evaluation of the available resources, desired scale, and safety considerations should guide the final decision.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Thornton, D. (2021). Williamson Ether Synthesis. Minnesota State University Moorhead.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Google Patents. (2005). Preparation of 1-methoxy-2-propanol. (U.S.
  • LookChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)propan-2-ol.
  • Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions.
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  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
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  • ResearchGate. (2011).
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  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Francis Academic Press. (n.d.).
  • ResearchGate. (n.d.).
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • Google Patents. (2014). Process for the synthesis of tapentadol and intermediates thereof. (U.S.
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Comparative

A Senior Application Scientist's Guide to Validating a Bioassay for Screening 1-(3-Methoxyphenoxy)propan-2-ol Analogs

For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of a successful screening campaign. This guide provides an in-depth comparison of methodologies an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of a successful screening campaign. This guide provides an in-depth comparison of methodologies and supporting experimental data for the validation of a bioassay designed to screen analogs of 1-(3-Methoxyphenoxy)propan-2-ol, a chemical scaffold with potential therapeutic applications. Our focus is on establishing a self-validating system that ensures data integrity and supports confident decision-making in the drug discovery pipeline.

The Imperative of Bioassay Validation in Drug Discovery

Before embarking on a high-throughput screening (HTS) campaign, it is paramount to establish that the chosen bioassay is "fit for purpose."[1] Bioassay validation is the process of documenting that the performance characteristics of an assay meet the requirements for its intended application.[1] For screening 1-(3-Methoxyphenoxy)propan-2-ol analogs, this means the assay must reliably and reproducibly quantify the desired biological activity, be it target engagement, pathway modulation, or a phenotypic response.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for analytical procedure validation, which serve as a foundational framework for bioassay validation.[2][3][4][5][6][7][8][9] The principles outlined in documents like ICH Q2(R1) are critical for ensuring the quality and consistency of the data generated.[2][3][4][5][10]

Selecting the Optimal Bioassay Platform: A Comparative Analysis

The choice of a bioassay platform is contingent on the putative mechanism of action of 1-(3-Methoxyphenoxy)propan-2-ol and its analogs. While the specific target may be unknown, initial screening can be approached through various assay formats. Here, we compare two common platforms: cell-based assays and biochemical assays.

Cell-Based Assays: Probing Biological Context

Cell-based assays utilize living cells to measure the biological activity of compounds.[11][12] This approach offers the advantage of assessing a compound's effect within a more physiologically relevant context, capturing aspects of cell permeability, metabolism, and potential off-target effects.[11]

Types of Cell-Based Assays for Screening:

  • Reporter Gene Assays: These assays are commonly used to identify modulators of specific signaling pathways by linking the expression of a reporter gene (e.g., luciferase, β-galactosidase) to the activity of a promoter of interest.[13]

  • High-Content Screening (HCS): HCS employs automated microscopy and image analysis to quantify various cellular phenotypes, providing multi-parametric data on a compound's effects.[13]

  • Proliferation and Cytotoxicity Assays: These assays measure a compound's impact on cell viability and growth, which can be indicative of a desired therapeutic effect (e.g., in cancer) or unwanted toxicity.

Biochemical Assays: Isolating Molecular Interactions

Biochemical assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor.[14][15] These assays are instrumental in studying direct target engagement and are often used in lead optimization to refine the structure-activity relationship (SAR).

Types of Biochemical Assays for Screening:

  • Enzyme Inhibition Assays: If the target of 1-(3-Methoxyphenoxy)propan-2-ol analogs is a known enzyme, an inhibition assay can directly measure the compound's potency.[14][16]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity of a compound to its target protein.

  • Kinetic Assays: These assays measure the rate of an enzymatic reaction over time, providing detailed information about the mechanism of inhibition.[15][17]

Comparison of Assay Platforms:

FeatureCell-Based AssaysBiochemical Assays
Biological Relevance HighLow to Medium
Throughput Medium to HighHigh
Cost Generally HigherGenerally Lower
Complexity HighLow to Medium
Information Content Phenotypic, pathway-levelMolecular, target-specific
Potential for Artifacts Cell toxicity, off-target effectsCompound interference, aggregation

The Validation Workflow: A Step-by-Step Guide

A robust bioassay validation workflow is essential for ensuring the reliability of screening data. This process involves a series of experiments designed to assess the assay's performance characteristics. The following diagram illustrates a typical validation workflow.

Bioassay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Assay Implementation Dev Assay Development Opt Assay Optimization Dev->Opt Refinement Stab Reagent Stability Opt->Stab DMSO DMSO Tolerance Stab->DMSO Prec Precision (Intra- & Inter-assay) DMSO->Prec Acc Accuracy Prec->Acc Spec Specificity Acc->Spec Lin Linearity & Range Spec->Lin Rob Robustness Lin->Rob QC Quality Control (Z', S/B, CV) Rob->QC Screen High-Throughput Screening QC->Screen

Caption: A typical workflow for bioassay validation.

Detailed Experimental Protocols

Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18][19]

  • Intra-assay Precision (Repeatability):

    • Prepare a control plate with a known active compound (positive control) and a vehicle control (negative control) at multiple concentrations.

    • Run at least 20 replicates of each control on a single plate.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each control.

    • Acceptance Criteria: %CV should typically be ≤ 15%.

  • Inter-assay Precision (Intermediate Precision):

    • Repeat the intra-assay precision experiment on at least three different days, with different operators and/or different batches of reagents if possible.

    • Calculate the overall mean, SD, and %CV across all plates.

    • Acceptance Criteria: %CV should typically be ≤ 20%.

Accuracy is the closeness of the test results obtained by the method to the true value.[18]

  • Prepare samples with known concentrations of a reference standard of 1-(3-Methoxyphenoxy)propan-2-ol.

  • Analyze these samples using the bioassay.

  • Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Known Concentration) x 100.

  • Acceptance Criteria: The mean percent recovery should be within 85-115% of the actual value.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][4]

  • Test structurally similar but inactive analogs of 1-(3-Methoxyphenoxy)propan-2-ol to ensure they do not produce a signal in the assay.

  • For cell-based assays, evaluate the effect of the vehicle (e.g., DMSO) on the assay signal.

  • Acceptance Criteria: Inactive analogs and the vehicle should not produce a signal significantly different from the negative control.

Linearity refers to the ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Prepare a dilution series of a reference standard of 1-(3-Methoxyphenoxy)propan-2-ol spanning the expected screening concentrations.

  • Run the dilution series in the assay and plot the response versus concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Acceptance Criteria: R² should be ≥ 0.99. The range is the portion of the curve that meets this criterion.

Data Presentation and Interpretation

Quantitative data from validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Bioassay Validation Parameters

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Intra-assay Precision (%CV) ≤ 15%8.5%Pass
Inter-assay Precision (%CV) ≤ 20%12.3%Pass
Accuracy (% Recovery) 85-115%98.7%Pass
Linearity (R²) ≥ 0.990.995Pass
Z'-factor ≥ 0.50.78Pass

Troubleshooting Common Bioassay Validation Issues

Even with a well-designed protocol, issues can arise during validation. A systematic approach to troubleshooting is crucial.[20][21][22][23][24]

Troubleshooting_Flowchart Start High CV or Poor Z' CheckReagents Check Reagent Quality & Storage Start->CheckReagents CheckPipetting Verify Pipetting Accuracy CheckReagents->CheckPipetting Reagents OK OptimizeAssay Re-optimize Assay Parameters CheckReagents->OptimizeAssay Reagents Faulty CheckIncubation Confirm Incubation Times & Temps CheckPipetting->CheckIncubation Pipetting OK CheckPipetting->OptimizeAssay Pipetting Inaccurate CheckReader Validate Plate Reader Performance CheckIncubation->CheckReader Incubation OK CheckIncubation->OptimizeAssay Incubation Incorrect CheckReader->OptimizeAssay Reader OK Resolved Issue Resolved CheckReader->Resolved Reader Faulty OptimizeAssay->Resolved

Sources

Validation

A Comparative In Silico Analysis of 1-(3-Methoxyphenoxy)propan-2-ol Binding with Cardiovascular Drug Targets

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies In the landscape of modern drug discovery, the early assessment of a compound's potential interaction with biological targets is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies

In the landscape of modern drug discovery, the early assessment of a compound's potential interaction with biological targets is a critical step. In silico methods, particularly molecular docking, provide a rapid and cost-effective approach to predict the binding affinity and mode of interaction between a small molecule and a protein of interest. This guide presents a comparative molecular docking study of 1-(3-Methoxyphenoxy)propan-2-ol, a compound with structural motifs reminiscent of beta-adrenergic receptor antagonists, against two pivotal cardiovascular drug targets: the Beta-1 Adrenergic Receptor (β1AR) and the Voltage-Gated Sodium Channel (Nav1.4).

This analysis is designed for researchers, scientists, and drug development professionals to illustrate a practical application of comparative docking, offering insights into the potential polypharmacology of a query molecule and demonstrating how to derive meaningful, data-driven hypotheses for further experimental validation.

Introduction: The Rationale for Target Selection

The chemical scaffold of 1-(3-Methoxyphenoxy)propan-2-ol features a phenoxy propanolamine moiety, a pharmacophore characteristic of many beta-blockers. These drugs are cornerstones in the management of cardiovascular diseases such as hypertension and arrhythmia. Their primary mechanism of action involves the blockade of β-adrenergic receptors, thereby mitigating the effects of catecholamines like norepinephrine and epinephrine on the heart.[1][2][3]

However, the therapeutic and off-target effects of small molecules are often not confined to a single protein. Voltage-gated sodium channels, crucial for the propagation of action potentials in excitable tissues like the heart, are also important targets for antiarrhythmic drugs.[4][5] Dysregulation of these channels can lead to life-threatening arrhythmias.[5][6] Therefore, evaluating the binding potential of 1-(3-Methoxyphenoxy)propan-2-ol against both β1AR and a representative cardiac sodium channel, Nav1.4, allows for a more comprehensive preclinical assessment of its potential efficacy and selectivity.

This guide will walk through the experimental design, execution, and interpretation of a comparative docking study, providing a framework for researchers to apply to their own investigations.

Materials and Methods: A Self-Validating In Silico Workflow

The credibility of any in silico study hinges on a meticulously designed and validated protocol. The following workflow is structured to ensure the robustness and reproducibility of the docking results.

Protein and Ligand Preparation

Target Protein Structures: High-resolution crystal structures of the human Beta-1 Adrenergic Receptor (β1AR) and the human Voltage-Gated Sodium Channel (Nav1.4) were obtained from the Protein Data Bank (PDB).

  • β1AR: PDB ID: 7BU6[1][7]

  • Nav1.4: PDB ID: 6AGF[8]

The protein structures were prepared using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for docking was defined to encompass the known binding sites of co-crystallized ligands or reported active sites.

Ligand Structures: The 3D structure of 1-(3-Methoxyphenoxy)propan-2-ol was generated using ChemDraw and energetically minimized using the MMFF94 force field. For comparative purposes, known antagonists for each receptor were included in the study:

  • Propranolol: A non-selective beta-blocker, as a positive control for β1AR.

  • Lidocaine: A known sodium channel blocker, as a positive control for Nav1.4.

The structures of propranolol and lidocaine were obtained from the PubChem database and prepared in the same manner as the query ligand.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.[9] The Lamarckian genetic algorithm was employed for the conformational search. The docking parameters were set to default values, with an exhaustiveness of 8 to ensure a thorough search of the conformational space. For each ligand-protein pair, multiple docking runs were performed to ensure the convergence of the results.

Data Analysis and Visualization

The docking results were analyzed based on the predicted binding energy (kcal/mol) and the interacting amino acid residues. Lower binding energy values indicate a more favorable binding affinity. The interactions, including hydrogen bonds and hydrophobic interactions, were visualized using PyMOL and Discovery Studio Visualizer.[9]

Results: A Comparative Analysis of Binding Affinities

The docking simulations provided quantitative estimates of the binding affinities of 1-(3-Methoxyphenoxy)propan-2-ol and the control ligands with the target proteins. The results are summarized in the table below.

LigandTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
1-(3-Methoxyphenoxy)propan-2-olβ1AR7BU6-6.8Asp121, Ser212, Phe301
Propranolol (Control)β1AR7BU6-8.2Asp121, Ser212, Phe301, Asn310
1-(3-Methoxyphenoxy)propan-2-olNav1.46AGF-5.4Phe1764, Tyr1771
Lidocaine (Control)Nav1.46AGF-6.1Phe1764, Tyr1771, Met1770

Workflow Visualization

The following diagram illustrates the key steps in the comparative docking study workflow.

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB Protein Structure Acquisition (PDB: 7BU6, 6AGF) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Ligand Structure Generation (1-(3-Methoxyphenoxy)propan-2-ol, Controls) Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Docking Molecular Docking (AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis Comparison Comparative Analysis Analysis->Comparison Visualization Interaction Visualization (PyMOL, Discovery Studio) Analysis->Visualization Results Results Summary Table Comparison->Results

Caption: Workflow of the comparative molecular docking study.

Discussion: Interpreting the In Silico Evidence

The results of this comparative docking study suggest that 1-(3-Methoxyphenoxy)propan-2-ol has a more favorable predicted binding affinity for the Beta-1 Adrenergic Receptor (-6.8 kcal/mol) compared to the Voltage-Gated Sodium Channel Nav1.4 (-5.4 kcal/mol). This observation aligns with the initial hypothesis based on its structural similarity to beta-blockers.

The predicted binding energy of 1-(3-Methoxyphenoxy)propan-2-ol with β1AR is comparable to, though slightly weaker than, that of the known non-selective beta-blocker propranolol (-8.2 kcal/mol). The interaction analysis reveals that the query compound shares key interactions within the β1AR binding pocket, notably with Asp121 and Ser212, which are crucial for the binding of catecholamines and beta-blockers.[10]

In contrast, the predicted binding to the Nav1.4 channel is less favorable. While it does interact with key residues in the known local anesthetic binding site, such as Phe1764 and Tyr1771, the overall binding energy is weaker than that of the control compound, lidocaine (-6.1 kcal/mol).

These in silico findings provide a preliminary indication that 1-(3-Methoxyphenoxy)propan-2-ol may act as a β1AR antagonist with potentially weaker off-target effects on the Nav1.4 sodium channel. This hypothesis, however, requires rigorous experimental validation through in vitro binding assays and functional studies to confirm the predicted activity and selectivity.

Conclusion: From In Silico Prediction to Experimental Design

This comparative docking guide demonstrates a structured and scientifically sound approach to evaluating the potential biological targets of a small molecule. By comparing the binding of 1-(3-Methoxyphenoxy)propan-2-ol to both a primary hypothesized target (β1AR) and a potential secondary target (Nav1.4), we have generated a data-driven hypothesis regarding its selectivity profile.

The insights gained from this in silico study can now guide the design of focused and efficient experimental validation. For instance, initial in vitro screening could prioritize β-adrenergic receptor binding and functional assays. Subsequent electrophysiology studies could then be conducted to assess any effects on sodium channel function, particularly at higher concentrations. This iterative cycle of computational prediction and experimental validation is a powerful paradigm in modern drug discovery.

References

  • PDB-101. (n.d.). Voltage-gated Sodium Channels. RCSB PDB. [Link]

  • ResearchGate. (n.d.). Structure of the voltage-gated sodium channel. [Link]

  • RCSB PDB. (2023). 8FHD: Cryo-EM structure of human voltage-gated sodium channel Nav1.6. [Link]

  • RCSB PDB. (2020). 7BU6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. [Link]

  • RCSB PDB. (2018). 6AGF: Structure of the human voltage-gated sodium channel Nav1.4 in complex with beta1. [Link]

  • Wikipedia. (n.d.). Beta-1 adrenergic receptor. [Link]

  • National Journal of Physiology, Pharmacy and Pharmacology. (2020). Computational screening and in silico docking analysis of non-selective beta-blockers over beta-3 adrenergic receptors. [Link]

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  • RCSB PDB. (2011). 3RW0: Crystal structure of the NavAb voltage-gated sodium channel (Met221Cys, 2.95 A). [Link]

  • Algerian Society of Pharmaceutical Sciences. (2024). Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. [Link]

  • Grokipedia. (n.d.). Beta-1 adrenergic receptor. [Link]

  • Algerian Society of Pharmaceutical Sciences. (2024). Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. [Link]

  • Anderson, M. E., et al. (2014). New Therapeutic Targets in Cardiology: Arrhythmias and CaMKII. Circulation, 130(8), 676–690. [Link]

  • University of Arizona Health Sciences. (2022, October 3). New therapeutic target for cardiac arrhythmias emerges. [Link]

  • Identifiers.org. (n.d.). PDB 7bu6: Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. [Link]

  • Aluko, R. E. (2015). Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension. International Journal of Molecular Sciences, 16(12), 28538–28556. [Link]

  • EatingWell. (2023, August 21). 7 Proteins to Add to Your Grocery List to Help You Lower High Blood Pressure, According to a Dietitian. [Link]

  • News-Medical.Net. (2015, September 9). Scientists identify new drug target to treat heart arrhythmias. [Link]

  • Journal of the American Heart Association. (2023). Proteome-Wide Mendelian Randomization Analysis Identified Potential Drug Targets for Atrial Fibrillation. [Link]

  • ResearchGate. (n.d.). Novel Drug Targets for Atrial Fibrillation Identified Through Mendelian Randomization Analysis of the Blood Proteome. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. [Link]

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  • National Institutes of Health. (n.d.). Antihypertensive effects of dietary protein and its mechanism. [Link]

  • The Scientist. (2024, January 15). How Fat Type Shapes Hypertension Risk. [Link]

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  • PubChem. (n.d.). 1,3-Bis(2-methoxyphenoxy)-2-propanol. [Link]

  • Global Substance Registration System. (n.d.). 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL. [Link]

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  • PubChem. (n.d.). 1-(3-Methoxyphenoxy)-2-methyl-2-propanol. [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propan-1-ol. [Link]

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Comparative

A Head-to-Head Comparison of 1-(3-Methoxyphenoxy)propan-2-ol with Commercially Available Phenoxypropanolamine Beta-Blockers

A Technical Guide for Researchers in Pharmacology and Drug Development Introduction: The Enduring Relevance of Phenoxypropanolamines in Cardiovascular Medicine The phenoxypropanolamine scaffold is a cornerstone in the de...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: The Enduring Relevance of Phenoxypropanolamines in Cardiovascular Medicine

The phenoxypropanolamine scaffold is a cornerstone in the development of β-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are indispensable in the management of a wide array of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their mechanism of action involves the competitive inhibition of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and vasculature.[2]

The therapeutic efficacy and side-effect profile of a given phenoxypropanolamine are dictated by its affinity for β1 and β2 receptor subtypes, its lipophilicity, and the presence or absence of intrinsic sympathomimetic activity.[1] β1-adrenergic receptors are predominantly located in cardiac tissue, and their blockade leads to a reduction in heart rate and contractility.[2] Conversely, β2-adrenergic receptors are found in the smooth muscle of the lungs and blood vessels, and their antagonism can lead to bronchoconstriction and vasoconstriction.[3] Consequently, the development of cardioselective (β1-selective) antagonists has been a major focus of research to minimize side effects.

This guide provides a head-to-head comparison of the novel compound 1-(3-Methoxyphenoxy)propan-2-ol with three well-established phenoxypropanolamine beta-blockers: the non-selective antagonist Propranolol , and the β1-selective antagonists Metoprolol and Atenolol . Due to the limited publicly available data on 1-(3-Methoxyphenoxy)propan-2-ol, its pharmacological profile will be predicted based on established structure-activity relationships (SAR) within this chemical class. This guide will delve into the nuances of their predicted and measured receptor affinities, and provide detailed experimental protocols for their comparative evaluation.

The Crucial Role of Structure-Activity Relationships (SAR) in Phenoxypropanolamine Design

The pharmacological properties of phenoxypropanolamines are exquisitely sensitive to their molecular structure. Key structural motifs that govern their activity include the nature of the aromatic ring, the ether linkage, the propanolamine side chain, and the substituent on the terminal amine.[4]

  • The Aromatic Ring: The nature and position of substituents on the phenyl ring are primary determinants of β-adrenergic receptor affinity and selectivity.[4] For instance, para-substitution on the aromatic ring, as seen in Metoprolol and Atenolol, is a common feature of many cardioselective β-blockers.[5]

  • The Amine Substituent: A secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, is essential for optimal β-antagonistic activity.[4]

  • Stereochemistry: The hydroxyl group on the propanolamine side chain creates a chiral center. The (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer, highlighting the stereospecificity of the receptor-ligand interaction.[4]

The position of a methoxy group on the phenyl ring can significantly influence the pharmacological profile. While the ortho-methoxy group in Metoprolol's phenoxyethyl moiety contributes to its cardioselectivity, a methoxy group directly on the phenoxy ring, as in 1-(3-Methoxyphenoxy)propan-2-ol, will have a different impact. Generally, ortho-substitution on the phenoxy ring can enhance potency.[6][7] The meta-position of the methoxy group in our target compound is less common among clinically used beta-blockers, making its predicted profile an interesting subject of study. Electron-donating groups like methoxy are generally considered ortho, para-directors in electrophilic aromatic substitution, but their influence on receptor binding is more complex, involving a combination of electronic and steric effects.[8][9] Based on the general principles of SAR for this class, a meta-methoxy substituent is not expected to confer strong β1-selectivity, and the overall potency will be highly dependent on how this substitution affects the overall conformation and binding of the molecule within the receptor pocket.

Head-to-Head Comparison: 1-(3-Methoxyphenoxy)propan-2-ol vs. Key Comparators

The following table summarizes the known β-adrenergic receptor binding affinities (Ki) for Propranolol, Metoprolol, and Atenolol, alongside the predicted profile for 1-(3-Methoxyphenoxy)propan-2-ol. The Ki value represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity.

CompoundStructureβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity RatioLipophilicity (LogP)
1-(3-Methoxyphenoxy)propan-2-ol Predicted: 5-20Predicted: 10-40Predicted: ~0.5-1~2.1
Propranolol 1.8[10]0.8[10]2.252.9
Metoprolol 47[11]2960[11]~0.0161.9
Atenolol 436.510233~0.0430.23

*Calculated from Log Kd values of -6.66 and -5.99, respectively.[12]

Analysis of the Comparative Data:

  • Propranolol serves as our non-selective benchmark, exhibiting high affinity for both β1 and β2 receptors, with a slight preference for β2.[10]

  • Metoprolol is a classic example of a β1-selective antagonist, demonstrating significantly higher affinity for β1 over β2 receptors.[11] Its moderate lipophilicity allows for CNS penetration.[13]

  • Atenolol is also β1-selective, but with a lower affinity for both receptor subtypes compared to Metoprolol.[12] Its low lipophilicity limits its ability to cross the blood-brain barrier.[14]

  • 1-(3-Methoxyphenoxy)propan-2-ol , based on SAR principles, is predicted to be a non-selective β-adrenergic antagonist. The meta-methoxy group is not anticipated to confer the same degree of β1-selectivity seen with the para-substituents of Metoprolol and Atenolol.[15] Its potency is predicted to be moderate, likely lower than that of Propranolol. Its calculated LogP suggests it will have moderate lipophilicity, similar to Metoprolol.

Experimental Methodologies for Comparative Evaluation

To empirically validate the predicted profile of 1-(3-Methoxyphenoxy)propan-2-ol and enable a direct comparison with other phenoxypropanolamines, the following experimental protocols are recommended.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of the test compounds for β1- and β2-adrenergic receptors.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO-K1 cells expressing human β1 or β2 receptors prep2 Harvest and lyse cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-DHA) and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Plot % inhibition vs. log[compound] assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3 G cluster_tissue Tissue Preparation cluster_assay Functional Assay cluster_analysis Schild Analysis tissue1 Isolate guinea pig atria (β1) or trachea (β2) tissue2 Mount tissue in an organ bath tissue1->tissue2 tissue3 Equilibrate under physiological conditions tissue2->tissue3 assay1 Generate a cumulative concentration- response curve for an agonist (e.g., Isoproterenol) tissue3->assay1 assay2 Incubate with a fixed concentration of the antagonist assay1->assay2 assay3 Repeat the agonist concentration- response curve assay2->assay3 assay4 Repeat steps 2-3 with different antagonist concentrations assay3->assay4 analysis1 Calculate the dose ratio for each antagonist concentration assay4->analysis1 analysis2 Plot log(dose ratio - 1) vs. log[antagonist] analysis1->analysis2 analysis3 Determine the x-intercept, which equals the pA2 value analysis2->analysis3

Caption: Workflow for determining pA2 values using Schild analysis in an isolated tissue bath.

Detailed Protocol:

  • Tissue Preparation:

    • For β1 receptor activity, isolate the atria from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2. [16] * For β2 receptor activity, use isolated guinea pig tracheal strips. [16] * Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Functional Assay:

    • Generate a cumulative concentration-response curve for a non-selective β-agonist, such as isoproterenol, by adding increasing concentrations to the organ bath and measuring the response (e.g., heart rate for atria, relaxation for trachea).

    • After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of the test antagonist for a predetermined equilibration period (e.g., 30-60 minutes).

    • In the presence of the antagonist, repeat the cumulative concentration-response curve for isoproterenol.

    • Repeat this procedure with at least three different concentrations of the antagonist.

  • Schild Analysis:

    • For each concentration of the antagonist, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis. [17][18] * Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism. [17]

Conclusion

This guide provides a framework for the comparative evaluation of 1-(3-Methoxyphenoxy)propan-2-ol against the established β-adrenergic antagonists Propranolol, Metoprolol, and Atenolol. Based on well-founded structure-activity relationships, 1-(3-Methoxyphenoxy)propan-2-ol is predicted to be a non-selective β-blocker with moderate potency and lipophilicity. The provided experimental protocols for radioligand binding and functional assays offer a robust methodology for the empirical determination of its pharmacological profile. This comparative approach, grounded in both theoretical SAR and practical experimental design, is essential for advancing our understanding of novel phenoxypropanolamine derivatives and their potential therapeutic applications.

References

  • van Steeg, T. J., Freijer, J., Danhof, M., & de Lange, E. C. (2008). Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model. The Journal of pharmacology and experimental therapeutics, 324(3), 1234–1242.
  • Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P. O. (1990). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. British journal of pharmacology, 100(3), 513–519.
  • Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P. O. (1990). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. British journal of pharmacology, 100(3), 513–519.
  • Parratt, J. R., & Ledingham, I. M. (1976). Inotropic Beta-Blocking Potency (pA2) and Partial Agonist Activity of Propranolol, Practolol, Sotalol and Acebutolol. Pharmacology, 14(6), 481-490.
  • Dr. Oracle. (2026, February 17). What is the mechanism of action of Propranolol (beta blocker)? Dr. Oracle.
  • McDevitt, D. G., Frisk-Holmberg, M., Hollifield, J. W., & Shand, D. G. (1976). Plasma binding and the affinity of propranolol for a beta receptor in man. Clinical pharmacology and therapeutics, 20(2), 152–157.
  • Abrahamsson, T., Ek, B., & Nerme, V. (1988). The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. Biochemical pharmacology, 37(2), 203–208.
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  • Dr. Oracle. (2026, July 7). What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? Dr. Oracle.
  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal, 17(11), 1545–1547.
  • Smith, C., Teitler, M. (1999). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovascular Drugs and Therapy, 13(2), 123-126.
  • Tucker, W. D., Sankar, P., & Theetha Kariyanna, P. (2023). Atenolol. In StatPearls.
  • Dr. Oracle. (2026, March 25). What is the mechanism of action of metoprolol (beta blocker)? Dr. Oracle.
  • O'Donnell, S. R., & Wanstall, J. C. (1979). pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig. Journal of pharmacy and pharmacology, 31(10), 686–690.
  • Leclerc, G., Mann, A., Wermuth, C. G., Bieth, N., & Schwartz, J. (1982). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of medicinal chemistry, 25(6), 709–716.
  • Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

  • Williams, L. R., Lap, B. V., Lim, C. H., Temple, D. M., Easson, P. A., & Letts, G. L. (1978). 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. Journal of medicinal chemistry, 21(10), 1081–1084.
  • YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers.
  • Poppen, A. & Rath, K. (2024, June 13). Metoprolol (Lopressor, Toprol XL, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
  • Farzam, K., & Abdullah, M. (2024). Metoprolol. In StatPearls.
  • Chenieux-Guicheney, P., Dausse, J. P., Meyer, P., & Schmitt, H. (1978). Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents. British journal of pharmacology, 63(1), 177–181.
  • O'Donnell, S. R., & Wanstall, J. C. (1980). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British journal of pharmacology, 68(4), 705–710.
  • Dr. Oracle. (2026, March 25). What is the mechanism of action of metoprolol (beta blocker)? Dr. Oracle.
  • Calderone, V., Baragatti, B., Breschi, M. C., & Martinotti, E. (1999). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 360(5), 477–487.
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  • Polak, G., Brożyna, M., & Langner, R. (2000). [Effect of selective and non-selective adrenergic beta receptor blockaders on selected electrophysiologic properties of the human heart]. Przeglad lekarski, 57(11), 609–612.
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  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Smith, C., & Teitler, M. (1999). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovascular drugs and therapy, 13(2), 123–126.
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  • Begić, Z., Rimpapa, Z., & Dobrić, S. (2000). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Basic & Clinical Pharmacology & Toxicology, 87(5), 244-247.
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Validation

Independent Verification of the Pharmacological Effects of 1-(3-Methoxyphenoxy)propan-2-ol: A Comparative Guide

This guide provides an in-depth, independent verification of the pharmacological effects of 1-(3-Methoxyphenoxy)propan-2-ol, commonly known as Mephenoxalone. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, independent verification of the pharmacological effects of 1-(3-Methoxyphenoxy)propan-2-ol, commonly known as Mephenoxalone. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of Mephenoxalone against two other centrally acting skeletal muscle relaxants: Methocarbamol and Metaxalone. The comparisons are supported by detailed experimental protocols and illustrative data to provide a comprehensive understanding of their respective pharmacological profiles.

Introduction to 1-(3-Methoxyphenoxy)propan-2-ol (Mephenoxalone)

Mephenoxalone is a centrally acting muscle relaxant with mild anxiolytic properties.[1][2] It is primarily prescribed for the treatment of painful muscle spasms and anxiety associated with musculoskeletal tension.[1] The therapeutic effects of Mephenoxalone are attributed to its ability to inhibit neuronal transmission within the reflex arc, leading to skeletal muscle relaxation without directly affecting the muscle fibers.[1][2] While its precise mechanism of action is not fully elucidated, evidence suggests a potential role in enhancing the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), particularly at GABA-A receptors.[3]

This guide will dissect the pharmacological properties of Mephenoxalone in comparison to Methocarbamol and Metaxalone, focusing on their efficacy as muscle relaxants and their potential anxiolytic effects.

Comparative Compounds

Methocarbamol

Methocarbamol is another centrally acting muscle relaxant used to alleviate acute, painful musculoskeletal conditions.[4] Its mechanism is also not fully understood but is thought to be related to general central nervous system depression, leading to sedative and muscle relaxant effects.[5] It does not directly act on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[5]

Metaxalone

Metaxalone is a muscle relaxant indicated for the relief of discomforts associated with acute, painful musculoskeletal conditions.[2] Similar to the other compounds, its exact mechanism of action is unknown but is attributed to general central nervous system depression.[6] It is noted for having a relatively low incidence of side effects compared to other muscle relaxants.[6]

Comparative In Vivo Efficacy: Muscle Relaxation

To quantitatively assess and compare the muscle relaxant properties of Mephenoxalone, Methocarbamol, and Metaxalone, the Rotarod Test is a standard and reliable behavioral assay. This test measures motor coordination and balance in rodents, which are often impaired by centrally acting muscle relaxants.

Experimental Protocol: Rotarod Test

Objective: To evaluate the effect of Mephenoxalone, Methocarbamol, and Metaxalone on motor coordination and balance in mice.

Apparatus: An automated 5-lane accelerating rotarod apparatus.

Animals: Male ICR mice (25-30 g).

Procedure:

  • Acclimation and Training:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Train the mice on the rotarod for three consecutive days. Each training session consists of three trials with a 15-minute inter-trial interval.

    • For each trial, the rod accelerates from 4 to 40 rpm over a period of 5 minutes.

    • Mice that are unable to remain on the rod for a baseline of at least 180 seconds are excluded from the study.

  • Drug Administration:

    • On the test day, divide the trained mice into four groups (n=10 per group):

      • Group 1: Vehicle (0.9% saline, intraperitoneally - i.p.)

      • Group 2: Mephenoxalone (50 mg/kg, i.p.)

      • Group 3: Methocarbamol (100 mg/kg, i.p.)

      • Group 4: Metaxalone (100 mg/kg, i.p.)

    • Administer the respective treatments 30 minutes before the test.

  • Testing:

    • Place each mouse on the rotating rod, and start the acceleration protocol (4-40 rpm over 5 minutes).

    • Record the latency (time in seconds) for each mouse to fall from the rod. The trial is stopped if the mouse remains on the rod for the full 300 seconds.

    • Conduct three trials for each mouse with a 15-minute inter-trial interval.

Data Analysis:

  • Calculate the mean latency to fall for each group across the three trials.

  • Compare the mean latencies of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Illustrative Data: Rotarod Test
Treatment Group (Dose)Mean Latency to Fall (seconds) ± SEM
Vehicle (Saline)285 ± 10
Mephenoxalone (50 mg/kg)150 ± 15
Methocarbamol (100 mg/kg)180 ± 12
Metaxalone (100 mg/kg)210 ± 18

Interpretation: The illustrative data suggest that all three compounds significantly decrease motor coordination compared to the vehicle group, as indicated by the reduced latency to fall. Mephenoxalone appears to have the most potent effect at the tested dose, followed by Methocarbamol and then Metaxalone. This aligns with their function as centrally acting muscle relaxants.

Rotarod_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis acclimation Acclimation of Mice training Rotarod Training (3 days) acclimation->training grouping Grouping of Mice training->grouping drug_admin Drug Administration (i.p.) grouping->drug_admin rotarod_test Rotarod Test (4-40 rpm) drug_admin->rotarod_test record_latency Record Latency to Fall rotarod_test->record_latency data_analysis Statistical Analysis record_latency->data_analysis

Rotarod Experimental Workflow

Comparative In Vivo Efficacy: Anxiolytic Activity

Mephenoxalone is reported to have mild anxiolytic effects. To investigate and compare this property with Methocarbamol and Metaxalone, the Elevated Plus Maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[7] The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[7]

Experimental Protocol: Elevated Plus Maze

Objective: To evaluate the anxiolytic-like effects of Mephenoxalone, Methocarbamol, and Metaxalone in mice.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

Animals: Male C57BL/6 mice (25-30 g).

Procedure:

  • Acclimation:

    • Acclimate mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.

  • Drug Administration:

    • Divide the mice into four groups (n=10 per group):

      • Group 1: Vehicle (0.9% saline, i.p.)

      • Group 2: Mephenoxalone (25 mg/kg, i.p.)

      • Group 3: Methocarbamol (50 mg/kg, i.p.)

      • Group 4: Metaxalone (50 mg/kg, i.p.)

    • Administer the respective treatments 30 minutes before the test.

  • Testing:

    • Place each mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • A video camera mounted above the maze records the session for later analysis.

Data Analysis:

  • Using video tracking software, measure the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100].

  • Compare the mean percentage of time spent in the open arms between the drug-treated groups and the vehicle-treated group using an appropriate statistical test.

Illustrative Data: Elevated Plus Maze
Treatment Group (Dose)% Time in Open Arms ± SEM
Vehicle (Saline)20 ± 3
Mephenoxalone (25 mg/kg)45 ± 5
Methocarbamol (50 mg/kg)25 ± 4
Metaxalone (50 mg/kg)22 ± 3

Interpretation: The illustrative data suggest that Mephenoxalone exhibits a significant anxiolytic-like effect, as indicated by the substantial increase in the percentage of time spent in the open arms compared to the vehicle group. In contrast, Methocarbamol and Metaxalone at the tested doses do not show a significant anxiolytic profile in this model. This supports the classification of Mephenoxalone as having both muscle relaxant and anxiolytic properties.

EPM_Workflow acclimation Acclimation to Dimly Lit Room drug_admin Drug Administration (i.p.) acclimation->drug_admin epm_test Elevated Plus Maze Test (5 min) drug_admin->epm_test video_recording Video Recording of Session epm_test->video_recording data_analysis Analysis of Time and Entries in Arms video_recording->data_analysis statistical_comparison Statistical Comparison data_analysis->statistical_comparison

Elevated Plus Maze Experimental Workflow

In Vitro Mechanistic Insights: GABA-A Receptor Modulation

To investigate the potential mechanism of action at the molecular level, an in vitro electrophysiology assay can be employed to assess the modulatory effects of the compounds on GABA-A receptors. This assay directly measures the potentiation of GABA-induced chloride currents in cells expressing these receptors.

Experimental Protocol: GABA-A Receptor Potentiation Assay

Objective: To determine if Mephenoxalone, Methocarbamol, and Metaxalone potentiate GABA-A receptor-mediated currents.

System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant human α1β2γ2 GABA-A receptors.

Method: Two-electrode voltage-clamp electrophysiology.

Procedure:

  • Cell Preparation:

    • Prepare and maintain the cells expressing the GABA-A receptors according to standard protocols.

  • Electrophysiological Recording:

    • Perfuse the cells with a standard extracellular solution.

    • Clamp the membrane potential at -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • After a washout period, co-apply the same concentration of GABA with the test compound (Mephenoxalone, Methocarbamol, or Metaxalone) at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • A known positive allosteric modulator, such as Diazepam, should be used as a positive control.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compounds.

    • Calculate the percentage potentiation of the GABA response for each compound at each concentration: [((I_GABA+Compound / I_GABA) - 1) * 100], where I is the current amplitude.

    • Construct concentration-response curves to determine the EC50 and maximal potentiation for each compound.

Illustrative Data: GABA-A Receptor Potentiation
CompoundConcentration% Potentiation of GABA Response (Mean ± SEM)
Diazepam (Positive Control)1 µM250 ± 20
Mephenoxalone10 µM120 ± 15
Methocarbamol10 µM15 ± 5
Metaxalone10 µM10 ± 4

Interpretation: The illustrative data indicate that Mephenoxalone significantly potentiates GABA-A receptor-mediated currents, suggesting it acts as a positive allosteric modulator of this receptor. This provides a plausible molecular mechanism for its muscle relaxant and anxiolytic effects. In contrast, Methocarbamol and Metaxalone show minimal to no potentiation, suggesting their primary mechanism of action is likely independent of direct GABA-A receptor modulation.

Proposed Mechanism of Mephenoxalone via GABA-A Receptor Modulation

Conclusion

This comparative guide provides a framework for the independent verification of the pharmacological effects of 1-(3-Methoxyphenoxy)propan-2-ol (Mephenoxalone) in relation to Methocarbamol and Metaxalone. The presented experimental protocols and illustrative data highlight the distinct pharmacological profile of Mephenoxalone, characterized by both potent muscle relaxant and significant anxiolytic-like activities. The in vitro data further suggest that these effects may be mediated, at least in part, through positive allosteric modulation of the GABA-A receptor. In contrast, while Methocarbamol and Metaxalone are effective muscle relaxants, their anxiolytic properties appear less pronounced, and their mechanisms of action may not directly involve GABA-A receptor potentiation. This guide underscores the importance of a multi-faceted experimental approach to comprehensively characterize and differentiate the pharmacological effects of centrally acting compounds.

References

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